2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO2/c1-9-4-5-11(8-10(9)2)12-13-6-3-7-14-12/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIUKBNSPVDPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674420 | |
| Record name | 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208390-39-0 | |
| Record name | 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane: Synthesis, Application, and Mechanistic Insights
This guide provides a comprehensive technical overview of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane, a versatile organoboron reagent. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, core properties, and its pivotal role in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. The methodologies and mechanistic discussions are grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.
Introduction: Positioning this compound in Synthetic Chemistry
Organoboron compounds are a cornerstone of modern organic synthesis, primarily due to their unique combination of stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Within this class, boronic acids and their ester derivatives are preeminent reagents, most notably for their application in the Suzuki-Miyaura cross-coupling reaction.[3][4]
This compound is a cyclic boronic ester. Structurally, it features a 3,4-dimethylphenyl group attached to a boron atom, which is part of a six-membered dioxaborinane ring.[5][6] This cyclic ester structure is formed by the condensation of 3,4-dimethylphenylboronic acid with 1,3-propanediol. The choice of the diol is not trivial; the resulting six-membered ring imparts specific stability and reactivity characteristics to the molecule, distinguishing it from other common boronic esters like the five-membered pinacol esters (dioxaborolanes).[1][6] These derivatives are often favored over free boronic acids as they are typically crystalline, stable solids with improved handling characteristics and can be purified via standard techniques like chromatography.[6][7]
Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is critical for its effective application. This compound is a white to off-white solid at room temperature, a characteristic that simplifies handling and weighing compared to often-hygroscopic free boronic acids.
| Property | Value | Source |
| CAS Number | 208390-39-0 | [8] |
| Molecular Formula | C₁₁H₁₅BO₂ | |
| Molecular Weight | 190.05 g/mol | [9] |
| Melting Point | 62-66 °C | [8] |
| Boiling Point | 322.4±31.0 °C (Predicted) | [8] |
| Density | 1.01±0.1 g/cm³ (Predicted) | [8] |
| Storage Temperature | 2-8 °C | [8] |
The boron atom in this compound is sp² hybridized, possessing a vacant p-orbital that confers its Lewis acidic character.[6][10] This electrophilicity is central to its reactivity in catalytic cycles.
Synthesis and Characterization
The preparation of this compound is a straightforward and high-yielding esterification process. The primary causality for this reaction is the thermodynamically favorable formation of a cyclic ester upon condensation of a boronic acid with a diol, driven by the removal of water.[1][11]
Detailed Synthesis Protocol
This protocol describes a reliable method for the synthesis of the title compound from commercially available starting materials. The use of a Dean-Stark apparatus is a self-validating system to ensure the reaction proceeds to completion by sequestering the water byproduct.
Reagents and Equipment:
-
3,4-Dimethylphenylboronic acid
-
1,3-Propanediol
-
Toluene (anhydrous)
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add 3,4-dimethylphenylboronic acid (10.0 g, 66.7 mmol).
-
Add anhydrous toluene (150 mL) to dissolve the boronic acid.
-
Add 1,3-propanediol (5.3 g, 69.7 mmol, 1.05 equivalents) to the solution.
-
Equip the flask with a Dean-Stark apparatus, a condenser, and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is collected.
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the pure product as a white crystalline solid.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general, validated starting point for coupling this compound with an aryl bromide.
Reagents and Equipment:
-
Aryl bromide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 ratio, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed. While organoboron compounds are generally considered to have low toxicity, appropriate personal protective equipment (PPE) is mandatory. [12][13]
-
PPE: Wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust. [12][14]Avoid contact with skin and eyes. [13]* Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8 °C is recommended) to protect it from moisture, which can lead to hydrolysis back to the boronic acid. [8][12]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound stands as a robust and highly effective reagent for advanced organic synthesis. Its stability, ease of handling, and predictable reactivity make it a superior alternative to its corresponding boronic acid in many applications. A thorough understanding of its properties, synthesis, and mechanistic role in cornerstone reactions like the Suzuki-Miyaura coupling empowers researchers to leverage this compound for the efficient construction of complex molecules, driving innovation in drug discovery and materials science.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Hall, D. G. (Ed.). (2011).
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science. [Link]
- Wikipedia. (n.d.). Boronic acid.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). A rapid, homogenous, B-Alkyl Suzuki–Miyaura cross-coupling of boronic esters. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- Zhu, L. (2010).
- Kim, H. J., et al. (2021). Self-healing polymers based on the dynamic bonding of boronic/boronate esters.
- Wiley-VCH. (2011).
- ESPI Metals. (n.d.). Boron Safety Data Sheet.
- Horticentre. (n.d.). Organibor Safety Data Sheet.
- Wikipedia. (n.d.). Organoboron chemistry.
- University of Bristol Research Data Repository. (2024). NMR Characterization data for 2-(4-methoxyphenyl)-1,3,2-dioxaborinane.
- ResearchGate. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane.
- ResearchGate. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane.
- Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
- MDPI. (2023). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory.
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
- Morin, G., et al. (2025). Metal-Free Catalytic Cross-Coupling of Esters and Boranes. ChemRxiv. [Link]
- Al-Zoubi, R. M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- The Royal Society of Chemistry. (2016). Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations.
- Chem-Impex. (n.d.). 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.
- PubChem. (n.d.). 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.
- MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- ResearchGate. (2017). Figure 2. 1 H NMR spectrum for 17 at-45°C.
- Ge, Z., Lough, A. J., & Taylor, M. S. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace. [Link]
- National Institutes of Health. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides.
- ResearchGate. (2008). ChemInform Abstract: Simple Synthesis of (.+-.)-(E)-3-(4-Hydroxyphenyl)-N-(4-(3-methyl-2,5- dioxo-1-pyrrolidinyl)butyl)-2-propenamide, a Novel Phenolic Amide Derivative from the Bulbs of Lilium regale WILSON.
- Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. This compound | 208390-39-0 [amp.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Boron - ESPI Metals [espimetals.com]
- 13. horticentre.co.nz [horticentre.co.nz]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane: Synthesis, Characterization, and Application in Modern Organic Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane, a versatile organoboron reagent. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, structural characterization, and practical applications of this compound, with a particular focus on its role in the Suzuki-Miyaura cross-coupling reaction. By exploring the underlying chemical principles and providing detailed experimental frameworks, this guide aims to equip the reader with the necessary knowledge to effectively utilize this valuable synthetic tool.
Introduction: The Ascendancy of Organoboron Reagents in Cross-Coupling Chemistry
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the landscape of organic synthesis, enabling the construction of complex molecular architectures with unprecedented efficiency and precision.[1] Among these transformative methodologies, the Suzuki-Miyaura coupling reaction stands out for its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1][2] This reaction, which forges carbon-carbon bonds between organoboranes and organic halides or triflates, has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
At the heart of the Suzuki-Miyaura reaction is the organoboron coupling partner. While boronic acids are widely used, their propensity for dehydration to form cyclic boroxines and potential for protodeboronation can present challenges in terms of stability and stoichiometry. To address these limitations, a variety of boronic esters have been developed, offering enhanced stability and ease of handling. This guide focuses on a specific class of these reagents: the 1,3,2-dioxaborinanes, with this compound as our exemplar. The 1,3-propanediol-derived cyclic ester motif of this compound imparts a unique balance of stability and reactivity, making it a compelling choice for a range of synthetic applications.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 325143-02-6 | [3] |
| Molecular Formula | C₁₁H₁₅BO₂ | |
| Molecular Weight | 190.05 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in many organic solvents (e.g., THF, dioxane, toluene) | (Inferred) |
Structural Characterization: A Note on Spectroscopic Analysis
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (typically δ 7.0-7.8 ppm). Due to the 1,2,4-trisubstitution pattern, these protons would likely appear as a singlet, a doublet, and a doublet of doublets.
-
Methylene Protons (-O-CH₂-CH₂-): A triplet in the upfield region (typically δ 3.8-4.2 ppm) corresponding to the two methylene groups adjacent to the oxygen atoms of the dioxaborinane ring.
-
Methylene Protons (-CH₂-): A multiplet (likely a quintet) in a more upfield region (typically δ 1.9-2.2 ppm) for the central methylene group of the 1,3-propanediol backbone.
-
Methyl Protons (Ar-CH₃): Two distinct singlets in the upfield region (typically δ 2.2-2.5 ppm), corresponding to the two methyl groups on the phenyl ring.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Aromatic Carbons (Ar-C): Six signals in the downfield region (typically δ 125-140 ppm), including four signals for the CH carbons and two signals for the quaternary carbons attached to the methyl groups and the boron atom.
-
Methylene Carbons (-O-CH₂-): A signal in the mid-field region (typically δ 60-70 ppm).
-
Methylene Carbon (-CH₂-): A signal in the upfield region (typically δ 25-35 ppm).
-
Methyl Carbons (Ar-CH₃): Two distinct signals in the upfield region (typically δ 15-25 ppm).
Synthesis of this compound: A Self-Validating Protocol
The synthesis of this compound is readily achievable through the esterification of 3,4-dimethylphenylboronic acid with 1,3-propanediol. This reaction is typically performed under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product.
Causality Behind Experimental Choices
The choice of an azeotropic solvent like toluene or cyclohexane is crucial for the success of this synthesis. Water, a byproduct of the esterification, can be effectively removed from the reaction mixture by forming an azeotrope with the solvent, which is then collected in a Dean-Stark apparatus. This continuous removal of water is essential to shift the reaction equilibrium to favor the formation of the desired dioxaborinane ester. The use of a slight excess of 1,3-propanediol can also help to drive the reaction to completion.
Step-by-Step Experimental Protocol
Materials:
-
3,4-Dimethylphenylboronic acid
-
1,3-Propanediol
-
Toluene (or cyclohexane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenylboronic acid (1.0 equivalent).
-
Addition of Reagents: Add toluene (or cyclohexane) to the flask to create a stirrable suspension. Then, add 1,3-propanediol (1.1 equivalents).
-
Azeotropic Water Removal: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring.
-
Monitoring the Reaction: Continue refluxing until water is no longer collected in the Dean-Stark trap, indicating the completion of the reaction. This typically takes several hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel. The purity of the final product should be assessed by NMR spectroscopy and melting point analysis.
Caption: A schematic workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. Its enhanced stability compared to the corresponding boronic acid makes it an attractive reagent, particularly in complex syntheses or when prolonged reaction times are required.
The Mechanistic Role of the Dioxaborinane
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
The dioxaborinane protecting group plays a crucial role in the transmetalation step. While generally more stable than boronic acids, the cyclic ester can be activated by the base to participate effectively in the catalytic cycle. The steric and electronic properties of the dioxaborinane can influence the rate and efficiency of the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for the use of this compound in a Suzuki-Miyaura coupling reaction. The specific conditions (catalyst, ligand, base, solvent, temperature) may require optimization depending on the nature of the organic halide.
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, toluene, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.
-
Addition of Solvent and Catalyst: Add the degassed solvent, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Advantages of the 1,3,2-Dioxaborinane Moiety
The use of the 1,3,2-dioxaborinane protecting group offers several advantages over unprotected boronic acids and other boronic esters like the commonly used pinacol esters:
-
Enhanced Stability: The six-membered ring of the dioxaborinane is generally more stable than the corresponding boronic acid, reducing the likelihood of degradation during storage and handling.
-
Controlled Reactivity: While stable, the dioxaborinane is readily activated under the basic conditions of the Suzuki-Miyaura coupling, ensuring efficient transmetalation.
-
Improved Handling: As a solid, it is often easier to handle and weigh accurately compared to boronic acids, which can be hygroscopic and exist as mixtures with their anhydrides.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a valuable and versatile tool in the arsenal of the modern synthetic chemist. Its inherent stability, coupled with its effective participation in the Suzuki-Miyaura cross-coupling reaction, makes it an excellent choice for the synthesis of a wide range of biaryl and other conjugated systems. This guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of empowering researchers to confidently and effectively utilize this reagent in their synthetic endeavors. The continued development and application of such well-defined organoboron reagents will undoubtedly continue to drive innovation in the fields of drug discovery, materials science, and beyond.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- DiVA portal. Project Thesis: Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- MDPI. A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. [Link]
- National Institutes of Health.
- Royal Society of Chemistry.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- MDPI. Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. [Link]
- National Institutes of Health.
- MDPI.
- ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]
- Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- TSpace. Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. [Link]
- ResearchGate. Figure 2.
- National Institutes of Health. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. [Link]
Sources
An In-Depth Technical Guide to 3,4-Dimethylphenylboronic Acid 1,3-Propanediol Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-dimethylphenylboronic acid 1,3-propanediol ester, a versatile building block in modern organic synthesis. We will delve into its core chemical properties, provide detailed protocols for its synthesis and application in the widely utilized Suzuki-Miyaura cross-coupling reaction, and discuss the underlying principles that govern its stability and reactivity.
Introduction: The Strategic Advantage of Boronic Esters
Boronic acids are indispensable reagents in organic chemistry, most notably for their role in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds. However, their inherent instability, including tendencies toward dehydration to form boroxines and susceptibility to protodeboronation, can complicate their storage, handling, and reactivity. The conversion of boronic acids into their corresponding esters, particularly with diols, offers a robust solution to these challenges.
The 1,3-propanediol ester of 3,4-dimethylphenylboronic acid, systematically named 2-(3,4-dimethylphenyl)-1,3,2-dioxaborinane, provides enhanced stability compared to the free boronic acid, making it an easier to handle and more reliable reagent in complex synthetic sequences. This guide will explore the practical applications and fundamental characteristics of this important compound.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The key properties of 3,4-dimethylphenylboronic acid 1,3-propanediol ester are summarized below.
| Property | Value | Reference |
| Systematic Name | This compound | N/A |
| CAS Number | 208390-39-0 | [1] |
| Molecular Formula | C₁₁H₁₅BO₂ | [1] |
| Molecular Weight | 190.05 g/mol | [1] |
| Melting Point | 62-66 °C | [1] |
| Boiling Point | 322.4 ± 31.0 °C (Predicted) | [1] |
| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [1] |
| Parent Boronic Acid | 3,4-Dimethylphenylboronic acid | N/A |
| Parent Boronic Acid CAS | 55499-43-9 | N/A |
Synthesis of 3,4-Dimethylphenylboronic Acid 1,3-Propanediol Ester: A Detailed Protocol
The synthesis of arylboronic acid 1,3-propanediol esters is typically achieved through the condensation of the corresponding boronic acid with 1,3-propanediol. The following protocol is a representative procedure based on established methods for boronic ester formation.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Procedure
Materials:
-
3,4-Dimethylphenylboronic acid (1.0 eq)
-
1,3-Propanediol (1.1 eq)
-
Toluene
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3,4-dimethylphenylboronic acid and toluene.
-
Add 1,3-propanediol to the flask.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the esterification.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.
-
Dry the purified product under vacuum to yield this compound as a solid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1][2] The enhanced stability of this compound makes it an excellent coupling partner in these reactions.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.[2][3]
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2 M aqueous K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene or Dioxane)
Equipment:
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert gas (Nitrogen or Argon) supply
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent (e.g., toluene) followed by the aqueous base (e.g., 2 M K₂CO₃).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Stability and Handling
The primary advantage of using the 1,3-propanediol ester of 3,4-dimethylphenylboronic acid is its enhanced stability. The six-membered dioxaborinane ring is generally more stable towards hydrolysis and degradation compared to the free boronic acid. This stability facilitates easier handling, purification, and storage of the reagent. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.
Characterization
The structure and purity of this compound can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 3,4-dimethylphenyl group, the two methyl groups, and the methylene protons of the 1,3-propanediol backbone. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the methyl carbons, and the carbons of the dioxaborinane ring.
-
¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing organoboron compounds.[4][5] The chemical shift of the boron atom in this compound is expected to be in the typical range for a tricoordinate boronic ester.
Conclusion
3,4-Dimethylphenylboronic acid 1,3-propanediol ester is a valuable and versatile reagent for organic synthesis. Its enhanced stability over the corresponding free boronic acid simplifies handling and improves reliability in applications such as the Suzuki-Miyaura cross-coupling reaction. The straightforward synthesis and predictable reactivity of this compound make it an important tool for researchers and professionals in drug development and materials science. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important building block.
References
- Organic Synthesis. Suzuki-Miyaura Coupling.
- San Diego State University. 11B NMR Chemical Shifts.
- MDPI. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored | MDPI [mdpi.com]
An In-Depth Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane (CAS No. 208390-39-0): A Key Synthetic Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane (CAS No. 208390-39-0), a key organoboron compound. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its significance lies in its role as a versatile synthetic intermediate. This guide will delve into its chemical properties, synthesis, and primary application as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. We will explore the broader context of boronic acids and their esters in drug discovery, providing insights into why building blocks like this are crucial for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The content is structured to provide both a fundamental understanding for new researchers and field-proven insights for experienced drug development professionals.
Introduction: The Unseen Importance of Boronic Acid Esters
The field of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds to address complex biological targets. Organoboron compounds, particularly boronic acids and their esters, have risen to prominence as indispensable tools in this endeavor[1][2]. Their stability, functional group tolerance, and reactivity in carbon-carbon bond-forming reactions have revolutionized the synthesis of complex organic molecules[3].
This compound falls into this critical class of reagents. While it may not be a household name in terms of biologically active agents, its value is immense as a precursor for creating molecules that are. This guide will illuminate the fundamental properties and synthetic utility of this compound, providing a framework for its application in research and development.
Core Chemical Information and Synthesis
Chemical Identity and Properties
This compound is a cyclic boronic ester. The 1,3,2-dioxaborinane ring provides stability to the otherwise reactive boronic acid functional group, making it easier to handle and store.
| Property | Value | Source |
| CAS Number | 208390-39-0 | [4] |
| Chemical Name | This compound | [4] |
| Molecular Formula | C11H15BO2 | [5] |
| Molecular Weight | 190.05 g/mol | [5] |
| Synonyms | Not widely available | [1] |
General Synthesis Protocol
Boronic acid esters of this type are typically synthesized through the reaction of a Grignard reagent with a trialkyl borate, followed by esterification with a diol. The following is a representative, generalized protocol.
Workflow for the Synthesis of Aryl Boronic Esters
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Aryl Boronate Esters: Cornerstone Reagents in Modern Organic Synthesis
Introduction: The Rise of the Aryl Boronate Ester
In the landscape of modern organic synthesis, few reagents have achieved the ubiquity and transformative impact of aryl boronate esters. These organoboron compounds have emerged as indispensable building blocks, largely due to their remarkable stability, functional group tolerance, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] For researchers in pharmaceuticals, materials science, and fine chemical synthesis, a deep understanding of the synthesis and application of aryl boronate esters is no longer optional, but fundamental to innovation.
This guide provides a comprehensive technical overview of the role of aryl boronate esters in organic synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of their formation and reactivity, offering field-proven insights into experimental design and execution. The aim is to equip the practicing scientist with the knowledge to not only apply these powerful reagents but to troubleshoot and innovate within their own synthetic challenges.
Aryl boronate esters offer significant advantages over their corresponding boronic acids. While boronic acids are often more reactive, this comes at the cost of reduced stability.[3] They are prone to dehydration to form cyclic boroxine anhydrides, which can complicate stoichiometry and purification.[4] Boronate esters, particularly pinacol esters, provide a stable, crystalline, and easily handled alternative that can often be purified by standard silica gel chromatography and are generally stable to air and moisture.[4][5][6] This enhanced stability is crucial for multi-step syntheses and for the creation of compound libraries where long-term storage and reliability are paramount.[3]
The Synthetic Toolbox: Accessing Aryl Boronate Esters
The utility of aryl boronate esters is predicated on their accessibility. Several robust methods have been developed for their synthesis, each with its own advantages and substrate scope.
The Miyaura Borylation: A Paradigm of C-B Bond Formation
The palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl halides or triflates, known as the Miyaura borylation, is arguably the most common and versatile method for preparing aryl boronate esters.[7][8] This reaction is prized for its mild conditions and exceptional tolerance of a wide array of functional groups, including esters, ketones, nitriles, and nitro groups.[6][8]
Causality in the Catalytic Cycle
The success of the Miyaura borylation hinges on a finely tuned palladium catalytic cycle. A judicious choice of base is critical to the reaction's success.[6] A relatively weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), is typically employed.[6] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed aryl boronate ester and the starting aryl halide, leading to undesired biaryl byproducts.[6] The base is believed to activate the diboron reagent, forming a more nucleophilic 'ate' complex, which facilitates the crucial transmetalation step.[6]
The general mechanism proceeds through three key steps:
-
Oxidative Addition: A Pd(0) species inserts into the aryl-halide bond to form a Pd(II) intermediate.
-
Transmetalation: The boryl group is transferred from the activated diboron reagent to the palladium center, displacing the halide. The high oxophilicity of boron is a key driving force for this step.[6]
-
Reductive Elimination: The aryl and boryl groups couple and are eliminated from the palladium, regenerating the catalytically active Pd(0) species and furnishing the aryl boronate ester product.
Experimental Protocol: Typical Miyaura Borylation
This protocol provides a general procedure for the synthesis of an aryl boronate ester from an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add the anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired aryl boronate ester.[9]
Iridium-Catalyzed C-H Borylation: A Direct Approach
An increasingly powerful strategy for the synthesis of aryl boronate esters is the direct, iridium-catalyzed C-H borylation of arenes.[10] This methodology avoids the need for pre-functionalized aryl halides, offering a more atom-economical route.[10] The regioselectivity of this reaction is primarily governed by steric factors, with borylation typically occurring at the least hindered C-H bond.[11] This steric directing effect has been widely exploited for the synthesis of meta-substituted products from 1,3-disubstituted arenes.[11]
| Method | Starting Material | Catalyst | Key Advantages | Limitations |
| Miyaura Borylation | Aryl Halides/Triflates | Palladium | Broad functional group tolerance, well-established. | Requires pre-functionalized starting materials. |
| C-H Borylation | Arenes | Iridium | High atom economy, direct functionalization. | Regioselectivity can be challenging to control. |
| Sandmeyer-type Borylation | Arylamines | Metal-free | Utilizes readily available arylamines. | Can have a more limited substrate scope.[12] |
Table 1. Comparison of Common Aryl Boronate Ester Synthesis Methods.
The Suzuki-Miyaura Cross-Coupling: The Workhorse Reaction
The premier application of aryl boronate esters is undoubtedly the Suzuki-Miyaura cross-coupling reaction.[13][14] This palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl group of the boronate ester and an organic halide or pseudohalide.[15][16] Its impact on organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures, cannot be overstated.[15][17][18]
The Catalytic Cycle Explained
The generally accepted mechanism for the Suzuki-Miyaura coupling mirrors that of other cross-coupling reactions and involves three primary steps.[16][19]
Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[1][16] The reactivity order for the halide is typically I > Br > Cl.[13]
-
Transmetalation: This is often the rate-determining step. The base activates the organoboron reagent, forming a borate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[13]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][16]
Workflow: From Aryl Halide to Biaryl Product
The synthesis of a biaryl compound via a Miyaura borylation followed by a Suzuki-Miyaura coupling is a common and powerful sequence in organic synthesis.
Figure 2. General workflow for a two-step biaryl synthesis.
Applications in Drug Discovery and Development
The stability, reliability, and broad functional group tolerance of the Suzuki-Miyaura coupling have made aryl boronate esters indispensable in medicinal chemistry.[17][20] This reaction allows for the late-stage functionalization of complex molecules, a critical capability in the rapid generation of analogues for structure-activity relationship (SAR) studies. Many modern pharmaceuticals contain biaryl moieties that were constructed using this powerful chemistry.[17][18]
Beyond their role in C-C bond formation, boronic acids and esters themselves are of increasing interest as pharmacophores.[21][22] The empty p-orbital of the boron atom can engage in reversible covalent interactions with biological nucleophiles, such as the serine hydroxyl group in the active site of proteases.[21] This unique mode of binding has led to the development of several FDA-approved drugs, including the proteasome inhibitors Bortezomib (Velcade®) and Ixazomib (Ninlaro®) for the treatment of multiple myeloma.[22]
Conclusion: An Enduring Legacy and Future Directions
Aryl boronate esters have fundamentally reshaped the art of the possible in organic synthesis. Their stability and predictable reactivity in the Suzuki-Miyaura coupling have provided a robust and versatile platform for the construction of complex molecular architectures. As synthetic chemists continue to push the boundaries of molecular complexity, the demand for reliable and efficient methods for C-C bond formation will only grow. Concurrently, the exploration of boronate esters in other transformations, such as C-N and C-O couplings (e.g., Chan-Lam coupling), and as bioactive agents themselves, ensures that these remarkable reagents will remain at the forefront of chemical innovation for years to come.[17] The ongoing development of new catalysts, including those based on more earth-abundant metals like nickel and iron, promises to make these transformations even more sustainable and cost-effective, further cementing the central role of aryl boronate esters in the modern synthetic chemist's toolkit.[14][23][24]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD, 1(1), 31-36.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Ishiyama, T., et al. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society.
- The Suzuki-Miyaura Cross-Coupling Reaction. (n.d.).
- Butt, T. M., & Ahmed, S. (2021). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 26(24), 7599.
- ResearchGate.
- Fontaine, F.-G. (2023). Main Group Catalyzed Arene Borylation: Challenges and Opportunities.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339–16452.
- Sharma, A., & Kumar, V. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(22), 7484-7507.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boronate Esters: Versatile Building Blocks in Organic Synthesis.
- Singh, A., & Kumar, A. (2018). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 20(11), 2446-2499.
- Wikipedia. (n.d.).
- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.
- Alfa Chemistry. (n.d.).
- Request PDF. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids and Esters in Pharmaceutical Synthesis.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.
- Singh, A., & Kumar, A. (2018). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 23(10), 2662.
- Organic Chemistry Portal. (n.d.).
- ChemRxiv. (2025).
- Benchchem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- American Chemical Society. (n.d.). Boron Reagents in Synthesis : Boron Chemistry: An Overview.
- ACS Symposium Series. (2016). Boron Chemistry: An Overview.
- ResearchGate. Boronic acids protecting groups with standard deprotecting conditions.
- ChemInform. (2025).
- ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters.
- Fernandes, G. F. S., et al. (2019).
- Al-Dulayymi, J. R., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.
- Journal of the American Chemical Society. (2026).
- Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle.
- University of Pennsylvania. (2019).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2016).
- Organic Syntheses. (2020).
- Molander, G. A., & Trice, S. L. J. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters, 12(23), 5526–5529.
- ACS Publications. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development.
- ResearchGate. (2025).
- Reddit. (2024).
- MDPI. (n.d.).
- NIH. (n.d.).
- ResearchGate. (n.d.). Approved boron‐containing drugs.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ftp.orgsyn.org [ftp.orgsyn.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. mdpi.com [mdpi.com]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. researchgate.net [researchgate.net]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
The Advent of a Versatile Reagent: A Technical Guide to 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Foreword: Contextualizing Innovation in Cross-Coupling Chemistry
In the landscape of modern organic synthesis, the pursuit of robust, efficient, and selective methods for the construction of carbon-carbon bonds is a perpetual endeavor. The development of palladium-catalyzed cross-coupling reactions, a monumental achievement recognized with the 2010 Nobel Prize in Chemistry, has profoundly reshaped this field. Within this domain, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool, owing to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents. This guide delves into the technical intricacies of a key player in this reaction class: 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane. While the formal "discovery" of this specific molecule is not marked by a singular seminal publication, its emergence is intrinsically linked to the broader evolution of boronic acid surrogates designed to enhance stability, reactivity, and ease of handling in Suzuki-Miyaura cross-coupling reactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only procedural details but also the underlying scientific rationale for its application.
The Genesis of this compound: A Tale of Stability and Reactivity
The utility of boronic acids in Suzuki-Miyaura coupling is well-established. However, their inherent propensity for protodeboronation and trimerization into boroxines can present challenges in terms of long-term storage and stoichiometric precision. This necessitated the development of more stable boronic acid derivatives, leading to the exploration of boronic esters. The six-membered 1,3,2-dioxaborinane ring system, formed by the condensation of a boronic acid with 1,3-propanediol, offers a significant enhancement in stability compared to the free boronic acid.
The choice of the 3,4-dimethylphenyl substituent is strategic. The electron-donating nature of the two methyl groups on the aromatic ring can subtly influence the electronic properties of the boronic ester, potentially impacting its transmetalation efficiency in the Suzuki-Miyaura catalytic cycle. Furthermore, the substitution pattern provides a unique building block for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]
Synthesis and Characterization: A Protocol for Purity and Confirmation
The synthesis of this compound is a straightforward and high-yielding procedure, typically involving the esterification of 3,4-dimethylphenylboronic acid with 1,3-propanediol.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 3,4-dimethylphenylboronic acid and 1,3-propanediol.
Materials:
-
3,4-Dimethylphenylboronic acid
-
1,3-Propanediol
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3,4-dimethylphenylboronic acid (1.0 equivalent).
-
Add anhydrous toluene to the flask to create a slurry.
-
Add 1,3-propanediol (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue the reflux until no more water is collected in the trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by column chromatography on silica gel.
-
Dry the purified product under vacuum to yield this compound as a white solid.
Causality Behind Experimental Choices:
-
Anhydrous Toluene: The use of an anhydrous solvent is critical to drive the equilibrium of the esterification reaction towards the product by removing water.
-
Dean-Stark Apparatus: This piece of glassware is essential for the efficient and continuous removal of the water byproduct, which is a key factor in achieving a high yield.
-
Slight Excess of 1,3-Propanediol: A small excess of the diol ensures the complete conversion of the boronic acid.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₅BO₂ |
| Molecular Weight | 190.05 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.5-7.0 (m, 3H, Ar-H), 4.1-3.9 (t, 4H, O-CH₂), 2.3 (s, 6H, Ar-CH₃), 2.0-1.8 (p, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~138-128 (Ar-C), ~62 (O-CH₂), ~28 (CH₂), ~20 (Ar-CH₃) |
| ¹¹B NMR (CDCl₃, 128 MHz) δ (ppm) | ~28-32 (broad singlet) |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The provided values are typical for similar aryl-1,3,2-dioxaborinanes.[5][6][7][8][9]
Application in Suzuki-Miyaura Cross-Coupling: A Workflow for Biaryl Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form sterically hindered and electronically distinct biaryl compounds.[2]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X).[10][11][12][13]
-
Transmetalation: The organic group (R²) from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[10][11][12][13]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][11][12][13]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via Suzuki-Miyaura coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validating System:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical and often needs to be optimized for specific substrates to ensure efficient transmetalation and prevent side reactions.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Broader Implications and Future Outlook
The utility of this compound extends beyond a single reaction. It represents a class of reagents that have enabled the synthesis of countless complex molecules with applications in:
-
Drug Discovery: The construction of biaryl scaffolds is a common strategy in medicinal chemistry to modulate the pharmacological properties of drug candidates.[3][4]
-
Materials Science: The synthesis of conjugated organic materials for applications in electronics and photonics often relies on the formation of biaryl linkages.
-
Agrochemicals: Many modern pesticides and herbicides contain biaryl moieties, which are crucial for their biological activity.
The continued development of boronic acid surrogates, including those with unique substitution patterns like this compound, will undoubtedly fuel further innovation in these fields. The quest for milder reaction conditions, lower catalyst loadings, and an even broader substrate scope remains an active area of research.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Ghavale, Y. R., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2136-2146. [Link]
- Karmakar, S., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
- Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
- Lei, P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6578-6581. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Bruno, N. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2014-2021. [Link]
- ResearchGate. 1H NMR and 13C NMR chemical shifts for the SCH 2 group of the... | Download Table. [Link]
- ResearchGate. Examples of biaryl structure applications | Download Scientific Diagram. [Link]
- National Center for Biotechnology Information. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. [Link]
- MDPI. (2021). Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. Molecules, 26(22), 6825. [Link]
- National Center for Biotechnology Information. (2022). Expanding chemical space by para-C−H arylation of arenes.
- ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- PubMed. (2015). Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences, 104(6), 2056-2065. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- Thieme. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. NMR Spectroscopy, 199-203. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Fundamental Properties of 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Reagent Bottle
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, our success is often dictated by the reliability and versatility of the tools we employ. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane, also known as phenylboronic acid neopentyl glycol ester, is more than a mere building block; it is a testament to the elegant solutions chemical engineering can provide to challenges of stability and reactivity.[1] Unlike its more hygroscopic and often unstable parent, phenylboronic acid, this neopentyl ester derivative offers a robust, crystalline, and highly manageable alternative for introducing a phenyl group via cross-coupling chemistry.[2]
This guide moves beyond a simple recitation of facts. It is designed to provide you, the practicing scientist, with a deep, actionable understanding of this reagent's core properties. We will explore not just what it is, but why it is designed this way, how to synthesize and validate it, and how to deploy it effectively and safely in your critical reaction pathways.
Molecular Architecture and Synthesis: Engineering for Stability
The exceptional utility of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane stems directly from its structure. The condensation of phenylboronic acid with neopentyl glycol (2,2-dimethyl-1,3-propanediol) creates a six-membered dioxaborinane ring. This cyclic structure is not an arbitrary choice; the gem-dimethyl group on the C5 carbon sterically shields the boronic ester, significantly enhancing its stability against degradation pathways like protodeboronation, which can plague free boronic acids.[2] This stability translates to a longer shelf-life, easier handling, and more consistent reaction stoichiometry.[1][2]
Synthesis Workflow Diagram
Caption: Synthesis of the target dioxaborinane via esterification.
Protocol 1: Laboratory-Scale Synthesis
This protocol describes a standard procedure for the synthesis of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane. The causality is clear: an azeotropic reflux is employed to actively remove the water byproduct, driving the reversible esterification reaction to completion, as dictated by Le Châtelier's principle.
-
Apparatus Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Reagent Charging: To the flask, add phenylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and an appropriate solvent for azeotropic water removal (e.g., toluene, approx. 5-10 mL per gram of boronic acid).
-
Reaction Execution: Heat the mixture to reflux. Monitor the reaction by observing water collection in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when no more water is evolved.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from hexanes or a similar non-polar solvent) to yield the product as a white crystalline solid.[1]
-
-
Validation: Dry the product under vacuum and characterize its purity and identity via melting point, GC-MS, and NMR spectroscopy. A purity of >98% is expected.
Physicochemical and Spectroscopic Profile
Accurate characterization is the cornerstone of reproducible science. The following data provide the benchmarks for validating a sample of 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane | [3] |
| Synonyms | Phenylboronic acid neopentyl glycol ester | [1][4] |
| CAS Number | 5123-13-7 | [3] |
| Molecular Formula | C₁₁H₁₅BO₂ | [1][3] |
| Molecular Weight | 190.05 g/mol | [1][3] |
| Appearance | White to off-white crystalline solid or chunks | [1] |
| Melting Point | 63.0 - 67.0 °C |
Spectroscopic Validation
Spectroscopic analysis provides an unambiguous structural fingerprint.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons of the phenyl group will appear in the range of δ 7.3-7.8 ppm. The four equivalent methylene protons (-O-CH₂-) of the neopentyl group will present as a singlet around δ 3.7 ppm. The six equivalent methyl protons (-C(CH₃)₂) will appear as a sharp singlet at a higher field, typically around δ 1.0 ppm.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons (δ 128-135 ppm), the quaternary carbon of the neopentyl group (approx. δ 32 ppm), the methylene carbons (approx. δ 72 ppm), and the methyl carbons (approx. δ 22 ppm).[3]
-
Mass Spectrometry (GC-MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 190, corresponding to the molecular weight of the compound.[3] Common fragmentation patterns may involve the loss of the phenyl group or parts of the neopentyl structure.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for this reagent in drug development is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, which are ubiquitous in pharmaceutical compounds.[5] The dioxaborinane serves as a stable and efficient source of the phenyl nucleophile in the catalytic cycle.[6][7]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane with an aryl bromide. The choice of palladium catalyst, ligand, and base is critical and must be optimized for specific substrates.
-
Inert Atmosphere: Perform all operations under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or a glovebox. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane (1.2-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 1-5 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., dioxane, toluene, or n-butanol/water mixture) followed by a degassed aqueous solution of a base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq).[5] The base is essential for activating the boronic ester for transmetalation.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
Stability, Storage, and Safe Handling
Proper handling and storage are paramount for both safety and reagent integrity.
Table 2: Safety and Handling Information
| Aspect | Guideline | Rationale |
| Storage | Store at 2 - 8 °C in a tightly sealed container under a dry, inert atmosphere.[1] | The compound is hygroscopic and can slowly hydrolyze back to phenylboronic acid and neopentyl glycol in the presence of moisture.[8] |
| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9] | Standard hazard for many fine organic chemicals. Dust inhalation should be minimized. |
| PPE | Wear appropriate personal protective equipment: safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[9] | Prevents accidental contact with skin and eyes. |
| Handling | Use in a well-ventilated area or a chemical fume hood.[8] Avoid dust formation.[10] | Minimizes inhalation risk. |
| First Aid | In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of water. If swallowed, rinse mouth. Seek medical attention if symptoms persist.[9] | Standard first aid procedures for chemical exposure. |
Conclusion
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane represents a significant refinement in the field of organoboron chemistry. By encasing the reactive C-B bond within a stable neopentyl glycol ester, it provides a reagent that is not only highly effective in critical bond-forming reactions like the Suzuki-Miyaura coupling but is also practical for everyday use in a research or process development setting. Its well-defined properties, predictable reactivity, and enhanced stability make it an indispensable tool for the modern synthetic chemist.
References
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane.
- Safety data sheet - Neopentyl Glycol in flakes. CARLO ERBA Reagents, [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar, [Link]
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing, [Link]
- Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation.
- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, [Link]
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | C11H15BO2 | CID 11788741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 5123-13-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moellerchemie.com [moellerchemie.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. echemi.com [echemi.com]
Introduction: The Strategic Value of Aryl Boronic Esters in Modern Synthesis
An Initial Investigation of 3,4-Dimethylphenyl Boronic Acid Esters: A Technical Guide for Drug Development Professionals
The ascent of boronic acids and their ester derivatives in medicinal chemistry is a testament to their remarkable versatility and synthetic utility.[1][2] Initially set aside due to perceived toxicity, this class of compounds is now recognized for its low toxicity, unique reactivity, and the ability to form key structural motifs in bioactive molecules.[2][3] The approval of five boronic acid-based drugs by the FDA, including the proteasome inhibitor Bortezomib, has solidified their importance in drug discovery.[1][3]
Aryl boronic esters, in particular, serve as indispensable building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction is a cornerstone of modern drug development, enabling the construction of complex biaryl systems that are prevalent in pharmacologically active agents.[4] Boronic esters offer significant advantages over their corresponding free boronic acids, including enhanced stability, easier handling and purification, and often, improved performance in coupling reactions.[6][7][8]
This guide focuses on a specific, yet highly relevant, member of this class: 3,4-dimethylphenyl boronic acid esters . The 3,4-dimethyl substitution pattern provides a well-defined steric and electronic profile, offering medicinal chemists a valuable tool for probing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. We will explore the synthesis, properties, and core applications of these esters from the perspective of a senior application scientist, emphasizing the causal logic behind experimental design and providing robust, self-validating protocols for immediate application.
Part 1: Synthesis and Characterization
The successful application of any building block begins with its reliable synthesis and purification. For 3,4-dimethylphenyl boronic acid esters, the most common and robust approach is the direct palladium-catalyzed borylation of a corresponding aryl halide, a method known as the Miyaura borylation.[9] This pathway is often preferred over the esterification of the free boronic acid as it provides the stable ester directly, bypassing the often challenging purification of the free acid.[10]
Key Synthetic Rationale: Miyaura Borylation
The Miyaura borylation is highly valued for its exceptional functional group tolerance and use of commercially available reagents. The mechanism involves a Pd(0)/Pd(II) catalytic cycle where the palladium catalyst first undergoes oxidative addition into the aryl-halide bond (e.g., 1-bromo-3,4-dimethylbenzene). This is followed by transmetalation with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), and subsequent reductive elimination to yield the desired aryl boronic ester and regenerate the Pd(0) catalyst.
Caption: Workflow for the synthesis of 3,4-dimethylphenylboronic acid pinacol ester.
Experimental Protocol: Synthesis of 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol describes a reliable method for synthesizing the pinacol ester of 3,4-dimethylphenylboronic acid. The choice of Pd(dppf)Cl₂ as the catalyst is based on its broad applicability and effectiveness in borylation reactions. Potassium acetate serves as the necessary base.[9]
Materials:
-
1-Bromo-3,4-dimethylbenzene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc), anhydrous
-
1,4-Dioxane, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3,4-dimethylbenzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and anhydrous potassium acetate (1.5 eq).
-
Inerting: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add Pd(dppf)Cl₂ (0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.2-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 90 °C and stir overnight (12-18 hours). The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by checking for the consumption of the starting aryl bromide.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Wash the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound as a white solid.[11] The stability of pinacol esters on silica gel is generally sufficient for chromatographic purification, a significant advantage over free boronic acids.[10][12]
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for its handling, storage, and application.
| Property | 3,4-Dimethylphenylboronic Acid | 3,4-Dimethylphenylboronic acid pinacol ester |
| CAS Number | 55499-43-9[13][14] | 401797-00-0[15][16] |
| Molecular Formula | C₈H₁₁BO₂[13][17] | C₁₄H₂₁BO₂[15] |
| Molecular Weight | 149.98 g/mol [13][14] | 232.13 g/mol [15] |
| Melting Point | 190.5 °C[13] | Not widely reported, expected to be a low-melting solid |
| Boiling Point | Not available | 325.4 °C at 760 mmHg[15] |
| Appearance | White to off-white solid | White solid or colorless oil |
Part 2: Core Application in Suzuki-Miyaura Cross-Coupling
The primary utility of 3,4-dimethylphenyl boronic acid esters in drug development is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C(sp²)-C(sp²) bond, a linkage frequently found in pharmaceutical agents.[4][18]
Mechanistic Considerations
The Suzuki-Miyaura catalytic cycle is a well-established process. The use of a boronic ester necessitates its activation for the key transmetalation step. While the precise mechanism has been debated, it is generally accepted that a base (e.g., carbonate, phosphate, or hydroxide) is required to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9][19] The ester group enhances stability prior to this step, preventing premature decomposition (protodeboronation), which can be a significant issue with electron-deficient or sterically hindered aryl boronic acids.[7][19]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Protocol: Cross-Coupling with a Heterocyclic Chloride
This protocol provides a robust starting point for coupling 3,4-dimethylphenylboronic acid pinacol ester with an electron-deficient heterocyclic chloride, a common scenario in drug discovery.
Objective: Synthesize 2-(3,4-dimethylphenyl)-5-chloropyridine.
Rationale:
-
Catalyst: A modern palladium pre-catalyst (e.g., a G3-palladacycle) is chosen for its high activity, allowing for lower catalyst loadings and milder reaction conditions.
-
Base: K₃PO₄ is a moderately strong base effective for coupling with heteroaryl chlorides without causing unwanted side reactions.
-
Solvent: A mixture of a polar aprotic solvent (dioxane) and water is often optimal, aiding in the dissolution of both organic and inorganic reagents.
Materials & Reagents:
| Reagent | MW | Eq. | Amount (for 1 mmol scale) |
|---|---|---|---|
| 2,5-Dichloropyridine | 147.99 | 1.0 | 148 mg |
| 3,4-Dimethylphenylboronic acid pinacol ester | 232.13 | 1.2 | 279 mg |
| SPhos Pd G3 Precatalyst | 709.28 | 0.02 | 14.2 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.5 | 531 mg |
| 1,4-Dioxane | - | - | 4 mL |
| Water | - | - | 1 mL |
Procedure:
-
Setup: To a vial equipped with a stir bar, add 2,5-dichloropyridine, 3,4-dimethylphenylboronic acid pinacol ester, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Inerting: Seal the vial with a cap containing a septum. Evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture (4:1 v/v) via syringe.
-
Reaction: Place the vial in a preheated block at 100 °C and stir vigorously for 4-6 hours.
-
Monitoring: The reaction can be monitored by LC-MS. A successful reaction is indicated by the consumption of the limiting reagent (2,5-dichloropyridine) and the appearance of a new peak with the expected mass of the product.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography (hexane/ethyl acetate) to yield the pure biaryl product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
3,4-Dimethylphenyl boronic acid esters are robust, stable, and highly effective building blocks for the synthesis of complex molecules in drug discovery and development. Their straightforward synthesis via Miyaura borylation and their superior handling characteristics compared to free boronic acids make them an attractive choice for medicinal chemists. The primary application in Suzuki-Miyaura cross-coupling provides a reliable method for constructing the biaryl cores that are central to many modern therapeutics. The protocols and rationale presented in this guide offer a validated starting point for researchers to incorporate this valuable reagent into their synthetic programs, enabling the efficient exploration of chemical space and the advancement of new drug candidates.
References
- Vertex AI Search. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Al-Dulayy, M. Z., Al-Obaid, A. H., Al-Fahemi, J. H., & Al-Shammari, A. M. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084.
- Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
- Yamamoto, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514.
- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.
- Sandford, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1293–1306.
- Sandford, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1293–1306.
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3235.
- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.
- Lennox, A. J., & Lloyd-Jones, G. C. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(17), 7431–7441.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Supporting Information for a publication. (2015). The Royal Society of Chemistry.
- Nave, S., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(1), 224–229.
- 3,4-dimethylphenylboronic acid - 55499-43-9 - Structure, Synthesis, Properties. (n.d.). Boron-based Building Blocks Database.
- boronic esters - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Supplemental Information for Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters. (2012). The Royal Society of Chemistry.
- Wang, B., et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 29(12), 3018.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate.
- Schneider, N., et al. (2021). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv.
- Chemistry Of Boronic Esters. (2019, October 31). AA Blocks.
- Fresneda, V., et al. (2022). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 27(19), 6653.
- 3,4-Dimethylphenylboronic acid. (n.d.). PubChem.
- Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
Sources
- 1. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. rsc.org [rsc.org]
- 12. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 13. 3,4-dimethylphenylboronic acid - 55499-43-9 - Structure, Synthesis, Properties [organoborons.com]
- 14. chemscene.com [chemscene.com]
- 15. echemi.com [echemi.com]
- 16. aboundchem.com [aboundchem.com]
- 17. 3,4-Dimethylphenylboronic acid | C8H11BO2 | CID 2734348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Reagent: A Technical Guide to the Reactivity of Aryl Dioxaborinanes for Drug Discovery and Development
Abstract
In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, the pursuit of robust, reliable, and highly selective methodologies for the construction of carbon-carbon bonds is paramount. The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone of this endeavor. While arylboronic acids have traditionally been the workhorses of these transformations, their inherent instability and propensity for side reactions have driven the exploration of more stable and manageable alternatives. Among these, aryl dioxaborinanes, six-membered cyclic esters of boronic acids, have garnered significant attention. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the synthesis, stability, and reactivity of aryl dioxaborinanes. We will delve into the causality behind experimental choices, present validated protocols, and offer insights into the practical application of these versatile reagents in cross-coupling reactions, moving beyond the Suzuki-Miyaura coupling to other significant transformations.
Introduction: The Case for Aryl Dioxaborinanes
Aryl dioxaborinanes are organoboron compounds characterized by a boron atom incorporated into a six-membered ring with two oxygen atoms and an aryl substituent. This structure confers a unique balance of stability and reactivity that makes them highly attractive reagents in organic synthesis.
Compared to their more commonly used counterparts, arylboronic acids and five-membered aryl dioxaborolanes (such as pinacol esters), aryl dioxaborinanes offer several distinct advantages:
-
Enhanced Stability: The six-membered ring of dioxaborinanes is thermodynamically more stable than the five-membered ring of dioxaborolanes.[1] This increased stability translates to longer shelf-life, reduced sensitivity to air and moisture, and often allows for purification by standard laboratory techniques like silica gel chromatography.
-
Controlled Reactivity: While boronic acids are generally more reactive than their ester derivatives, this high reactivity can sometimes lead to undesired side reactions, such as protodeboronation and homocoupling.[2] Aryl dioxaborinanes, being esters, exhibit a more tempered reactivity that can be advantageous in complex syntheses, leading to cleaner reaction profiles and higher yields of the desired product.
-
Tunable Properties: The 1,3-diol used to form the dioxaborinane ring can be varied, allowing for the fine-tuning of the steric and electronic properties of the boron reagent. This can be leveraged to optimize reactivity and selectivity in specific cross-coupling reactions.
This guide will provide the necessary technical details to empower researchers to effectively utilize aryl dioxaborinanes in their synthetic campaigns.
Synthesis of Aryl Dioxaborinanes: Foundational Protocols
The synthesis of aryl dioxaborinanes can be broadly categorized into two main approaches: the esterification of pre-existing arylboronic acids and the direct synthesis from aryl halides via borylation reactions.
Esterification of Arylboronic Acids
This is the most straightforward method for preparing aryl dioxaborinanes, involving the condensation of an arylboronic acid with a 1,3-diol. The reaction is typically driven to completion by the removal of water.
Experimental Protocol: Synthesis of 2-Phenyl-1,3,2-dioxaborinane
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phenylboronic acid (1.0 eq.), 1,3-propanediol (1.1 eq.), and toluene (sufficient to fill the Dean-Stark trap and suspend the reagents).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can often be used without further purification. If necessary, purification can be achieved by distillation under reduced pressure or by recrystallization.
Causality: The use of a Dean-Stark apparatus is critical for driving the equilibrium of the esterification reaction towards the product by continuously removing the water byproduct. Toluene is a common solvent for this purpose as it forms an azeotrope with water.
Miyaura Borylation for Direct Synthesis
The Miyaura borylation reaction allows for the direct synthesis of boronate esters from aryl halides. While commonly employed for the synthesis of pinacol esters, this methodology can be adapted for the synthesis of aryl dioxaborinanes by using a diboron reagent in the presence of a 1,3-diol or by using a pre-formed bis(dioxaborinane)diboron reagent.
Experimental Protocol: Palladium-Catalyzed Borylation of 4-Bromoanisole
-
In a glovebox, to a flame-dried Schlenk tube, add 4-bromoanisole (1.0 eq.), bis(neopentyl glycolato)diboron (1.2 eq.), potassium acetate (KOAc, 3.0 eq.), and [Pd(dppf)Cl₂] (3 mol%).
-
Add anhydrous dioxane as the solvent.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
Causality: The palladium catalyst, in conjunction with a phosphine ligand like dppf, is essential for the catalytic cycle of the Miyaura borylation. Potassium acetate acts as a base, which is crucial for the transmetalation step. Anhydrous conditions are important to prevent the hydrolysis of the boronate ester product.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is the most prominent application of aryl dioxaborinanes, enabling the formation of biaryl structures that are prevalent in pharmaceuticals and organic materials.
General Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For aryl dioxaborinanes, the transmetalation step requires activation by a base. The base reacts with the boronate ester to form a more nucleophilic "ate" complex, which then transfers the aryl group to the palladium center. The choice of base, solvent, and catalyst system is critical for achieving high yields and can be substrate-dependent.
Comparative Reactivity
A key consideration for any synthetic chemist is the choice of the appropriate boron reagent. While arylboronic acids are often the most reactive, their instability can be a significant drawback. Aryl dioxaborinanes offer a more stable alternative, though this stability comes at the cost of reduced reactivity compared to the free boronic acid.[2] The reactivity of boronic esters is influenced by the electronic nature of the diol used for their formation. Electron-withdrawing diols can increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step.
| Boron Reagent | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Dioxane | >95 | [3] |
| 2-Phenyl-1,3,2-dioxaborinane | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | ~90 | Hypothetical |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | ~85-90 | [4] |
Table 1: A comparative overview of the reactivity of different phenylboron reagents in the Suzuki-Miyaura coupling with 4-bromoanisole.
Note: The yield for 2-phenyl-1,3,2-dioxaborinane is a representative hypothetical value based on general trends and may vary depending on specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane with 4-Chloroanisole
-
To a microwave vial, add 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 eq.), 4-chloroanisole (1.0 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and Pd₂(dba)₃ (2 mol%).
-
Add a solution of SPhos (4 mol%) in toluene.
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the biaryl product.
Causality: The use of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for the coupling of less reactive aryl chlorides. Microwave irradiation can significantly accelerate the reaction, reducing reaction times from hours to minutes.
Beyond Suzuki-Miyaura: Expanding the Synthetic Utility
While the Suzuki-Miyaura reaction is the most common application, the reactivity of aryl dioxaborinanes extends to other important cross-coupling reactions.
Heck-Miyaura Reaction
The Heck-Miyaura reaction involves the palladium-catalyzed coupling of an arylboronic acid derivative with an alkene. This reaction provides a powerful method for the synthesis of substituted alkenes.
Figure 2: General scheme of the Heck-Miyaura reaction.
Experimental Protocol: Heck-Miyaura Coupling of 2-Phenyl-1,3,2-dioxaborinane with Styrene
-
To a Schlenk tube, add 2-phenyl-1,3,2-dioxaborinane (1.5 eq.), styrene (1.0 eq.), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (2.0 eq.).
-
Add anhydrous DMF as the solvent.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction at 100 °C for 12 hours.
-
Cool to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify by column chromatography to obtain stilbene.
Causality: In the Heck-Miyaura reaction, the arylboronic acid derivative effectively acts as the aryl halide equivalent. The base is still required for the transmetalation step.
Practical Considerations: Handling, Storage, and Troubleshooting
Handling and Storage
Aryl dioxaborinanes are generally stable solids that can be handled in air for short periods.[5] For long-term storage, it is recommended to keep them in a tightly sealed container under an inert atmosphere (nitrogen or argon) and in a cool, dry place.[6][7] This minimizes the risk of slow hydrolysis over time.
Safety Precautions:
-
Always handle aryl dioxaborinanes in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Ineffective base | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure all glassware is flame-dried and solvents are anhydrous.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). |
| Protodeboronation | - Presence of water or protic solvents- High reaction temperature | - Use rigorously dried solvents and reagents.- Lower the reaction temperature and extend the reaction time. |
| Homocoupling of Aryl Halide | - Slow transmetalation | - Increase the concentration of the boronate ester.- Use a more active catalyst system. |
Table 2: Troubleshooting guide for cross-coupling reactions with aryl dioxaborinanes.
Conclusion and Future Outlook
Aryl dioxaborinanes represent a valuable class of reagents for modern organic synthesis. Their enhanced stability compared to arylboronic acids, coupled with their tunable reactivity, makes them ideal for use in complex, multi-step syntheses, particularly in the context of drug discovery and development. This guide has provided a foundational understanding of their synthesis, reactivity in Suzuki-Miyaura and Heck-Miyaura couplings, and practical handling. As the demand for more efficient and selective synthetic methods continues to grow, the development of new applications for aryl dioxaborinanes and other tailored boronate esters is expected to be a fruitful area of research. Future work will likely focus on expanding their use in other cross-coupling reactions, developing asymmetric transformations, and exploring their utility in flow chemistry and other high-throughput synthesis platforms.
References
- Brown, H. C., & Cole, T. E. (1983). Organoboranes. 32.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The palladium-catalyzed cross-coupling reaction of phenylboronic acid with haloarenes in the presence of bases.
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.
- Hammond, Inc. (2021).
- New Zealand Environmental Protection Authority. (n.d.).
Sources
- 1. biobor.com [biobor.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Boronic Acid Protecting Groups
Abstract
Boronic acids and their derivatives are foundational pillars in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent instability, challenging purification, and reactivity of the boronic acid moiety often hinder its application in complex, multi-step synthetic campaigns.[3][4] This guide provides an in-depth exploration of boronic acid protecting groups, a critical strategy that circumvents these limitations. We will dissect the mechanistic underpinnings, stability profiles, and strategic applications of the most vital protecting groups in the field. This text is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and field-proven experimental protocols to empower the strategic design and execution of sophisticated molecular syntheses.
The Boronic Acid Conundrum: Why Protection is Essential
While indispensable, free boronic acids present significant practical challenges. Their high polarity makes them difficult to handle and purify, and they are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[3] This complicates stoichiometric analysis and can impede reactivity. Furthermore, the Lewis acidic boron center is susceptible to decomposition and can participate in undesired side reactions, limiting its compatibility with a broad range of synthetic reagents and conditions.[3][5]
Protecting groups address these issues by transiently masking the reactive B(OH)₂ moiety. An ideal protecting group should be:
-
Easy to install in high yield from the free boronic acid.
-
Robust and stable to a wide array of reaction conditions, providing orthogonality.
-
Amenable to purification , often rendering the protected compound chromatographically stable.
-
Readily cleaved under mild and specific conditions to regenerate the free boronic acid with high fidelity.
The judicious selection of a protecting group is paramount, transforming the boronic acid from a potentially fragile functional group into a robust and versatile synthetic linchpin.
A Tour of the Armory: Key Boronic Acid Protecting Groups
The modern synthetic chemist has access to a diverse toolkit of boronic acid protecting groups, each with a unique profile of stability and reactivity. The choice of protector is dictated by the specific demands of the synthetic route.
Pinacol Esters (Bpin): The Ubiquitous Workhorse
The pinacol boronate ester is arguably the most common and widely utilized boronic acid surrogate.[3] Its popularity stems from its general stability, ease of formation, and commercial availability.
-
Structure and Formation: Pinacol esters are cyclic boronates formed by the condensation of a boronic acid with pinacol (2,3-dimethylbutane-2,3-diol). The reaction is typically performed with azeotropic removal of water. Importantly, pinacol boronates are also the direct products of cornerstone C-B bond-forming reactions like the Miyaura and Hartwig borylations, making them a convenient entry point.[3]
-
Stability Profile: Bpin groups are sufficiently stable to withstand anhydrous reaction conditions and, crucially, silica gel chromatography, which greatly simplifies purification.[1][3] However, a significant drawback is the inherent reversibility of their formation, which can lead to premature deprotection or loss of the protecting group in the presence of water or alcohols.[6]
-
Deprotection: The stability of the pinacol ester can make its removal challenging.[3] Standard methods often require forcing conditions, which may not be compatible with sensitive substrates.
-
Hydrolysis: Direct hydrolysis often requires heating under acidic conditions.[3][7][8]
-
Oxidative Cleavage: Treatment with an oxidant like sodium periodate (NaIO₄) can cleave the pinacol diol, driving the equilibrium toward the free boronic acid.[7][8]
-
Transesterification: A milder, two-step approach involves transesterification with diethanolamine, followed by mild acidic hydrolysis of the resulting adduct.[7][8][9]
-
Conversion to Trifluoroborate: The Bpin group can be converted to a potassium trifluoroborate salt, which is then hydrolyzed to the boronic acid.[7][10]
-
N-Methyliminodiacetic Acid (MIDA) Esters: The Architect of Iterative Synthesis
The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group revolutionized the field, enabling the concept of "iterative cross-coupling" (ICC) for the systematic assembly of small molecules.[11][12][13]
-
Structure and Stability: The trivalent MIDA ligand chelates the boron atom, inducing a rehybridization from a reactive sp² state to a stable, tetrahedral sp³ state.[14] This structural change effectively "switches off" the boronic acid's reactivity. MIDA boronates exhibit exceptional stability; they are typically crystalline, free-flowing solids that are indefinitely stable on the benchtop, fully compatible with chromatography, and inert to a vast range of anhydrous reaction conditions, including Suzuki-Miyaura coupling, even at temperatures up to 80 °C.[11][13][14][15]
-
Deprotection (The "Switch On"): The key to the MIDA platform is its clean and facile deprotection. The protecting group is readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH, NaHCO₃, or K₃PO₄) at room temperature to liberate the free boronic acid.[3][4][13] This provides perfect orthogonality to acid-labile protecting groups and reaction conditions. Mechanistic studies have revealed two distinct hydrolysis pathways: a very fast, base-mediated mechanism and a much slower, neutral water-mediated mechanism.[16][17][18]
-
Strategic Advantage: The unparalleled stability of MIDA boronates allows for the synthesis and purification of complex, functionalized building blocks where the boronic acid would otherwise not survive. These stable modules can then be stitched together in a programmable, iterative fashion, much like solid-phase peptide synthesis.
1,8-Diaminonaphthalene (dan) Amides: The Bastion of Stability
The 'dan' protecting group provides exceptional robustness for scenarios requiring extreme stability.
-
Structure and Stability: The two nitrogen atoms of the diaminonaphthalene backbone donate their lone-pair electron density into the empty p-orbital of the boron atom.[3] This coordinative saturation significantly reduces the boron's Lewis acidity and, consequently, its reactivity. R-B(dan) derivatives are stable under a very wide range of conditions, including those that would cleave MIDA esters.[3][19]
-
Deprotection: The high stability of the dan group necessitates strongly acidic aqueous conditions for its removal via hydrolysis.[3][19] This makes it an excellent orthogonal partner to the base-labile MIDA group.
Organotrifluoroborates (-BF₃K): The Crystalline Alternative
Potassium organotrifluoroborate salts are not protecting groups in the classical sense but serve as highly stable, crystalline surrogates for boronic acids that may be unstable or difficult to handle as free acids.[3][19]
-
Structure and Reactivity: The boron atom is tetracoordinate and anionic. The high electronegativity of the fluorine atoms deactivates the boron center towards transmetalation, rendering it unreactive in Suzuki-Miyaura coupling.[19]
-
Activation (Deprotection): To participate in cross-coupling, the trifluoroborate must first be hydrolyzed back to the active boronic acid, a step often accomplished with silica gel or under acidic conditions.[7][19]
-
Advantages and Disadvantages: While offering excellent bench stability, trifluoroborates are salts and are thus incompatible with standard silica gel chromatography, limiting their utility in purification-intensive synthetic sequences.[5]
At-a-Glance: Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group is a critical strategic decision. The following table summarizes the key features to guide this choice.
| Feature | Pinacol (Bpin) | MIDA | 1,8-Diaminonaphthalene (dan) | Organotrifluoroborate (BF₃K) |
| Formation | Condensation with pinacol; direct from borylation | Condensation with N-methyliminodiacetic acid | Condensation with 1,8-diaminonaphthalene | Reaction with KHF₂ |
| Stability (Acid) | Moderate; can hydrolyze | Excellent | Low (cleaved) | Excellent |
| Stability (Base) | Good | Low (cleaved) | Excellent | Excellent |
| Stability (Ox/Red) | Generally Good | Excellent | Excellent | Excellent |
| Chromatography | Stable | Stable | Stable | Unstable (salt) |
| Deprotection | Harsh: Acid/heat, NaIO₄, or multi-step transesterification | Mild: Aqueous base (NaOH, NaHCO₃) at RT | Harsh: Strong aqueous acid | Mild: Acid or silica gel hydrolysis |
| Key Advantage | Ubiquitous, convenient, product of borylation rxns | Extreme stability, enables iterative synthesis, mild deprotection | Extreme stability, orthogonal to MIDA | Crystalline, highly stable solid |
| Key Limitation | Difficult deprotection, reversible formation | Requires specific conditions for formation | Harsh deprotection | Not chromatographable, requires activation |
Visualization of Core Concepts and Workflows
Visual aids are essential for conceptualizing the role and mechanics of protecting groups.
Caption: General workflow for utilizing a boronic acid protecting group.
Caption: MIDA-induced rehybridization from reactive sp² to stable sp³.
Caption: Orthogonal deprotection strategy for MIDA and dan groups.
Field-Proven Methodologies: Experimental Protocols
Theoretical knowledge must be paired with practical, reproducible methods. The following protocols are representative of standard laboratory procedures.
Protocol 1: Formation of a Phenylboronic Acid Pinacol Ester (Bpin)
-
Rationale: This procedure uses azeotropic distillation with a Dean-Stark apparatus to drive the equilibrium towards the ester product by removing the water byproduct.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq), pinacol (1.1 eq), and toluene (approx. 0.2 M).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can often be used directly or purified by silica gel chromatography or recrystallization.
-
Protocol 2: Deprotection of a Pinacol Ester via Transesterification [7][8][9]
-
Rationale: This mild, two-step method avoids harsh acidic or oxidative conditions. Diethanolamine (DEA) forms a stable adduct, which is then easily hydrolyzed.
-
Procedure:
-
Step 1 (Transesterification): Dissolve the pinacol boronate ester (1.0 eq) in an ethereal solvent (e.g., diethyl ether or THF). Add diethanolamine (1.2 eq). A precipitate of the DEA boronate adduct will typically form. Stir for 1-2 hours at room temperature. Filter the solid and wash with cold ether.
-
Step 2 (Hydrolysis): Suspend the DEA adduct in a biphasic mixture of an organic solvent (e.g., hexanes or ethyl acetate) and dilute aqueous acid (e.g., 0.5 M HCl).
-
Stir vigorously for 20-30 minutes. The free boronic acid will partition into the organic layer.
-
Separate the layers, and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free boronic acid.
-
Protocol 3: Formation of a Phenylboronic Acid MIDA Ester [11]
-
Rationale: Similar to pinacol ester formation, this protocol requires the rigorous removal of water to ensure complete condensation.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the boronic acid (1.0 eq), N-methyliminodiacetic acid (1.05 eq), and dimethyl sulfoxide (DMSO) to create a slurry.
-
Add toluene as an azeotroping solvent.
-
Heat the mixture to a high temperature (e.g., 110-120 °C) and reflux vigorously to remove water.
-
After 1-2 hours, cool the reaction mixture.
-
The MIDA boronate often precipitates upon cooling or upon the addition of a co-solvent like ethyl acetate.
-
The solid product can be isolated by filtration and purified by washing, chromatography, or recrystallization.
-
Protocol 4: Deprotection of a MIDA Ester with Aqueous Base [13]
-
Rationale: This protocol leverages the base-lability of the MIDA ester for a mild and efficient cleavage at room temperature.
-
Procedure:
-
Dissolve the MIDA boronate (1.0 eq) in a suitable organic solvent (e.g., THF or diethyl ether).
-
Add an equal volume of 1 M aqueous sodium hydroxide (NaOH).
-
Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor by TLC or LCMS for the disappearance of the starting material.
-
Once complete, carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure boronic acid.
-
Conclusion and Future Outlook
Boronic acid protecting groups are more than just a synthetic convenience; they are enabling tools that have fundamentally expanded the scope of what is possible in complex molecule synthesis. The strategic interplay between robust protectors like MIDA and dan esters allows for orthogonal deprotection schemes that are central to modern synthetic design. While pinacol esters remain a staple for their simplicity, the advent of hyper-stable and selectively cleavable groups has unlocked new paradigms in iterative synthesis and drug discovery.
The field continues to evolve, with ongoing research into novel protecting groups with unique cleavage mechanisms, such as photocleavable or redox-sensitive boronates.[6] New tridentate ligands like BOMA, which offer an acid-labile alternative to MIDA, further enrich the synthetic chemist's toolkit.[20][21] As our ability to construct molecular architecture with ever-increasing precision grows, the humble protecting group will undoubtedly continue to play a central and indispensable role.
References
- Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]
- Akkad, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(9), 3571-3575. [Link]
- Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. [Link]
- Das, S., & Chanda, K. (2021). Synthesis of Alkyl and Aryl Boronate Esters via CeO₂-Catalyzed Borylation of Alkyl and Aryl Electrophiles Including Alkyl Chlorides. The Journal of Organic Chemistry. [Link]
- Penuliar, R. (2015). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
- Gillis, E. P., & Burke, M. D. (2009). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495-14502. [Link]
- Kumar, A., & Kumar, V. (2022).
- Akkad, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Organic Syntheses Procedure.
- Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - NIH. [Link]
- National Institutes of Health.
- American Chemical Society. Introduction, Interconversion and Removal of Boron Protecting Groups. [Link]
- National Institutes of Health. A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers. [Link]
- Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
- National Institutes of Health. Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. [Link]
- Google Patents. Synthesis of boronic esters and boronic acids using grignard reagents.
- Organic Syntheses Procedure. boronic esters. [Link]
- PubMed.
- ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
- Semantic Scholar.
- Taylor, M. S., et al. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(45), 10603-10613. [Link]
- Organic Chemistry Portal.
- PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]
- ResearchGate.
- National Institutes of Health.
- ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. [Link]
- Google Patents. Protecting groups for boronic acids.
- RSC Publishing.
- ACS Publications. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. [Link]
- PubMed. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. [Link]
- ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
- Wikipedia. Boronic acid. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A method for the deprotection of alkylpinacolyl boronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Utility of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane in Modern Organic Synthesis
Abstract
This comprehensive guide provides detailed protocols and technical insights into the synthesis, characterization, and application of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane. This stable, six-membered cyclic boronic ester serves as a pivotal building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of its synthesis, offer a step-by-step laboratory protocol, and discuss its advantages and applications, with a focus on the renowned Suzuki-Miyaura coupling reaction. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a robust and reliable method for accessing this versatile reagent.
Introduction: The Significance of Boronic Esters in Cross-Coupling Chemistry
Boronic acids and their derivatives have revolutionized the formation of carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as a testament to the power of organoboron chemistry.[3]
While boronic acids are highly effective nucleophiles in these transformations, they can exhibit limited stability, being susceptible to protodeboronation and oxidation, which can complicate their storage and handling.[4] Boronic esters, such as this compound, offer a chemically robust alternative. The formation of a cyclic ester with a diol, in this case, 1,3-propanediol, enhances the stability of the organoboron moiety.[5][6] These esters are often crystalline solids, making them easier to handle, purify via standard chromatographic techniques, and store for extended periods.[4] The six-membered dioxaborinane ring provides a good balance of stability and reactivity for subsequent cross-coupling reactions.[1][6]
This compound, with its specific substitution pattern, is a valuable synthon for introducing the 3,4-dimethylphenyl group into complex molecules, a motif present in various biologically active compounds and functional materials.
Synthesis of this compound: A Mechanistic Overview
The most direct and common method for the synthesis of this compound is the condensation reaction between 3,4-dimethylphenylboronic acid and 1,3-propanediol.[1][6] This is an equilibrium process where water is eliminated. To drive the reaction to completion, the water produced is typically removed azeotropically using a Dean-Stark apparatus.
The reaction proceeds via the nucleophilic attack of the hydroxyl groups of the diol on the electrophilic boron atom of the boronic acid. The sp²-hybridized boron atom in the boronic acid possesses a vacant p-orbital, rendering it Lewis acidic and susceptible to such an attack.[2][6] The formation of the stable six-membered dioxaborinane ring is thermodynamically favorable.
Diagram 1: Simplified Reaction Mechanism for Dioxaborinane Formation.
Experimental Protocol: Laboratory Synthesis
This protocol details the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| 3,4-Dimethylphenylboronic acid | C₈H₁₁BO₂ | 149.99 | 10.0 g (66.7 mmol) | Commercially available |
| 1,3-Propanediol | C₃H₈O₂ | 76.09 | 5.6 g (73.4 mmol) | Anhydrous grade recommended |
| Toluene | C₇H₈ | 92.14 | 200 mL | Anhydrous grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | For drying |
| Hexanes | C₆H₁₄ | - | As required | For recrystallization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As required | For chromatography |
| Silica Gel | SiO₂ | 60.08 | As required | 230-400 mesh for column chromatography |
Equipment
-
500 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Column for chromatography
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethylphenylboronic acid (10.0 g, 66.7 mmol) and toluene (200 mL).
-
Addition of Diol: To this suspension, add 1,3-propanediol (5.6 g, 73.4 mmol, 1.1 equivalents).
-
Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the reaction mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and the water will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-4 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting boronic acid.
-
Reaction Workup: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. The crude product will be obtained as an oily or solid residue.
-
Purification:
-
Recrystallization (if the crude product is solid): Dissolve the crude product in a minimal amount of hot hexanes. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.
-
Column Chromatography (if further purification is needed): Dissolve the crude product in a small amount of dichloromethane or ethyl acetate. Load the solution onto a silica gel column packed with hexanes. Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to isolate the pure product.
-
Expected Yield and Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₁H₁₅BO₂[7]
-
Molecular Weight: 190.05 g/mol [8]
-
Melting Point: 62-66 °C[9]
-
Expected Yield: 85-95%
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of boronate esters.[10][11]
-
¹H NMR (in CDCl₃):
-
Aromatic protons will appear in the range of δ 7.0-7.8 ppm. The specific splitting pattern will correspond to the 1,2,4-trisubstituted benzene ring.
-
The methylene protons of the dioxaborinane ring adjacent to the oxygen atoms (O-CH₂) will typically appear as a triplet around δ 4.0-4.2 ppm.
-
The central methylene proton of the 1,3-propanediol backbone (CH₂-CH₂-CH₂) will appear as a quintet around δ 2.0-2.2 ppm.
-
The two methyl groups on the aromatic ring will appear as singlets in the range of δ 2.2-2.4 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Aromatic carbons will resonate in the δ 125-140 ppm region. The carbon attached to the boron atom is often difficult to observe due to quadrupolar relaxation.
-
The O-CH₂ carbons of the dioxaborinane ring will be found around δ 60-65 ppm.
-
The central CH₂ carbon of the ring will be around δ 25-30 ppm.
-
The methyl carbons will appear around δ 19-22 ppm.
-
-
¹¹B NMR (in CDCl₃):
-
A broad singlet is expected in the range of δ 20-30 ppm, which is characteristic of a tricoordinate boron atom in a dioxaborinane ring.
-
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the product. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) can be employed. The expected molecular ion peak [M]+ would be at m/z = 190.05.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[12][13] The reaction involves the palladium-catalyzed coupling of the boronic ester with an aryl or vinyl halide (or triflate).
Diagram 2: General Experimental Workflow for a Suzuki-Miyaura Coupling Reaction.
The choice of catalyst, base, and solvent is crucial for the success of the coupling reaction and needs to be optimized for specific substrates.[3][12] The enhanced stability of the dioxaborinane ester often leads to more reproducible and higher isolated yields, especially in complex syntheses.[4]
Safety and Handling
While boronic acids and their esters are generally less hazardous than many other organometallic reagents, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling these compounds.[14][15][16][17]
-
Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.[14][15][17] Avoid contact with skin and eyes.[14][15] In case of contact, wash the affected area immediately with plenty of water.[15][17]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[9][14] Storage at 2-8°C is recommended.[9]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[15][16]
Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its enhanced stability compared to the corresponding boronic acid makes it an ideal choice for applications requiring robust and reliable reagents, particularly in Suzuki-Miyaura cross-coupling reactions. The straightforward and high-yielding synthesis protocol provided in this guide allows for the convenient preparation of this important building block, facilitating the synthesis of a wide range of complex organic molecules for various applications in research and development.
References
- Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applic
- A Comparative Guide to Boronate Esters in Suzuki-Miyaura Coupling. (2025). BenchChem.
- Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)CuF and Identification of Intermediates. (n.d.).
- This compound. (n.d.). ChemicalBook.
- Boronic acid. (n.d.). Wikipedia.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Safety Data Sheet for 4-Carboxynaphthalene-1-boronic acid, pinacol ester. (2023). Combi-Blocks, Inc..
- Synthesis and Application of Boronic Acid Deriv
- Safety Data Sheet for 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester. (n.d.). AK Scientific, Inc..
- Boronic acid and reversible esters. (2021). RSC Publishing.
- What Are The Safety Precautions For Using Boric Acid? (2025). Chemistry For Everyone.
- Safety Data Sheet for 2-methylfuran-3-boronic acid, pinacol ester. (n.d.). Apollo Scientific Ltd..
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. (2023). MDPI.
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory. (2025).
- 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane. (n.d.). Chem-Impex.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 208390-39-0 [amp.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. combi-blocks.com [combi-blocks.com]
- 15. aksci.com [aksci.com]
- 16. youtube.com [youtube.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction typically involves the coupling of an organoboron species with an organic halide or triflate.[5][6] This application note provides a detailed protocol and in-depth insights into the Suzuki-Miyaura coupling of a specific and valuable building block: 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane. This boronic ester offers advantages in terms of stability, ease of handling, and purification compared to its corresponding boronic acid, making it an attractive reagent for drug development professionals and researchers.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) complex to the organic halide (Ar-X), forming a palladium(II) intermediate.[1][2] This step is often the rate-determining step of the overall reaction.
-
Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the palladium(II) center.[1][7] The presence of a base is essential for this step to occur.[8][9] The base activates the organoboron species, typically by forming a more nucleophilic boronate complex, which then readily undergoes transmetalation.[10][11][12]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple, forming the desired carbon-carbon bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][7]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Key Experimental Considerations and Causality
| Parameter | Recommended Range | Rationale and Field-Proven Insights |
| Boronic Ester Equiv. | 1.1 - 1.5 | A slight excess of the boronic ester is often used to drive the reaction to completion, especially if the boronic ester is prone to protodeboronation. |
| Base | 2.0 - 3.0 equiv. | The choice of base is critical and substrate-dependent.[10] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[10] Stronger bases can accelerate the reaction but may also promote side reactions. The base facilitates the formation of the active boronate species.[11][13] |
| Catalyst Loading | 1 - 5 mol% | Higher catalyst loading can increase the reaction rate but also the cost and potential for metal contamination in the final product. For less reactive substrates, a higher loading may be necessary. |
| Solvent System | Dioxane/Water, Toluene/Water, DMF/Water | The use of a biphasic solvent system with water is common and often beneficial. Water can help to dissolve the inorganic base and facilitate the formation of the active palladium hydroxide species.[12] |
| Temperature | 80 - 110 °C | The optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst. Higher temperatures can accelerate the reaction but may also lead to catalyst decomposition or side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the catalyst is not old or decomposed. Use a fresh batch or a different precatalyst. Ensure the reaction is performed under a strict inert atmosphere. |
| Insufficiently strong base | Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation of the Boronic Ester | Presence of protic sources | Use anhydrous solvents and ensure the inert gas is dry. Minimize the amount of water in the reaction if this side reaction is significant. |
| Homocoupling of the Aryl Halide | Catalyst decomposition | Use a more stable ligand or a lower reaction temperature. |
| Difficulty in Product Purification | Residual palladium | Treat the crude product with a palladium scavenger or perform an additional filtration through a pad of celite. |
Visualization of the Experimental Workflow
Figure 2. A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of biaryl compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and purity of their desired products. This application note serves as a comprehensive guide to aid in the successful implementation of this important transformation in both academic and industrial settings.
References
- Wikipedia. Suzuki reaction. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic & Biomolecular Chemistry (RSC Publishing).
- PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- PMC - NIH.
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- YouTube. Suzuki cross-coupling reaction. [Link]
- ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Common Organic Chemistry.
- PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]
- YouTube. The Suzuki reaction. [Link]
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
- ResearchGate. Synthesis of 5‐substituted 2‐(2,4‐dihydroxyphenyl)‐1,3,4‐thiadiazoles | Request PDF. [Link]
- ResearchGate. The synthesis of [13C6]N-(3,4-dichlorophenyl)-2,2-dimethylpropanamide. [Link]
- ResearchGate. ChemInform Abstract: Synthesis of 3,3,5,5-Tetrabenzyl-1,2,4-trithiol and 1,2-Dis(1,3-arylpropan-2-yl)disulfane. [Link]
- ResearchGate. Synthesis and characterization of 3,4-dl-t-butylfuran, pyrrole, and selenophene. [Link]
- ResearchGate. Synthesis of 4,4-Difluorodihydrofuran-3(2 H )-ones | Request PDF. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Introduction: The Power of Controlled Carbon-Carbon Bond Formation
The construction of carbon-carbon (C-C) bonds is a fundamental pursuit in organic synthesis, underpinning the creation of a vast array of molecules, from life-saving pharmaceuticals to advanced materials. Among the most powerful tools for this purpose is the palladium-catalyzed cross-coupling reaction, a field of study that was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] The Suzuki-Miyaura coupling, in particular, has emerged as a highly versatile and widely adopted method due to its operational simplicity, broad functional group tolerance, and the use of generally less toxic and more stable organoboron reagents.[2][3]
This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction with a specific focus on the use of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane as a key coupling partner. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into optimizing reaction conditions for successful and reproducible outcomes.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[4] The generally accepted mechanism proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[2][5]
Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination involving a palladium catalyst.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (Ar-X) to the active palladium(0) species, forming a palladium(II) intermediate.[2] This step is often the rate-determining step of the reaction.[2] The reactivity of the halide typically follows the trend I > Br > Cl.[6]
-
Transmetalation: In this step, the organic group from the organoboron reagent (in our case, the 3,4-dimethylphenyl group) is transferred to the palladium(II) center.[4] This process is facilitated by a base, which activates the organoboron compound.[7]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[2]
Advantages of Utilizing 2-Aryl-1,3,2-dioxaborinanes
While boronic acids are commonly used in Suzuki-Miyaura couplings, their cyclic ester derivatives, such as this compound, offer several distinct advantages that are particularly beneficial in drug discovery and development settings:
-
Enhanced Stability: Dioxaborinanes are often more stable and less prone to protodeboronation (cleavage of the C-B bond by a proton source) compared to their corresponding boronic acids.[8] This is especially true for heteroaryl boronic acids.[8]
-
Improved Handling and Purification: Many dioxaborinanes are crystalline solids with well-defined melting points, making them easier to handle, weigh, and purify by recrystallization.
-
Controlled Reactivity: The use of boronic esters can sometimes lead to cleaner reactions with fewer side products, such as homocoupling of the boronic acid.[8]
-
Anhydrous Conditions: Boronic esters are particularly well-suited for reactions under anhydrous conditions, which can accelerate transmetalation and prevent protodeboronation.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation of 3,4-dimethylphenylboronic acid with 1,3-propanediol. This straightforward procedure often results in high yields of the desired product.
Protocol: Synthesis of this compound
Materials:
-
3,4-Dimethylphenylboronic acid
-
1,3-Propanediol
-
Toluene or Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus or a flask equipped with a condenser and a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3,4-dimethylphenylboronic acid (1.0 eq).
-
Add toluene or hexane as the solvent (sufficient to suspend the reagents).
-
Add 1,3-propanediol (1.1 - 1.2 eq).
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can often be used directly in the subsequent cross-coupling reaction. If further purification is required, it can be achieved by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling Protocol
The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[9][10]
Figure 2: General Experimental Workflow for Suzuki-Miyaura Cross-Coupling. This flowchart outlines the key stages from reaction setup to product purification.
Reagents and Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| Aryl Halide (Ar-X) | 1.0 | Electrophilic partner |
| This compound | 1.1 - 1.5 | Nucleophilic partner |
| Palladium Catalyst | 0.005 - 0.05 | Catalyst |
| Ligand | 0.01 - 0.1 | Stabilizes and activates the catalyst |
| Base | 2.0 - 3.0 | Activates the organoboron reagent |
| Solvent | - | Reaction medium |
Recommended Reaction Components
| Component | Examples | Rationale |
| Palladium Catalysts | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Common and effective palladium sources. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[8] |
| Ligands | PPh₃, P(t-Bu)₃, SPhos, XPhos | Electron-rich and bulky phosphine ligands can improve catalytic activity, especially for less reactive aryl chlorides.[11] |
| Bases | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base can significantly impact the reaction outcome. Stronger bases are often required for less reactive substrates.[12] |
| Solvents | Toluene, Dioxane, THF, DME, Acetonitrile/Water | The solvent system influences the solubility of reagents and the reaction rate. Aqueous mixtures are common, but anhydrous conditions can be beneficial.[1][13] |
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and, if necessary, the ligand.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low reaction temperature, poor quality reagents. | Use a fresh batch of catalyst and ligand. Ensure the base is finely powdered and dry.[14] Increase the reaction temperature. Verify the purity of starting materials. |
| Protodeboronation | Presence of acidic protons, excessive water. | Use a stronger, non-nucleophilic base. Consider running the reaction under anhydrous conditions. |
| Homocoupling | Presence of oxygen, incomplete reduction of Pd(II) precatalyst. | Thoroughly degas the solvent and maintain a strict inert atmosphere.[8] Use a Pd(0) catalyst directly or ensure conditions for in situ reduction are optimal. |
| Dehalogenation | Presence of a hydrogen source. | Ensure the solvent is dry and free of protic impurities.[8] |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be flammable solids and may cause skin, eye, and respiratory irritation.[15][16] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18] Avoid inhalation of dust.[15]
-
Organoboron Reagents: While generally less toxic than other organometallics, boronic acids and their derivatives should be handled with care. Avoid ingestion and skin contact.
-
Solvents: Many organic solvents used in these reactions are flammable and may be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area and take precautions to avoid ignition sources.[18]
-
Bases: Inorganic bases can be corrosive or caustic. Avoid contact with skin and eyes.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[19] For larger-scale reactions, consider controlled addition of reagents and monitoring of the internal temperature.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The use of this compound as a coupling partner offers significant advantages in terms of stability and handling, making it an excellent choice for the synthesis of complex biaryl structures. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields and reproducible results. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development and chemical research.
References
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. J Environ Sci (China). 2009:21 Suppl 1:S124-6.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI.
- Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Palladium - Safety D
- Potential Safety Hazards Associated with Pd-C
- Precautions for Using Palladium Carbon C
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH.
- Safety D
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Suzuki Coupling - Organic Chemistry Portal.
- Case Study: Knowledge Based Problem Solving - C
- Suzuki reaction - Wikipedia.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv.
- SAFETY D
- Optimization of reaction conditions for the Suzuki-Miyaura coupling...
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Three-Step Synthesis of 2-(Diiodomethyl)
- Three‐Step Synthesis of 2‐(Diiodomethyl)
- A synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization: enhancing effect of boron trifluoride diethyl etherate on the cycliz
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - NIH.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
- ChemInform Abstract: Synthesis of[1][13]Dithiolo[3,4-b]pyridines via the Reaction of Dithiomalondianilide with Arylmethylidenemalononitriles.
- ChemInform Abstract: Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans and 2,3,4-Trisubstituted Tetrahydrofurans Using an Intramolecular Allylation Strategy Employing Allylsilanes.
- Effect of different additives on the Suzuki-Miyaura cross-coupling...
Sources
- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 11. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. carlroth.com [carlroth.com]
- 17. honrel.com [honrel.com]
- 18. fishersci.com [fishersci.com]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling with Dioxaborinanes
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This application note provides an in-depth guide to the experimental setup for Suzuki-Miyaura reactions utilizing dioxaborinanes as the organoboron coupling partner. Dioxaborinanes offer distinct advantages in terms of stability and handling compared to traditional boronic acids, making them valuable reagents in complex molecule synthesis, particularly within the pharmaceutical industry.[4][5] This document will delve into the mechanistic rationale behind component selection, provide detailed, field-proven protocols, and offer insights to ensure robust and reproducible results.
Introduction: The Rationale for Dioxaborinanes in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[6] While boronic acids are the most common organoboron reagents, their propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation can lead to challenges in stoichiometry and reproducibility.[5] Dioxaborinanes, as cyclic esters of boronic acids, offer a compelling alternative.
Key Advantages of Dioxaborinanes:
-
Enhanced Stability: Dioxaborinanes, particularly silyl-protected variants, exhibit increased stability on the benchtop and during chromatography, simplifying purification and handling.[4][5]
-
Improved Stoichiometric Control: Their stability minimizes the formation of boroxines, allowing for more precise control over the amount of the active boron species in the reaction.[5]
-
Favorable Reactivity: Despite their stability, dioxaborinanes demonstrate excellent reactivity in palladium-catalyzed cross-coupling reactions under standard conditions.[4][5]
This guide will focus on leveraging these advantages to establish a reliable experimental workflow.
Mechanistic Considerations: A Foundation for Rational Experimental Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of each reaction component directly influences the efficiency of these steps.
-
Palladium Catalyst: The catalyst is the heart of the reaction. The selection of the palladium source and its associated ligands dictates the rate and scope of the transformation.
-
Base: The base plays a crucial role in the transmetalation step, facilitating the transfer of the organic group from the boron atom to the palladium center.[6]
-
Solvent: The solvent system must solubilize the reactants and catalyst while being compatible with the reaction conditions.
Core Components of the Experimental Setup: A Detailed Analysis
The Dioxaborinane Reagent
The stability and reactivity of the dioxaborinane can be tuned by the diol used for its formation. For instance, 4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to be an efficient coupling partner.[8][9] Silyl-protected dioxaborinanes offer further advantages in terms of stability.[4][5]
Synthesis of Dioxaborinanes (General Concept): Dioxaborinanes are typically synthesized via the esterification of a boronic acid with a suitable diol, often with azeotropic removal of water.[10]
Figure 2. General synthesis of dioxaborinanes.
Palladium Catalyst Systems
The choice of palladium catalyst is critical and depends on the reactivity of the coupling partners.
| Catalyst System | Ligand | Typical Substrates | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl bromides and iodides | A classic, reliable catalyst, though may require higher temperatures.[7] |
| Pd₂(dba)₃ / Ligand | Buchwald or other phosphine ligands (e.g., P(t-Bu)₃) | Aryl chlorides, sterically hindered substrates | Offers higher reactivity for challenging substrates.[1] |
| XPhos Pd G2 / SPhos Pd G2 | Buchwald ligands (XPhos, SPhos) | Broad scope, including challenging couplings | Pre-catalysts that are readily activated.[7] |
The Role of the Base
The base facilitates the crucial transmetalation step. The choice of base can significantly impact the reaction outcome.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/EtOH | A versatile and commonly used base.[11] |
| K₃PO₄ | Strong | Dioxane, Toluene | Often effective for less reactive substrates.[7][11] |
| Cs₂CO₃ | Strong | THF, Dioxane | Highly effective but more expensive. |
| t-BuOK | Very Strong | THF | Used for particularly challenging couplings.[8][9] |
Solvent Selection
The solvent system must be chosen to ensure all components are sufficiently soluble. Ethereal solvents are common, and the addition of water can be beneficial in some cases.[12]
-
Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene
-
Amides: N,N-Dimethylformamide (DMF)
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with a Dioxaborinane
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Dioxaborinane (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, dioxaborinane, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of argon.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[8]
Figure 3. Workflow for the Suzuki-Miyaura reaction with dioxaborinanes.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[13]
Materials:
-
As per Protocol 1, using a microwave-safe reaction vial.
Procedure:
-
Combine the aryl bromide, dioxaborinane, K₃PO₄, and Pd(PPh₃)₄ in a microwave vial equipped with a stir bar.
-
Add the dioxane/water solvent system.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for a set time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature before opening.
-
Proceed with workup and purification as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/XPhos)- Switch to a stronger base (e.g., Cs₂CO₃)- Increase the reaction temperature |
| Protodeboronation of Dioxaborinane | - Presence of excess water or protic solvents- Prolonged reaction time at high temperature | - Use anhydrous solvents and degas thoroughly- Minimize reaction time; consider microwave heating |
| Homocoupling of Aryl Halide | - Presence of oxygen | - Ensure the reaction is performed under a strictly inert atmosphere |
| Difficult Purification | - Excess boronic acid byproducts | - Use a more precise stoichiometry of the dioxaborinane |
Conclusion
The use of dioxaborinanes in Suzuki-Miyaura cross-coupling reactions offers a robust and reliable method for the synthesis of complex organic molecules. Their enhanced stability simplifies handling and improves stoichiometric control, leading to more reproducible outcomes. By carefully selecting the catalyst, base, and solvent system, and by following the detailed protocols outlined in this application note, researchers can effectively implement this powerful synthetic tool in their drug discovery and development programs.
References
- Goggins, S., Rosevere, E., Bellini, C., Allen, J. C., Marsh, B. J., Mahon, M. F., & Frost, C. G. (2014). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 12(1), 104-112. [Link]
- An Efficient and Selective 2-Carbon Building Block for Vinylboronate Suzuki-Miyaura Coupling Reactions. (2005). Synfacts, 2005(01), 0059–0059. [Link]
- Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. (2013). Organic & Biomolecular Chemistry. [Link]
- Suzuki reaction. (n.d.). In Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
- (A) The investigated structures of dioxazaborocane for Suzuki–Miyaura cross‐couplings. Reproduced with permission. (n.d.).
- Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. (2022). MDPI. [Link]
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. [Link]
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. [Link]
- What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021).
- Suzuki–Miyaura reaction and mechanistic design for the direct... (n.d.).
- (PDF) Palladium Catalysts for Cross-Coupling Reaction. (n.d.).
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]
- Suzuki Coupling. (2020, July 11). YouTube. [Link]
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH. [Link]
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
- Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. (2009).
- Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. (2017). PubMed. [Link]
- Suzuki–Miyaura coupling revisited: an integrated computational study. (2017). Dalton Transactions. [Link]
- Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction... (n.d.).
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2012). MDPI. [Link]
- Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
- The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Cross-Coupling Reactions: A Practical Guide. (n.d.).
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH. [Link]
- Metal-Free Catalytic Cross-Coupling of Esters and Boranes. (n.d.). ChemRxiv. [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42099J [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. mdpi.com [mdpi.com]
The Modern Alchemist's Toolkit: Advanced Synthetic Strategies for Pharmaceutical Intermediates
Introduction: The Critical Role of the Intermediate
In the intricate tapestry of pharmaceutical development, the synthesis of the Active Pharmaceutical Ingredient (API) represents the culmination of a complex chemical journey. At the heart of this journey lies the pharmaceutical intermediate—a molecular stepping stone, the quality and efficient production of which dictates the viability of the entire process. The evolution of synthetic organic chemistry has ushered in an era of unprecedented molecular control, enabling the construction of increasingly complex intermediates with remarkable precision and efficiency. This guide, intended for researchers, scientists, and drug development professionals, eschews a rigid template to provide an in-depth exploration of key modern synthetic methodologies. We will delve into the "why" behind experimental choices, offering not just protocols, but a framework for strategic synthetic design grounded in scientific integrity and field-proven insights.
Section 1: Biocatalysis - Nature's Chiral Architect
The demand for enantiomerically pure pharmaceuticals has positioned biocatalysis as a cornerstone of modern drug development.[1][2] Enzymes, as chiral catalysts, offer unparalleled stereoselectivity under mild, environmentally benign conditions, often telescoping multi-step chemical resolutions into a single, elegant transformation.[3][4] This approach aligns perfectly with the principles of green chemistry by reducing waste and avoiding the use of heavy metal catalysts.[3]
Core Principle: The Lock-and-Key of Stereoselectivity
Enzymes, particularly classes like transaminases and ketoreductases, possess a highly organized three-dimensional active site.[4] This intricate architecture creates a chiral environment that preferentially binds and transforms a substrate into a single enantiomer, much like a specific key fits only one lock. This inherent selectivity obviates the need for chiral auxiliaries or resolutions, which are often inefficient and generate significant waste.[4]
Application Note: Asymmetric Synthesis of a Chiral Amine Intermediate for Sitagliptin
Sitagliptin, an inhibitor of dipeptidyl peptidase-4 for the treatment of type 2 diabetes, features a critical chiral β-amino acid backbone.[5][6] The industrial synthesis was revolutionized by the implementation of a highly engineered ω-transaminase (ω-TA) to produce the chiral amine intermediate with exceptional enantiomeric purity.[7][8]
Pro-Tips from the Field: The success of a transaminase-catalyzed reaction hinges on shifting the reaction equilibrium.[7] The use of an inexpensive amine donor like isopropylamine in large excess is a common strategy. The co-product, acetone, can be removed (e.g., under vacuum or by enzymatic reduction) to drive the reaction to completion. For sensitive substrates, cofactor regeneration systems, often employing a dehydrogenase and a sacrificial substrate like glucose or formate, are critical for efficiency.[7]
Experimental Protocol: Transaminase-Mediated Synthesis of Sitagliptin Amine Precursor
This protocol describes the asymmetric synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key precursor for Sitagliptin, from the corresponding β-keto acid.
Materials:
-
Pro-sitagliptin ketone (3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid)
-
Engineered (R)-selective ω-Transaminase (e.g., a commercially available variant)
-
Isopropylamine (IPA)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve the pro-sitagliptin ketone in potassium phosphate buffer.
-
Cofactor Addition: Add pyridoxal 5'-phosphate (PLP), which is an essential cofactor for transaminases.[9]
-
Enzyme Addition: Add the engineered ω-transaminase. The enzyme loading is a critical parameter to optimize.
-
Amine Donor: Add a significant molar excess of isopropylamine (IPA) to serve as the amine donor and drive the reaction equilibrium.[7]
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by HPLC, observing the conversion of the ketone to the amine product.
-
Work-up: Upon completion, adjust the pH to an acidic value to precipitate the enzyme. Centrifuge to remove the enzyme.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate to isolate the chiral amine product.
-
Purification: The product can be further purified by crystallization or chromatography.
Data Presentation
| Parameter | Result | Citation |
| Substrate Concentration | 100 mM | [6] |
| Conversion | >99% | [10] |
| Enantiomeric Excess (ee) | >99% | [10] |
| Reaction Time | 24 h | [10] |
| Optimal pH | 7.0 - 8.0 | [6][11] |
Workflow Diagram
Caption: Transaminase catalytic cycle for chiral amine synthesis.
Section 2: Continuous Flow Chemistry - The Synthetic Assembly Line
Continuous flow chemistry has emerged as a transformative technology in pharmaceutical manufacturing, offering significant advantages over traditional batch processing.[5][12] By conducting reactions in continuously flowing streams within a network of tubes and reactors, this approach provides superior control over reaction parameters, enhances safety, and facilitates scalability.[12][13]
Core Principle: Precision Control in Miniaturized Reactors
The high surface-area-to-volume ratio in flow reactors enables extremely efficient heat and mass transfer.[14] This allows for precise control over temperature, pressure, and residence time, leading to more reproducible and higher-yielding reactions.[12] This level of control is particularly beneficial for highly exothermic or hazardous reactions, which can be performed safely in small, contained volumes.[15][16]
Application Note: Three-Step Continuous Flow Synthesis of Ibuprofen
Ibuprofen is a high-volume API, making its synthesis an ideal candidate for the efficiencies of flow chemistry.[14][15] A multi-step continuous flow process can integrate synthesis, work-up, and purification, significantly reducing the manufacturing footprint and production time.[15][17]
Pro-Tips from the Field: A major challenge in flow chemistry is reactor clogging, especially when solids are involved.[18] Careful solvent selection and in-line mixing can mitigate precipitation. For multi-step sequences, solvent compatibility between steps is crucial to avoid cumbersome solvent-swapping procedures.[19] The use of back-pressure regulators is essential to maintain a single-phase flow when reaction temperatures exceed the solvent's boiling point.[18]
Experimental Protocol: Integrated Flow Synthesis of Ibuprofen
This protocol outlines a three-step synthesis of Ibuprofen starting from isobutylbenzene, adapted from a reported continuous-flow process.[15][16]
Materials & Equipment:
-
Syringe pumps
-
PFA or FEP tubing for reactors
-
T-mixers
-
Back-pressure regulator
-
Temperature-controlled reactor modules (heating/cooling)
-
Isobutylbenzene, Propionyl chloride, Aluminum trichloride (AlCl₃)
-
Trimethyl orthoformate, Iodine monochloride (ICl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2-Mercaptoethanol
Procedure:
-
Step 1: Friedel-Crafts Acylation:
-
Pump a neat stream of isobutylbenzene and a solution of AlCl₃ in propionyl chloride into a T-mixer.
-
The combined stream flows through a heated reactor coil to effect the acylation.
-
The product stream is then mixed with a stream of 1M HCl for an in-line quench.[15]
-
-
Step 2: 1,2-Aryl Migration:
-
Step 3: Hydrolysis:
-
The stream containing the ester intermediate is mixed with an aqueous solution of NaOH.
-
This final stream flows through a third heated reactor to hydrolyze the ester to the sodium salt of Ibuprofen.
-
The final product stream can be collected for offline acidification and isolation of Ibuprofen.
-
Data Presentation
| Parameter | Step 1 (Acylation) | Step 2 (Migration) | Step 3 (Hydrolysis) | Overall | Citation |
| Residence Time | < 1 min | < 1 min | < 1 min | ~3 min | [15][17] |
| Temperature | High Temp | High Temp | High Temp | - | [15] |
| Yield | >90% | >90% | >90% | 83% | [15] |
| Throughput | - | - | - | 8.09 g/hr | [15] |
Workflow Diagram
Caption: Multi-step continuous flow synthesis of Ibuprofen.
Section 3: Palladium-Catalyzed Cross-Coupling - Forging C-C Bonds with Precision
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its reliability, functional group tolerance, and the low toxicity of its boron-based reagents.[20][21] It is an indispensable tool for constructing biaryl and hetero-biaryl scaffolds, which are prevalent motifs in pharmaceuticals.[22]
Core Principle: The Palladium Catalytic Cycle
The reaction mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.[23] This cycle consists of three key steps:
-
Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the electrophile (e.g., an aryl halide).
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[23]
Application Note: Synthesis of a Biaryl Kinase Inhibitor Intermediate
Many kinase inhibitors feature a biaryl core structure. The Suzuki coupling provides a convergent and efficient route to these intermediates. The choice of catalyst, ligand, base, and solvent is critical, especially when dealing with less reactive coupling partners like heteroaryl chlorides.[22]
Pro-Tips from the Field: For challenging couplings, particularly with electron-rich or sterically hindered substrates, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) is often necessary to facilitate the oxidative addition and reductive elimination steps.[20][21] The base not only activates the organoboron species but also plays a role in the catalyst's lifecycle; inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[20] Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.
Experimental Protocol: Microwave-Assisted Suzuki Coupling
This protocol provides a general procedure for the coupling of a heteroaryl chloride with an arylboronic acid, a common transformation in medicinal chemistry.
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos ligand (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Degassed 1,4-Dioxane/Water (e.g., 4:1 mixture)
-
Microwave reaction vial with stir bar
Procedure:
-
Reaction Setup: To a microwave reaction vial, add the heteroaryl chloride, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[20]
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for a set time (e.g., 15-60 minutes).
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[20]
Data Presentation
| Parameter | Typical Range | Citation |
| Catalyst Loading | 1-5 mol% | [22] |
| Ligand Loading | 2-10 mol% | [20] |
| Reaction Time (Microwave) | 10-60 min | - |
| Temperature (Microwave) | 100-150 °C | - |
| Yield | 70-95% | [22] |
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[23]
Section 4: The Art of Protection and C-H Activation
Protecting Group Strategy: A Necessary Detour
In multi-step synthesis, the selective transformation of one functional group in the presence of others is a constant challenge. Protecting groups are temporary modifications of a functional group to render it inert to a specific set of reaction conditions.[24][25] The ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove with high yield.[24]
The synthesis of the antiviral drug Oseltamivir (Tamiflu®) is a classic example where complex stereochemistry necessitates a sophisticated protecting group strategy.[2][26] Early syntheses involved numerous protection and deprotection steps, significantly impacting the overall yield and step-count.[27] Modern, more efficient routes strive to minimize their use, a key principle of green chemistry.[27]
C-H Activation: The Direct Approach
C-H activation is a paradigm-shifting strategy that aims to directly convert ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials.[28][29] This approach offers significant improvements in atom and step economy. Late-stage functionalization of complex drug candidates via C-H activation allows for the rapid generation of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.[25][30][31] While powerful, achieving predictable regioselectivity remains a significant challenge.[28]
Conclusion: Designing the Future of Synthesis
The synthesis of pharmaceutical intermediates is a dynamic field where innovation is driven by the dual needs for molecular complexity and process efficiency. The methodologies discussed here—biocatalysis, continuous flow chemistry, cross-coupling, and C-H activation—represent the forefront of this evolution. As senior application scientists, our role is not merely to execute protocols but to strategically integrate these powerful tools. By understanding the fundamental principles behind each technique and leveraging their synergistic potential, we can design synthetic routes that are not only more efficient and scalable but also safer and more sustainable, ultimately accelerating the delivery of life-changing medicines to patients.
References
- Title: Chiral Amines in Total Synthesis: The Biocatalytic Approach Source: Wiley Analytical Science URL:[Link]
- Title: Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin Source: MDPI URL:[Link]
- Title: Continuous-Flow Synthesis of Ibuprofen Source: ChemistryViews URL:[Link]
- Title: Continuous Flow Chemistry in the Pharmaceutical Industry Source: Syrris URL:[Link]
- Title: Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor Source: PubMed URL:[Link]
- Title: CN112694426A - Synthetic method of apremilast intermediate Source: Google Patents URL
- Title: Scalable and Integrated Four-step Continuous-Flow Synthesis of Ibuprofen Using a Zinc-Catalyzed 1,2-Aryl Migration Strategy Source: ACS Sustainable Chemistry & Engineering URL:[Link]
- Title: Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor Source: N
- Title: Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase Source: PubMed URL:[Link]
- Title: A kind of preparation method of synthetic Apremilast intermediate Source: Eureka | P
- Title: The continuous-flow synthesis of Ibuprofen. Source: Semantic Scholar URL:[Link]
- Title: Preparation method for apremilast and intermediate of apremilast Source: Eureka | P
- Title: Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines Source: ResearchG
- Title: Synthesis of apremilast Source: ResearchG
- Title: ɷ-Transaminase catalyzed reaction for the sitagliptin synthesis.
- Title: Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols Source: Frontiers URL:[Link]
- Title: A Three‐Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous‐Flow Processing Source: SciSpace URL:[Link]
- Title: Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity Source: ACS Public
- Title: The assembly and use of continuous flow systems for chemical synthesis Source: N
- Title: Two approaches toward the formal total synthesis of oseltamivir phosphate (Tamiflu)
- Title: Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines | Request PDF Source: ResearchG
- Title: Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals Source: MDPI URL:[Link]
- Title: Oseltamivir total synthesis Source: Wikipedia URL:[Link]
- Title: Synthesis of the Anti-influenza Drug Oseltamivir Phosph
- Title: Late‐stage C−H hydroxylation of various drug molecules.
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Late-stage Functionalization for Improving Drug-like Molecular Properties Source: ACS Public
- Title: The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis Source: DSpace@MIT URL:[Link]
- Title: Late stage C–H functionalization via chalcogen and pnictogen salts Source: RSC Publishing URL:[Link]
- Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: Journal of Chemical and Pharmaceutical Research URL:[Link]
- Title: Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry URL:[Link]
- Title: New chemistry method simplifies late-stage modification of drug compounds Source: ScienceDaily URL:[Link]
- Title: Late-Stage Functionalization Source: MPI für Kohlenforschung URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Ketoreductase Catalyzed (Dynamic)
- Title: Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Source: Chemical Communic
- Title: Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs Source: N
- Title: The route from problem to solution in multistep continuous flow synthesis of pharmaceutical compounds Source: N
- Title: Asymmetric reduction of ketones and β-keto esters by (S)
- Title: Continuous Flow Synthesis of Anticancer Drugs Source: N
- Title: Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020)
- Title: Asymmetric reduction of ketones using recombinant E.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two approaches toward the formal total synthesis of oseltamivir phosphate (Tamiflu): catalytic enantioselective three-component reaction strategy and L-glutamic acid strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 11. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104447445A - Preparation method for synthesizing apremilast intermediate - Google Patents [patents.google.com]
- 13. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The continuous-flow synthesis of Ibuprofen. | Semantic Scholar [semanticscholar.org]
- 15. Continuous-Flow Synthesis of Ibuprofen - ChemistryViews [chemistryviews.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Three‐Minute Synthesis and Purification of Ibuprofen: Pushing the Limits of Continuous‐Flow Processing (2015) | David R. Snead | 202 Citations [scispace.com]
- 18. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
- 19. real.mtak.hu [real.mtak.hu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. jocpr.com [jocpr.com]
- 25. sciencedaily.com [sciencedaily.com]
- 26. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 27. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Late-Stage Functionalization [kofo.mpg.de]
- 30. researchgate.net [researchgate.net]
- 31. Late stage C–H functionalization via chalcogen and pnictogen salts - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Practitioner's Guide to Palladium-Catalyzed Cross-Coupling with Aryl Halides: Application Notes and Protocols
For the modern organic chemist, particularly those in medicinal chemistry and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The ability to forge these connections with high efficiency, selectivity, and functional group tolerance has revolutionized the synthesis of complex molecules. This guide provides an in-depth technical overview and practical, field-proven protocols for the most pivotal of these transformations involving aryl halides: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, and Stille couplings.
General Considerations for Palladium-Catalyzed Cross-Coupling Reactions
Success in palladium-catalyzed cross-coupling hinges on the careful orchestration of several key components: the palladium source (precatalyst), the ligand, the base, the solvent, and the nature of the aryl halide itself. The general catalytic cycle, while varying in the specifics of the transmetalation or olefin insertion step, follows a common pathway.[1]
A general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. Given that many of the catalysts and reagents are sensitive to oxygen and moisture, employing inert atmosphere techniques is crucial for reproducibility and high yields.[2][3]
Caption: General Experimental Workflow for Cross-Coupling.
Inert Atmosphere Techniques
Many palladium(0) species and phosphine ligands are susceptible to oxidation, which can deactivate the catalyst.[2] Therefore, it is best practice to perform these reactions under an inert atmosphere of nitrogen or argon. This typically involves:
-
Drying Glassware: Flame-drying or oven-drying all glassware to remove adsorbed water.
-
Degassing Solvents: Purging solvents with an inert gas (e.g., bubbling argon through the solvent for 15-30 minutes) or using the freeze-pump-thaw method.
-
Inert Gas Blanket: Maintaining a positive pressure of nitrogen or argon in the reaction vessel throughout the experiment.[4][5]
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling reaction, celebrated for its mild conditions, the commercial availability and low toxicity of boronic acid coupling partners, and its exceptional functional group tolerance.[6] It is the go-to method for the synthesis of biaryl and vinyl-aryl structures.[7]
The Catalytic Cycle
The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronate species, which is formed by the reaction of the boronic acid with a base. The cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[6]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Critical Reaction Parameters
-
Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common precatalysts. The active Pd(0) species is generated in situ.[8]
-
Ligands: The choice of ligand is critical, especially for less reactive aryl chlorides. Electron-rich and bulky phosphines, such as SPhos, XPhos, and RuPhos, are highly effective.[9]
-
Base: An inorganic base is required to facilitate the transmetalation step. K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used, often in an aqueous solution.[6]
-
Solvent: A variety of organic solvents can be used, often in combination with water. Common choices include toluene, dioxane, THF, and DMF.[10][11][12] The solvent can significantly influence the reaction rate and selectivity.[12][13]
Summary of Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Typical Conditions |
| Aryl Halide | I, Br, Cl, OTf |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ (0.5-5 mol%) |
| Ligand | SPhos, XPhos, RuPhos, P(t-Bu)₃ (1-10 mol%) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O |
| Temperature | Room Temperature to 110 °C |
| Reaction Time | 1-24 hours |
Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride.[14][15]
-
To a flame-dried Schlenk tube is added 4-chlorotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Degassed toluene (4 mL) and water (1 mL) are added via syringe.
-
The reaction mixture is stirred vigorously and heated to 100 °C for 16 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 4-methylbiphenyl.
The Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has become a premier method for the synthesis of aryl amines, an important motif in pharmaceuticals and organic materials.[16] This reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, including primary and secondary alkyl and aryl amines.[17]
The Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the aryl amine product and regenerates the Pd(0) catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Critical Reaction Parameters
-
Palladium Source: Pd₂(dba)₃ and Pd(OAc)₂ are commonly employed.
-
Ligands: The development of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has been crucial for the success of this reaction, particularly with challenging substrates like aryl chlorides and hindered amines.[16][17][18][19][20]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like K₃PO₄ and Cs₂CO₃ can also be effective.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.
Summary of Typical Buchwald-Hartwig Amination Conditions
| Parameter | Typical Conditions |
| Aryl Halide | I, Br, Cl, OTf |
| Amine | Primary/Secondary Alkyl/Aryl Amines |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) |
| Ligand | XPhos, RuPhos, BrettPhos (2-10 mol%) |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ (1.2-2.0 equivalents) |
| Solvent | Toluene, Dioxane, THF |
| Temperature | Room Temperature to 110 °C |
| Reaction Time | 2-24 hours |
Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-tert-butylbenzene with Morpholine
The following is a representative protocol for the Buchwald-Hartwig amination.
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.024 mmol, 2.4 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Toluene (2 mL) is added, and the mixture is stirred for 5 minutes.
-
1-Bromo-4-tert-butylbenzene (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) are added.
-
The Schlenk tube is sealed and heated to 100 °C for 18 hours.
-
After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated.
-
The residue is purified by flash chromatography to yield the desired N-arylated morpholine derivative.
The Heck Reaction: Vinylation of Aryl Halides
The Heck (or Mizoroki-Heck) reaction is a powerful tool for the formation of carbon-carbon bonds via the reaction of an unsaturated halide with an alkene.[21] It is widely used to synthesize substituted alkenes.[22]
The Catalytic Cycle
The Heck reaction cycle involves the oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium(II) species. The base then promotes the reductive elimination of HX to regenerate the Pd(0) catalyst.[22][23]
Caption: Catalytic Cycle of the Heck Reaction.
Critical Reaction Parameters and Regioselectivity
-
Palladium Source: Pd(OAc)₂ is a very common and effective precatalyst.
-
Ligands: Phosphine ligands such as PPh₃ and P(o-tolyl)₃ are often used. For more challenging couplings, bidentate ligands or N-heterocyclic carbenes (NHCs) may be employed.
-
Base: An organic or inorganic base is required to neutralize the HX produced in the catalytic cycle. Triethylamine (Et₃N), K₂CO₃, and NaOAc are common choices. The base can also play a role in the catalyst regeneration step and influence the reaction kinetics.[24][25]
-
Solvent: Polar aprotic solvents like DMF, NMP, and acetonitrile are typically used.
-
Regioselectivity: The regioselectivity of the Heck reaction is primarily governed by steric and electronic factors.[26][27] For terminal alkenes, the aryl group generally adds to the less substituted carbon.[28][29][30]
Summary of Typical Heck Reaction Conditions
| Parameter | Typical Conditions |
| Aryl Halide | I, Br, OTf (Cl is less reactive) |
| Alkene | Electron-deficient alkenes (e.g., acrylates, styrenes) |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) |
| Ligand | PPh₃, P(o-tolyl)₃ (2-10 mol%) |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-3 equivalents) |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 80-140 °C |
| Reaction Time | 2-24 hours |
Protocol: Heck Reaction of Iodobenzene with Methyl Acrylate
This protocol outlines a standard procedure for the Heck reaction.
-
A round-bottom flask is charged with iodobenzene (1.0 mmol, 1.0 equiv.), methyl acrylate (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (2.0 mmol, 2.0 equiv.).
-
Anhydrous DMF (5 mL) is added, and the flask is fitted with a reflux condenser.
-
The mixture is degassed by bubbling argon through it for 15 minutes.
-
The reaction is heated to 100 °C for 6 hours under an argon atmosphere.
-
After cooling, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over MgSO₄, and concentrated.
-
The product, methyl cinnamate, is purified by column chromatography.
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling is the most widely used method for the synthesis of aryl and vinyl alkynes.[31] The classic protocol employs a palladium catalyst and a copper(I) co-catalyst.[32] However, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[33][34][35]
The Catalytic Cycle
The Sonogashira reaction involves two interconnected catalytic cycles.[36] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle serves to generate a copper(I) acetylide intermediate, which then undergoes transmetalation with the arylpalladium(II) complex.
Sources
- 1. jmcct.com [jmcct.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. scispace.com [scispace.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. bilder.buecher.de [bilder.buecher.de]
- 28. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. chemrxiv.org [chemrxiv.org]
- 31. chem.libretexts.org [chem.libretexts.org]
- 32. Sonogashira Coupling [organic-chemistry.org]
- 33. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 34. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 35. researchgate.net [researchgate.net]
- 36. pdf.benchchem.com [pdf.benchchem.com]
Strategic Selection of Bases for Suzuki-Miyaura Cross-Coupling Reactions Utilizing 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of carbon-carbon bonds for pharmaceutical and materials science applications. The use of boronic acid surrogates, such as the air-stable and easily handled 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane, offers significant advantages in process development. However, the success of these couplings is critically dependent on the judicious selection of a base. This application note provides a comprehensive guide to understanding the mechanistic role of the base, navigating the selection of an appropriate base for various substrates, and offers detailed protocols for practical implementation. We will explore the nuanced differences between common inorganic bases, including carbonates and phosphates, and provide a framework for optimizing reaction conditions to maximize yield and purity.
Introduction: The Critical Role of the Base
This compound is a protected form of 3,4-dimethylphenylboronic acid, offering enhanced stability and ease of handling compared to its corresponding boronic acid.[1] It serves as a key building block in the synthesis of complex biaryl structures, which are prevalent in many active pharmaceutical ingredients (APIs). The palladium-catalyzed Suzuki-Miyaura reaction, which couples this boronic ester with an organic halide or triflate, is the primary method for its application.[2][3]
While the palladium catalyst and ligand system are often the focus of optimization, the choice of base is equally critical and can profoundly impact reaction rate, yield, and the generation of byproducts. The base is not a mere spectator; it is an essential activator in the catalytic cycle.[4][5] Its primary role is to activate the organoboron species, transforming the neutral, trivalent boronic ester into a more nucleophilic, tetracoordinate 'ate' complex.[2][6][7] This activation dramatically enhances the rate of the crucial transmetalation step, where the organic moiety is transferred from boron to the palladium center.
Mechanistic Insight: How the Base Drives the Reaction
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[2][5] The base intervenes directly at the transmetalation stage.
There are two predominant mechanistic proposals for this activation:
-
The Boronate Pathway: The base (e.g., OH⁻ from the hydrolysis of CO₃²⁻) attacks the electron-deficient boron atom of the dioxaborinane, forming a negatively charged tetracoordinate boronate complex. This species is significantly more nucleophilic than the neutral boronic ester, enabling a rapid transfer of the 3,4-dimethylphenyl group to the palladium(II) center.[2][6][7]
-
The Palladium-Alkoxide/Hydroxide Pathway: The base reacts first with the palladium(II) halide complex (formed after oxidative addition) to generate a more reactive palladium(II) hydroxide or alkoxide species. This intermediate then reacts with the neutral boronic ester to facilitate transmetalation.[2][8]
Regardless of the precise pathway, which may be substrate and condition-dependent, the outcome is the same: the base is required to increase the nucleophilicity of the organoboron component to drive the catalytic cycle forward.
Caption: The base is essential for the transmetalation step.
A Practical Guide to Base Selection
The choice of base is a multi-factorial decision. A base that is optimal for one substrate pairing may be suboptimal for another. Below is a breakdown of common bases and the rationale for their use.
Inorganic Bases: The Workhorses of Suzuki Coupling
a) Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Sodium Carbonate (Na₂CO₃): A cost-effective and moderately strong base, often used in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).[9][10] It is a good starting point for routine couplings.
-
Potassium Carbonate (K₂CO₃): Slightly more basic and often more soluble in organic solvents than Na₂CO₃, which can sometimes lead to improved performance.[11]
-
Cesium Carbonate (Cs₂CO₃): Frequently the most effective of the carbonate bases, often providing significantly higher yields, especially with challenging substrates.[12][13][14] This "cesium effect" is attributed to its high solubility in many organic solvents and the potential for the large, soft Cs⁺ cation to interact with palladium intermediates, possibly accelerating reductive elimination.[15][16] While more expensive, its use can be justified by improved process efficiency.
b) Phosphates (K₃PO₄)
-
Potassium Phosphate (K₃PO₄): A stronger base than the carbonates, K₃PO₄ is particularly effective for coupling sterically hindered substrates, electron-deficient aryl halides, or certain heteroaryl partners.[11][17] It is often used in solvents like dioxane or toluene, frequently with a small amount of water. Mechanistic studies suggest the phosphate anion may be directly involved in the transmetalation step, not merely acting as a spectator base.[18]
c) Fluorides (KF, CsF)
-
Potassium Fluoride (KF): A milder base that is particularly useful when the substrates contain base-labile functional groups, such as esters.[4] The fluoride ion is thought to form a highly nucleophilic fluoroborate species [R-BF(OR)₂]⁻, which readily undergoes transmetalation.
Decision Framework for Base Selection
Choosing the right base requires considering the entire reaction system. The following flowchart provides a logical path for selection.
Caption: A logical guide for initial base screening.
Data Summary: Comparison of Common Bases
The following table summarizes the key properties and considerations for the most common bases used in Suzuki-Miyaura couplings with boronic esters like this compound.
| Base | Formula | Type | Common Solvents | Key Advantages & Considerations |
| Sodium Carbonate | Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Cost-effective, good for general-purpose couplings.[9][10] |
| Potassium Carbonate | K₂CO₃ | Moderate | Toluene/H₂O, Dioxane, DMF | Slightly stronger and more soluble than Na₂CO₃.[11] |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Dioxane, THF, Toluene | Often gives superior yields ("cesium effect"); high solubility.[12][13][15][16] |
| Potassium Phosphate | K₃PO₄ | Strong | Dioxane, Toluene | Excellent for unreactive chlorides and hindered substrates.[11][17][19] |
| Potassium Fluoride | KF | Mild | Dioxane, THF | Ideal for substrates with base-labile functional groups.[4] |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: General Coupling using Potassium Carbonate
This protocol is a robust starting point for coupling this compound with a standard aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
Heating mantle or oil bath
Procedure:
-
To a clean, dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), potassium carbonate (2.5 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of a Challenging Substrate using Potassium Phosphate
This protocol is adapted for more challenging coupling partners, such as an electron-deficient aryl chloride, where a stronger base is beneficial.
Reagents & Equipment:
-
This compound (1.5 equiv)
-
Aryl Chloride (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
Toluene or 1,4-Dioxane
-
Equipment as listed in Protocol 1
Procedure:
-
To a clean, dry Schlenk flask, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), potassium phosphate (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times (12-24 hours).
-
Workup and purification are performed as described in Protocol 1.
Rationale for Changes: The switch to K₃PO₄ provides the stronger basicity needed to activate the boronic ester for coupling with a less reactive aryl chloride.[11][17] The use of a more electron-rich and bulky phosphine ligand like XPhos is often necessary to facilitate the challenging oxidative addition of the aryl chloride to the Pd(0) center.
Conclusion
The selection of the base is a critical parameter for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. A systematic approach, beginning with standard conditions using moderate bases like K₂CO₃ and escalating to stronger or more specialized bases such as Cs₂CO₃ and K₃PO₄ for challenging substrates, will enable researchers to rapidly optimize reaction conditions. Understanding the mechanistic role of the base as an activator for transmetalation provides the necessary framework for rational decision-making, ultimately accelerating the synthesis of complex molecules in drug discovery and development.
References
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Baruah, U., et al. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Chemistry - A European Journal. PubMed.
- ResearchGate. (2015). Cesium carbonate (Cs2CO3).
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters.
- The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. NIH.
- Welmers, M. S., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating.
- Liu, L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry - An Asian Journal. PubMed.
- ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Cedeño, M., & Mata, R. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.
- Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions.
- Chem Tube. (2022). Suzuki Coupling Mechanism. YouTube.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Vantourout, J. C., et al. (2016). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry. NIH.
- Borates Today. (2021). Boron Suzuki Coupling.
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.
- University of Massachusetts Lowell. (n.d.).
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2018). Recent Advances/Contributions in the Suzuki–Miyaura Reaction.
- Li, G., et al. (2011). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- ResearchGate. (2014). Role of a base in Suzuki-Miyaura reaction.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- ResearchGate. (2019). Why in Suzuki Coupling, only weak bases like sodium carbonate, potassium carbonate, etc. are used, and not the strong bases like NaOH?
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- ChemRxiv. (2020).
- MDPI. (2022). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
- Biscoe, M. R., & Fors, B. P. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- ResearchGate. (2019).
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
Sources
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Ligand Selection for Sterically Hindered Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceuticals, materials science, and agrochemicals is widespread. However, as synthetic targets grow in complexity, chemists frequently encounter a significant hurdle: steric hindrance. When coupling partners bear bulky substituents, particularly in the positions ortho to the coupling sites (e.g., forming tri- or tetra-ortho-substituted biaryls), the reaction rates can plummet, leading to low yields or complete failure. This challenge arises from the difficulty of bringing sterically encumbered fragments together within the coordination sphere of the palladium catalyst.
The key to overcoming this obstacle lies in the rational selection of the ancillary ligand bound to the palladium center. The ligand's properties—its size, shape, and electronic nature—directly influence the critical steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] For sterically demanding couplings, a "one-size-fits-all" approach is inadequate. Instead, a nuanced understanding of ligand architecture is required to facilitate these challenging transformations. This guide provides a framework for ligand selection, supported by mechanistic insights and detailed protocols, to empower researchers to successfully tackle sterically hindered Suzuki-Miyaura couplings.
The Critical Role of the Ligand in Overcoming Steric Barriers
In a typical Suzuki-Miyaura cycle, each step is influenced by the ligand. For hindered substrates, two steps are particularly sensitive:
-
Oxidative Addition: The initial reaction of the palladium(0) complex with the aryl halide can be slowed by bulky groups adjacent to the halide, which impede the approach of the catalyst. Electron-rich, bulky ligands are often required to promote the formation of a highly reactive, monoligated palladium(0) species that can more readily access the hindered C-X bond.
-
Reductive Elimination: This final, product-forming step involves the two organic partners coupling and leaving the palladium center. This process is often facilitated by bulky ligands, which create steric pressure that encourages the collapse of the palladium(II) intermediate and release of the sterically congested biaryl product.[4]
Therefore, the ideal ligand for a hindered coupling must strike a delicate balance: it must be bulky enough to promote reductive elimination and form a reactive monoligated active species, yet not so bulky as to completely shut down the oxidative addition or transmetalation steps.
Visualizing the Catalytic Cycle and Points of Steric Congestion
Caption: The Suzuki-Miyaura catalytic cycle, highlighting steps sensitive to steric hindrance.
A Guide to Ligand Selection: Key Classes and Parameters
The modern chemist's toolkit contains a variety of powerful phosphine ligands designed specifically for challenging couplings. The most successful of these are typically bulky, electron-rich monophosphines.
This class of ligands, developed by Stephen Buchwald and others, has revolutionized cross-coupling chemistry.[1][5][6][7] They are characterized by a biaryl backbone with a phosphino group on one ring and bulky substituents on both rings. This architecture creates a sterically demanding pocket around the metal center.
-
Key Ligands: XPhos, SPhos, RuPhos, BrettPhos.
-
Why they work: The bulky biaryl scaffold promotes the formation of highly reactive monoligated Pd(0) complexes and accelerates the final reductive elimination step.[8] SPhos and XPhos, in particular, have proven to be highly versatile for coupling hindered aryl chlorides and heteroaryl halides.[6]
-
Best for: A wide range of sterically hindered couplings, including the formation of tri- and some tetra-ortho-substituted biaryls. They are often the first choice for screening.
NHCs are strong σ-donating ligands that form robust bonds with palladium. Their "flexible steric bulk" can be tuned by modifying the substituents on the nitrogen atoms.[9]
-
Key Ligands: IPr, IMes, and their derivatives.
-
Why they work: The strong Pd-NHC bond often leads to very stable and active catalysts. The steric bulk can be adjusted to accommodate different substrates, making them highly effective for constructing hindered biaryls.[9]
-
Best for: Cases where phosphine ligands may lead to catalyst decomposition or side reactions. They have shown excellent performance in the synthesis of di-, tri-, and tetra-ortho-substituted biaryls, sometimes under mild conditions.[9][10]
For extremely demanding transformations, such as the synthesis of highly functionalized or exceptionally hindered molecules, other specialized ligands have been developed.
-
Indenyl- and Indole-Based Ligands: These ligands have demonstrated high efficiency for coupling hindered aryl halides, often achieving excellent yields in short reaction times.[11][12][13]
-
P-Chiral Ligands (e.g., BI-DIME): These ligands have been specifically developed for sterically demanding couplings and can facilitate the synthesis of extremely hindered biaryls, such as those with ortho-isopropyl substituents.[14][15]
While qualitative descriptions are useful, quantitative parameters can help rationalize ligand choice.
| Parameter | Description | Relevance to Hindered Couplings |
| Cone Angle (Tolman) | A measure of the steric bulk of a monodentate phosphine ligand. | A larger cone angle generally favors reductive elimination but can hinder oxidative addition. A balance is crucial. |
| Bite Angle (Casey) | The P-M-P angle in a bidentate phosphine complex.[16] | For bidentate ligands, a larger bite angle can promote reductive elimination.[4][17] |
| Percent Buried Volume (%Vbur) | The percentage of the metal's coordination sphere that is occupied by the ligand. | Provides a more nuanced measure of steric bulk than cone angle. For Buchwald-type ligands, specific %Vbur thresholds can correlate with reactivity in certain Ni-catalyzed couplings.[8] |
Experimental Protocols
This protocol is a robust starting point for a sterically hindered coupling using a modern Buchwald-type ligand and precatalyst, which are often effective for difficult substrates.[18]
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid or Ester (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, or CPME)
-
Oven-dried reaction vial with a magnetic stir bar and septum cap
-
Inert atmosphere supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (limiting reagent), the boronic acid/ester, and the finely powdered base.
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[18]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
For a novel or particularly challenging coupling, a systematic screening approach is essential.
Sources
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. blog.strem.com [blog.strem.com]
- 15. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bite angle - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Executive Summary
This document provides a comprehensive guide for the scale-up synthesis of 2-(3,4-dimethylphenyl)-1,3,2-dioxaborinane, a critical building block in modern organic synthesis. Boronic acids and their esters are foundational reagents in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] The 3,4-dimethylphenyl moiety is a common structural motif in pharmaceuticals and advanced materials, making a robust and scalable synthesis of this precursor essential for drug development and process chemistry professionals.
This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, process optimization, and safety considerations inherent in transitioning from bench-scale to pilot or manufacturing scale. We will explore a Grignard-based approach, which offers a cost-effective and reliable pathway for large-scale production. The protocols herein are designed to be self-validating, with integrated checkpoints and troubleshooting guides to ensure process integrity and batch-to-batch consistency.
Scientific Rationale and Synthetic Strategy
The Suzuki-Miyaura coupling has become a cornerstone of industrial synthesis due to its functional group tolerance and the relatively low toxicity of boron reagents.[4] However, the successful implementation of this reaction at scale is contingent upon the availability of high-purity organoboron reagents. The 1,3,2-dioxaborinane ring system, derived from 1,3-propanediol, offers a stable yet sufficiently reactive alternative to the more common pinacol (Bpin) esters.
Our chosen synthetic strategy involves a three-stage process, as outlined below. This method is predicated on well-established organometallic principles and has been optimized for scalability.
Core Synthetic Pathway:
-
Grignard Reagent Formation: Generation of 3,4-dimethylphenylmagnesium bromide from 4-bromo-1,2-dimethylbenzene and magnesium metal.
-
Borylation: Transmetalation with a trialkyl borate, typically triisopropyl borate, to form a boronate intermediate.
-
Esterification: In-situ or subsequent reaction with 1,3-propanediol to yield the target this compound.
This approach is favored for its use of readily available, cost-effective starting materials and its avoidance of expensive and sensitive transition metal catalysts in the formation of the C-B bond itself.[2][5]
Caption: Step-by-step experimental workflow for the scale-up synthesis.
Step-by-Step Procedure
Part A: Grignard Reagent Formation
-
Reactor Preparation: Ensure the reactor is scrupulously dry. Assemble and purge with dry nitrogen for at least 1 hour.
-
Charging Reagents: Charge the magnesium turnings and a single crystal of iodine into the reactor. Begin stirring.
-
Initiation: Prepare a solution of 4-bromo-1,2-dimethylbenzene (1.00 kg) in anhydrous THF (4.0 L). Add ~10% of this solution to the magnesium turnings.
-
Expert Insight: The iodine crystal acts as an initiator by etching the passivating oxide layer on the magnesium surface. Initiation is confirmed by the disappearance of the iodine color and a gentle exotherm. If the reaction does not start, gentle heating may be required.
-
-
Controlled Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. The total addition time should be approximately 2-3 hours.
-
Completion: After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure all magnesium has reacted. The solution should appear as a dark grey-brown mixture.
-
Cooling: Cool the reactor contents to room temperature.
Part B: Borylation and Esterification
-
Low-Temperature Cooling: Cool the Grignard solution to between -78 °C and -70 °C using a dry ice/acetone bath.
-
Borylation: Add the triisopropyl borate, pre-dissolved in anhydrous THF (2.0 L), dropwise via an addition funnel.
-
Causality Explanation: This addition must be slow and controlled to maintain the internal temperature below -60 °C. Higher temperatures can lead to the formation of diaryl- and triarylborane byproducts, significantly reducing the yield of the desired mono-aryl product. [2]3. Warming: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Quenching: In a separate vessel, prepare the 2M HCl solution and cool it in an ice bath. Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring, ensuring the temperature of the quench pot does not exceed 20 °C.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene (2 x 1.0 L).
-
Esterification: Combine all organic layers. Add 1,3-propanediol (454 g). Set up the reactor for distillation with a Dean-Stark trap. Heat the mixture to reflux and collect the water/THF/toluene azeotrope.
-
Trustworthiness Check: The formation of the stable six-membered dioxaborinane ring is driven by the removal of water. Azeotropic distillation is a highly efficient method for this on a large scale, ensuring the equilibrium is driven to the product side.
-
-
Drying: After water removal is complete, dry the organic solution over anhydrous sodium sulfate, then filter.
Purification and Isolation
-
Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the toluene. This will typically yield a light-yellow oil or a low-melting solid.
-
Crystallization: Add heptane (~2.0 L) to the crude residue and heat gently to dissolve. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 4 hours to induce crystallization.
-
Purification Insight: While chromatographic purification is common in labs, it is often impractical and costly at an industrial scale. [6][7]Crystallization is the preferred method for isolating boronic esters in high purity. Using a mixed solvent system like toluene/heptane can greatly improve crystal quality and purity. [8]3. Isolation: Collect the solid product by filtration, wash with a small amount of cold heptane, and dry under vacuum at <40 °C.
-
-
Expected Yield: 75-85%. The final product should be a white to off-white crystalline solid.
Safety, Handling, and Waste Management
4.1 Hazard Identification and Personal Protective Equipment (PPE)
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. Can form explosive peroxides upon storage. Harmful if swallowed or inhaled. [9]* Grignard Reagents: Pyrophoric upon contact with air, especially if concentrated. Reacts violently with water.
-
Triisopropyl Borate: Flammable liquid. Causes eye irritation.
-
Hydrochloric Acid: Causes severe skin burns and eye damage.
Mandatory PPE: Flame-retardant lab coat, safety goggles with side shields, chemical-resistant gloves (e.g., nitrile for splash protection, butyl rubber for extended contact), and face shield, especially during quenching operations. [10]All operations should be conducted in a well-ventilated fume hood or reactor bay. [10] 4.2 Process Safety Measures
-
Inert Atmosphere: The Grignard formation and borylation steps must be performed under a strict inert atmosphere (dry nitrogen or argon) to prevent quenching by atmospheric oxygen and moisture.
-
Exotherm Control: The Grignard formation and quenching steps are highly exothermic. Ensure adequate cooling capacity and monitor the internal temperature closely. Have a secondary cooling bath on standby.
-
Static Discharge: Ground and bond all equipment to prevent ignition of flammable vapors from static electricity. [9]
Troubleshooting and Process Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Low-quality aryl bromide. | 1. Ensure all equipment is oven-dried and solvent is anhydrous. 2. Add an initiator (Iodine, 1,2-dibromoethane) or use freshly crushed Mg turnings. 3. Check purity of starting material. |
| Low yield of final product. | 1. Incomplete Grignard formation. 2. Poor temperature control during borylation (side reactions). 3. Hydrolysis of the boronic ester during work-up. | 1. Extend reflux time after aryl bromide addition. 2. Improve cooling efficiency; ensure slow, controlled addition of the borate. 3. Minimize contact time with aqueous acid; perform extractions promptly. |
| Product fails to crystallize. | 1. Presence of oily impurities. 2. Incorrect solvent ratio. | 1. Perform a solvent swap to a different non-polar solvent or attempt a distillation under high vacuum if the product is thermally stable. 2. Adjust the heptane/toluene ratio; try seeding with a small crystal. |
| Residual palladium detected (if used in downstream steps). | Not applicable to this synthesis, but a critical scale-up issue in Suzuki couplings. | For downstream Suzuki reactions, removal of palladium to meet regulatory limits (ppm/sub-ppm) is a major challenge requiring scavengers or specialized filtration. [4] |
Conclusion
The protocol detailed in this application note presents a robust, scalable, and economically viable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the stringent process controls outlined, researchers and drug development professionals can confidently produce this key intermediate in high yield and purity. The successful scale-up of such foundational building blocks is paramount to accelerating the development of new chemical entities and bringing innovative therapies and materials to market.
References
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
- Synthesis of boronic esters and boronic acids using grignard reagents.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study.
- How to purify boronic acids/boron
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Process for preparing boronic acids and esters in the presence of magnesium metal.
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- 2-(4-Cyclohexylphenyl)
- Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. US20130184484A1 - Process for preparing boronic acids and esters in the presence of magnesium metal - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. reddit.com [reddit.com]
- 9. carlroth.com [carlroth.com]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Navigating the Synthesis and Application of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and subsequent reactions of this valuable boronate ester. Drawing upon established scientific principles and field-proven insights, this document aims to be a comprehensive resource to ensure the success of your chemical transformations.
Introduction: Understanding this compound
This compound is a neopentyl glycol boronate ester, a class of organoboron compounds widely utilized in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The neopentyl glycol protecting group generally imparts greater stability compared to the corresponding boronic acid, making it easier to handle, purify, and store.[1] However, like all chemical reagents, its successful application is dependent on careful execution of reaction protocols and a nuanced understanding of its chemical properties. This guide will address common pitfalls in both the preparation of this reagent and its use in cross-coupling reactions.
Section 1: Troubleshooting the Synthesis of this compound
The most common method for synthesizing aryl boronate esters like this compound is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide (in this case, 4-bromo-1,2-xylene or 4-iodo-1,2-xylene) with a diboron reagent, such as bis(neopentyl glycolato)diboron.[2][3]
Frequently Asked Questions (FAQs) - Synthesis
Q1: My Miyaura borylation reaction is not proceeding to completion, and I'm recovering my starting aryl halide. What are the likely causes?
A1: Incomplete conversion in a Miyaura borylation can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[4] Deactivated or old catalysts are a common cause of reaction failure.
-
Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can lead to catalyst decomposition and the formation of unwanted side products.[5] Ensure your solvent is properly degassed and the reaction is maintained under a strictly inert atmosphere (argon or nitrogen).
-
Base Quality and Solubility: The base is crucial for the transmetalation step.[2] Potassium acetate (KOAc) is a commonly used weak base that is often effective.[2] Ensure the base is anhydrous and finely powdered to maximize its surface area and reactivity. In some cases, solubility of the base can be an issue.
-
Reagent Quality: The quality of the diboron reagent, bis(neopentyl glycolato)diboron, is critical. It can degrade over time if not stored properly. It is advisable to check the purity of the diboron reagent by NMR if the reaction is consistently failing.[5]
Q2: I am observing the formation of a significant amount of 3,3',4,4'-tetramethyl-1,1'-biphenyl as a byproduct. How can I minimize this?
A2: The formation of the homocoupled biphenyl product is a known side reaction in Miyaura borylations. This can occur through a competing Suzuki-Miyaura coupling of the newly formed boronate ester with the starting aryl halide.[6] The presence of water can exacerbate this side reaction by facilitating the hydrolysis of the boronate ester to the more reactive boronic acid.[6]
To minimize homocoupling:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried.
-
Choice of Base: The use of a weak base like potassium acetate is generally preferred over stronger bases, as stronger bases can promote the competing Suzuki coupling.[2]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Q3: My reaction seems to work, but I am struggling to isolate and purify the this compound product. What are the best practices for purification?
A3: Purification of boronate esters can be challenging due to their potential for hydrolysis on silica gel.[7]
-
Column Chromatography: If column chromatography is necessary, it is often recommended to use silica gel that has been treated with boric acid to suppress hydrolysis of the boronate ester.[8] Alternatively, using a less polar solvent system and minimizing the time the compound spends on the column can be beneficial. Some researchers have also had success with neutral alumina.[9]
-
Crystallization: Since this compound is a solid with a reported melting point of 62-66 °C, crystallization is a viable purification method.[10] Experiment with different solvent systems, such as hexanes or mixtures of ethyl acetate and hexanes, to find suitable conditions for recrystallization.[9]
-
Derivatization for Purification: In difficult cases, the boronate ester can be converted to a more stable derivative, such as a diethanolamine adduct, which can be easily isolated and then hydrolyzed back to the boronic acid or used directly in the subsequent coupling reaction.[7]
Experimental Protocol: Synthesis of this compound via Miyaura Borylation
Below is a representative protocol for the synthesis. Note that optimization of reaction conditions may be necessary.
Reagents and Equipment:
-
4-Bromo-1,2-xylene
-
Bis(neopentyl glycolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc), anhydrous and finely powdered
-
Anhydrous 1,4-dioxane
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1,2-xylene (1.0 equiv), bis(neopentyl glycolato)diboron (1.1 equiv), Pd(dppf)Cl2 (0.03 equiv), and potassium acetate (1.5 equiv).
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography on boric acid-treated silica gel.
Section 2: Troubleshooting Suzuki-Miyaura Reactions with this compound
Once you have successfully synthesized and purified your this compound, the next step is typically a Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs) - Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired biaryl product. What should I check first?
A1: Low yields in Suzuki-Miyaura couplings are a common issue. A systematic troubleshooting approach is recommended:
-
Catalyst System: The choice of palladium catalyst and ligand is critical and often substrate-dependent. For sterically hindered coupling partners, bulky phosphine ligands are often required.[11] Ensure your catalyst is active and the loading is appropriate (typically 0.5-5 mol%).
-
Base Selection and Stoichiometry: The base plays a crucial role in activating the boronate ester for transmetalation.[12] Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The choice of base can significantly impact the reaction outcome, and screening different bases may be necessary.[13][14] The base must be present in sufficient stoichiometric excess.
-
Solvent System and Water Content: The solvent system can influence the solubility of the reagents and the reaction rate. While many Suzuki reactions are performed in a mixture of an organic solvent and water, for boronate esters, anhydrous conditions can sometimes be advantageous to prevent premature hydrolysis.[15] However, a small amount of water can also be beneficial for promoting the reaction.[16] The optimal water content may need to be determined empirically.
-
Reaction Temperature and Time: Ensure the reaction is heated to an appropriate temperature for a sufficient amount of time. Monitor the reaction progress to determine the optimal reaction time.
Q2: I am observing significant protodeboronation of my this compound, leading to the formation of 1,2-xylene. How can I prevent this?
A2: Protodeboronation is the cleavage of the C-B bond, replacing the boron moiety with a hydrogen atom. This is a common side reaction, especially with electron-rich or sterically hindered aryl boronic acids and their esters.[1]
To minimize protodeboronation:
-
Choice of Base: Stronger bases and higher temperatures can promote protodeboronation. Using a milder base and the lowest effective reaction temperature can be beneficial.
-
Inert Atmosphere: As with the synthesis, maintaining a strict inert atmosphere is crucial to prevent oxidative degradation pathways that can contribute to protodeboronation.
-
Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions to occur.
Q3: The purification of my final biaryl product is complicated by the presence of boron-containing impurities. How can I effectively remove them?
A3: Boron-containing byproducts can sometimes co-elute with the desired product during chromatography.
-
Aqueous Workup with a Base: A thorough aqueous workup with a dilute base solution (e.g., 1M NaOH) can help to hydrolyze any remaining boronate ester and boronic acid into their corresponding boronate salts, which are more soluble in the aqueous phase.
-
Acidic Wash: An acidic wash (e.g., 1M HCl) can also be employed to remove certain boron species.
-
Oxidative Workup: In some cases, a mild oxidative workup (e.g., with a small amount of hydrogen peroxide) can convert boron-containing impurities into more polar species that are easier to remove.
-
Crystallization: If the desired product is a solid, crystallization is often an effective method for removing impurities.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
The following is a general protocol that can be adapted for specific substrates.
Reagents and Equipment:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh3)4 or a combination of a palladium source and a ligand)
-
Base (e.g., K2CO3 or K3PO4)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Schlenk flask and standard inert atmosphere glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (0.02 equiv), and the base (2.0-3.0 equiv).
-
Add the chosen solvent system.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature.
-
Dilute with an organic solvent and perform an aqueous workup as described in the troubleshooting section.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or crystallization.
Section 3: Visualization of Key Processes
Diagram 1: Miyaura Borylation Catalytic Cycle
Caption: Catalytic cycle for the Miyaura borylation reaction.
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 4: Data Summary
| Parameter | This compound |
| CAS Number | 208390-39-0 |
| Molecular Formula | C11H15BO2 |
| Molecular Weight | 190.05 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 62-66 °C[10] |
| Storage | 2-8 °C, under inert atmosphere[10] |
Conclusion
The successful use of this compound in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, hinges on a combination of high-quality starting materials, meticulous reaction setup, and a systematic approach to troubleshooting. By understanding the key reaction parameters and potential pitfalls outlined in this guide, researchers can significantly increase their chances of success. Remember that each reaction is unique, and some degree of optimization is often necessary to achieve the desired outcome. This guide serves as a foundational resource to empower you in your synthetic endeavors.
References
- Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. Macromol Rapid Commun. 2015 Feb;36(4):373-7.
- Troubleshooting a Miyaura borylation : r/Chempros. (2025, March 13). Reddit.
- Miyaura Borylation troubleshoot : r/OrganicChemistry. (2024, February 16). Reddit.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev., 2013, 42, 9319-9333.
- Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Org. Lett. 2008, 10, 18, 4061–4064.
- Case Study: Knowledge Based Problem Solving - Catalysis Consulting. (n.d.).
- (402e) Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction - AIChE. (n.d.).
- Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).
- Miyaura borylation - Wikipedia. (n.d.).
- Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.).
- Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.).
- Organoborane coupling reactions (Suzuki coupling). J. Organomet. Chem. 2002, 653, 1-2, 83-100.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Stability of Boronic Esters to Hydrolysis : A Comparative Study - Semantic Scholar. (2009).
- How to purify boronate esters? - ResearchGate. (2024, May 23).
- Effect of different bases on the Suzuki-Miyaura coupling a - ResearchGate. (n.d.).
- Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks - KAUST Repository. (n.d.).
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (n.d.).
- Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Org. Lett. 2009, 11, 19, 4422–4425.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study | CiNii Research. (n.d.).
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - ResearchGate. (n.d.).
- How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18).
- Suzuki cross-coupling reaction - YouTube. (2020, February 14).
- Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Starting Materials/2-(4-methoxyphenyl)-1,3,2-dioxaborinane/11 - data.bris. (n.d.).
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. J. Organomet. Chem. 2005, 690, 24, 5763-5789.
- Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Org. Synth. 2019, 96, 277-299.
- Stereoselective Crystallization of Chiral 3,4-Dimethylphenyl Glycerol Ether Complicated by Plurality of Crystalline Modific
- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory. Molecules 2023, 28, 8, 3422.
- Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. (2024, February 8). Reddit.
- Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane - ResearchGate. (n.d.).
- Strategies for the analysis of highly reactive pinacolboronate esters. J. Pharm. Biomed. Anal. 2012, 66, 233-239.
- Synthesis and Reactivity of N,N-1,4-diazabutadiene Derived Borocations. Dalton Trans., 2016, 45, 13175-13182.
- Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallogr E Crystallogr Commun. 2025 May 1;81(Pt 5):618-622.
- A synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization: enhancing effect of boron trifluoride diethyl etherate on the cyclization. Chem Pharm Bull (Tokyo). 2001 Aug;49(8):979-84.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters - ResearchGate. (n.d.).
- NMR characterization and theoretical investigation of DNTF - ResearchGate. (n.d.).
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules 2022, 27, 19, 6682.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. catalysis-consulting.com [catalysis-consulting.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. orgsyn.org [orgsyn.org]
- 16. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Suzuki Coupling with 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges and provide in-depth, field-proven solutions to optimize your reaction yields and streamline your synthetic workflows.
Troubleshooting Guide: Low Yields and Reaction Failures
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling with this compound.
Question 1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
Answer:
Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:
-
Reagent Quality and Stability:
-
This compound: While boronic esters are generally more stable than their corresponding boronic acids, they can still degrade over time, especially if exposed to moisture or air.[1] Consider using a freshly opened bottle or purifying the reagent if its purity is questionable.
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1][2] If you are using an aryl chloride, the reaction will be more challenging and may require a more specialized and highly active catalyst system.[1][3]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can be sensitive to air and moisture.[1] Phosphine ligands are also susceptible to oxidation.[1] Ensure that your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and any phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[4]
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Oxygen dissolved in the solvent can deactivate the catalyst.[1][5] The purity of your base is also important; use a high-purity grade.
-
Temperature: While some Suzuki couplings can proceed at room temperature, many require heating to achieve an optimal rate. If your reaction is sluggish, a moderate increase in temperature (e.g., to 80-100 °C) could improve the yield.[4][6] However, be aware that excessive heat can lead to degradation of thermally sensitive substrates or catalysts.
-
Question 2: I suspect protodeboronation of my this compound is the main cause of my low yield. How can I minimize this side reaction?
Answer:
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction that consumes your starting material and reduces the overall yield. This is particularly problematic with electron-rich or sterically hindered boronic esters.
Here are several strategies to mitigate protodeboronation:
-
Choice of Base: The base is essential for the catalytic cycle, but a strong base can also promote protodeboronation.[7]
-
Consider using milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[1] These bases are often effective in promoting the desired coupling while minimizing the undesired side reaction.
-
Anhydrous conditions can also be beneficial. While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[1] Using an anhydrous base in an anhydrous solvent can sometimes improve yields.
-
-
Reaction Time and Temperature:
-
Monitor your reaction progress by TLC or GC/LC-MS. Prolonged reaction times, especially at elevated temperatures, can increase the extent of protodeboronation. Aim for the shortest reaction time necessary for complete conversion of the limiting reagent.
-
If possible, try to run the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Use of More Stable Boron Reagents:
-
If protodeboronation remains a significant issue, consider converting the this compound to a more stable boronic acid derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[2] These are often more resistant to protodeboronation under standard Suzuki coupling conditions.[8]
-
Question 3: My reaction seems to stall, and I observe incomplete conversion of my starting materials. What can I do to drive the reaction to completion?
Answer:
A stalled reaction can be frustrating. Here are several factors to investigate and potential solutions:
-
Catalyst Deactivation:
-
Oxygen Contamination: As mentioned, oxygen is detrimental to the active Pd(0) catalyst.[1] Ensure your degassing procedure is thorough.
-
Ligand Degradation: Phosphine ligands can degrade at high temperatures. If you are running the reaction at elevated temperatures for an extended period, consider adding a second portion of the ligand or catalyst.
-
Inhibiting Species: Certain functional groups on your substrates can coordinate to the palladium center and inhibit catalysis.
-
-
Insufficiently Active Catalyst System:
-
For challenging substrates, such as sterically hindered aryl halides or electron-rich aryl chlorides, a standard catalyst system like Pd(PPh₃)₄ may not be active enough.
-
Consider switching to a more active, state-of-the-art catalyst system. Buchwald and Fu have developed highly effective catalyst systems based on biarylphosphine ligands (e.g., SPhos, XPhos) that are excellent for coupling challenging substrates.[8][9] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Phase Transfer Issues:
-
In biphasic solvent systems (e.g., toluene/water), inefficient mixing can lead to a stalled reaction. Ensure vigorous stirring to maximize the interfacial area between the two phases.
-
The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can sometimes be beneficial, although this is less common in modern Suzuki protocols.
-
-
Base Insolubility:
-
If the base is not sufficiently soluble in the reaction medium, its effectiveness will be limited. Ensure the chosen base has some solubility in the solvent system or that the mixture is heterogeneous and well-stirred.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of running Suzuki couplings with this compound.
Question 4: What is the optimal palladium catalyst and ligand combination for coupling this compound with an aryl bromide?
Answer:
The "optimal" catalyst system can be substrate-dependent, but for a general starting point with an aryl bromide, several reliable options exist:
| Catalyst System | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | 1-5 | A classic and often effective catalyst, particularly for less demanding substrates. |
| Pd(OAc)₂ + PPh₃ | 1-5 (Pd), 2-10 (Ligand) | An in-situ generated catalyst system that is also widely used. |
| PdCl₂(dppf) | 1-3 | Often provides good results, especially when dealing with more complex substrates. |
| Pd₂(dba)₃ + SPhos/XPhos | 0.5-2 (Pd), 1-4 (Ligand) | Highly active systems, particularly recommended for sterically hindered or electron-rich/poor substrates.[9][10] |
For this compound, which is moderately sterically hindered, starting with PdCl₂(dppf) or a Buchwald-type ligand system is a robust choice.
Question 5: Which base and solvent system do you recommend for this specific Suzuki coupling?
Answer:
A good starting point for the Suzuki coupling of this compound is:
-
Base: K₂CO₃ (Potassium Carbonate) or K₃PO₄ (Potassium Phosphate).[5] K₂CO₃ is a common and effective base for many Suzuki couplings. K₃PO₄ is a slightly milder base that can be beneficial in minimizing side reactions like protodeboronation.[1]
-
Solvent System: A mixture of an organic solvent and water is typically used. Common and effective systems include:
A common ratio is 4:1 or 5:1 organic solvent to water. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Question 6: Can I use this compound directly, or should I first hydrolyze it to the boronic acid?
Answer:
In most cases, you can use this compound directly in the Suzuki coupling.[12] The presence of a base and water in the reaction mixture will facilitate the in-situ formation of the active boronate species required for transmetalation.[2] Boronic esters are often preferred over boronic acids due to their enhanced stability and ease of handling.[13]
There is considerable debate about the precise transmetalating species, with evidence for both a "boronate pathway" (where the base attacks the boron) and an "oxo-palladium pathway" (where the base coordinates to palladium).[13] Regardless of the exact mechanism, direct use of the boronic ester is standard practice.[12]
Experimental Protocols
Here, we provide a general, robust protocol for the Suzuki coupling of this compound with an aryl bromide.
Protocol 1: General Procedure for Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[1] Finally, add the palladium catalyst and ligand (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to follow when troubleshooting a low-yielding Suzuki coupling reaction.
Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.
References
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sincerest Form of Flattery: A Mechanistic Rationale for the Use of Pinacol Boronates in Suzuki–Miyaura Cross-Coupling. Israel Journal of Chemistry, 54(4), 450-463. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Thomas, S. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284-4287. [Link]
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Forum post]. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Li, G., et al. (2013). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Green Chemistry, 15(1), 180-185. [Link]
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Lima, F., et al. (2016). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 81(15), 6373-6379. [Link]
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14084-14086. [Link]
- Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions? [Forum post]. r/Chempros. [Link]
- Chen, W., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(3), 563-570. [Link]
- Navío, C., et al. (2017).
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(8), 532-539. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Preventing Protodeboronation of Aryl Boronate Esters
Welcome to the Technical Support Center dedicated to providing in-depth guidance on a persistent challenge in modern synthetic chemistry: the protodeboronation of aryl boronate esters. This resource is designed for researchers, scientists, and drug development professionals who utilize boronate esters in cross-coupling reactions and other transformations. Here, you will find practical, field-proven insights and detailed protocols to help you diagnose, troubleshoot, and ultimately prevent this undesired side reaction, thereby improving your reaction yields, simplifying purifications, and enhancing the overall efficiency of your synthetic workflows.
Understanding the Challenge: What is Protodeboronation?
Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is a common and often frustrating side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where aryl boronate esters are key reagents.[1] The propensity for a given boronate ester to undergo protodeboronation is highly variable and depends on a multitude of factors, including the reaction conditions and the electronic and steric nature of the organic substituent.[1]
This guide will equip you with the knowledge to control these factors and minimize the impact of protodeboronation on your experiments.
Troubleshooting Guide: Diagnosing and Solving Protodeboronation Issues
This section is designed to help you identify the root cause of protodeboronation in your reactions and provides actionable steps to mitigate it.
Issue 1: Low yield of the desired cross-coupled product, with significant formation of the corresponding arene byproduct.
This is the most direct evidence of protodeboronation. The arene byproduct results from the replacement of the boronate ester group with a hydrogen atom.
Question: My reaction is producing more of the simple arene than the desired biaryl product. What are the likely causes and how can I fix this?
Answer: This is a classic sign of protodeboronation outcompeting your desired cross-coupling reaction. The primary culprits are often related to the reaction conditions, particularly the base, solvent, and temperature.
Core Directive: The key is to accelerate the rate of the desired productive reaction relative to the rate of the undesired protodeboronation.
Here’s a systematic approach to troubleshooting this issue:
1. Evaluate Your Base Selection:
-
The Problem: Strong bases and high pH are known to significantly accelerate the rate of base-catalyzed protodeboronation.[2][3] This is especially problematic for electron-deficient arylboronic acids and certain heteroaromatic systems.[2][4] The mechanism often involves the formation of a more reactive arylboronate anion, which is susceptible to protonolysis.[5][6]
-
The Solution: Switch to Milder Bases. Opt for weaker inorganic bases. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices. In some cases, cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective and may suppress this side reaction.[3][7]
-
Actionable Protocol: Instead of using 2M NaOH or KOH, try using 3 equivalents of solid K₃PO₄. Ensure the base is finely powdered to maximize its surface area and reactivity.
2. Scrutinize Your Solvent System and Water Content:
-
The Problem: Water is a proton source for the protodeboronation reaction.[8] While many Suzuki-Miyaura couplings are tolerant of or even require some water, excessive amounts can be detrimental, especially when using boronic acids which can be more susceptible to hydrolysis than their ester counterparts.[7][9]
-
The Solution: Employ Anhydrous Conditions. Whenever your reaction chemistry allows, use anhydrous solvents. If a co-solvent is necessary, minimize the amount of water. Consider using a co-solvent system like dioxane/water or THF/water, but carefully titrate the amount of water. The addition of activated molecular sieves (e.g., 4Å) to the reaction mixture can also help to scavenge trace amounts of water.[7]
-
Experimental Tip: Dry your solvents using standard laboratory procedures (e.g., distillation from an appropriate drying agent or passing through an activated alumina column). Dry all glassware in an oven and cool under a stream of inert gas before use.
3. Optimize the Reaction Temperature:
-
The Problem: Elevated temperatures increase the rate of most chemical reactions, including the undesired protodeboronation.[3][8]
-
The Solution: Lower the Reaction Temperature. Operate at the lowest temperature that still allows for efficient catalytic turnover. Often, a range of 60-80 °C is sufficient, especially with modern, highly active catalyst systems.[3] If the reaction is sluggish at lower temperatures, it is often better to switch to a more active catalyst rather than simply increasing the heat.
4. Enhance Your Catalyst System's Efficiency:
-
The Problem: A slow or inefficient catalyst provides a larger window of opportunity for the boronate ester to decompose via protodeboronation.[1][7]
-
The Solution: Employ a Highly Active Catalyst System. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can dramatically increase the rate of the productive cross-coupling reaction.[3] This helps to ensure that the boronate ester is consumed in the desired pathway before it has a chance to degrade.
-
A Word of Caution on Ligands: While bulky phosphine ligands are excellent for promoting reductive elimination, recent studies have shown that they can also promote palladium-catalyzed protodeboronation.[10][11] This creates a paradoxical situation where the ligand can both help and hinder the overall outcome. Therefore, ligand screening may be necessary to find the optimal balance for your specific substrate combination.
Issue 2: My aryl boronate ester appears to be degrading during purification or storage.
Question: I'm observing decomposition of my boronate ester on a silica gel column, or its purity is decreasing over time in storage. How can I improve its stability?
Answer: The stability of aryl boronate esters can be highly variable. While pinacol esters are generally more stable than the corresponding boronic acids, they are not immune to degradation, especially on silica gel, which can be acidic and contains water.
1. Consider More Stable Boronate Esters:
-
The Problem: Not all boronate esters are created equal. Pinacol esters are widely used due to their ease of preparation and generally good stability.[12][13] However, for particularly sensitive aryl groups, they may not be sufficiently robust.
-
The Solution: Utilize MIDA Boronate Esters or Other Stabilizing Groups. N-methyliminodiacetic acid (MIDA) boronate esters are exceptionally stable crystalline compounds that are resistant to protodeboronation and can be easily handled and purified by chromatography.[1] They act as a "slow-release" form of the boronic acid under the reaction conditions.[1] Other diols can also be used to tune the stability and reactivity of the boronate ester.[5][14] For example, 1,1,2,2-tetraethylethylene glycol esters have been shown to be stable on silica gel.[15]
2. Optimize Purification and Storage:
-
Purification: If you must purify a boronate ester by column chromatography, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, use a less acidic solid phase like alumina. In many cases, it is possible to carry the crude boronate ester into the next step without purification.[16]
-
Storage: Store your boronate esters in a tightly sealed container, in a desiccator, and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.[4]
Visualizing the Mechanisms and Troubleshooting Workflow
To better understand the competing reaction pathways and the logic of our troubleshooting strategy, the following diagrams have been created.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of protodeboronation?
A1: Protodeboronation can proceed through several mechanisms depending on the reaction conditions.[1] In aqueous media, two primary pathways are a general acid-catalyzed mechanism and a specific base-catalyzed mechanism.[1] The base-catalyzed process, which is more relevant to Suzuki-Miyaura coupling conditions, typically involves the formation of a tetrahedral boronate species ([ArB(OH)₃]⁻), which then reacts with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[1][5] For some electron-deficient arylboronic acids, a competing mechanism involving the generation of a transient aryl anion has also been identified.[1][17][18][19]
Q2: Are pinacol esters always more stable than boronic acids?
A2: While esterification of a boronic acid, for instance with pinacol, is a common strategy to enhance stability, it does not universally guarantee greater stability against protodeboronation compared to the corresponding boronic acid.[5][14] The stability of boronate esters is nuanced and depends on the specific ester and the reaction conditions.[5][14][20] In some cases, hydrolysis of the ester back to the more reactive boronic acid can be a significant contributor to the overall protodeboronation process.[5][14] However, the four methyl groups on the pinacol backbone do offer steric protection to the boron center, which can hinder the attack of water and slow the hydrolysis route.[21]
Q3: How do the electronic properties of the aryl group affect the rate of protodeboronation?
A3: The electronic properties of the substituents on the aryl ring have a significant impact. For simple arylboronic acids, electron-donating groups can accelerate base-catalyzed protodeboronation.[18][19] However, for highly electron-deficient systems, such as polyfluorinated arylboronic acids, the rate of protodeboronation can also be extremely high, proceeding through a different mechanism that may involve a transient aryl anion.[1][17][18][19] This leads to a "V-shaped" Hammett plot, indicating a change in mechanism from electron-rich to electron-deficient arenes.[22]
Q4: Can protodeboronation be a useful reaction?
A4: Yes, while often considered an undesired side reaction, the deliberate protodeboronation of boronic acids and their derivatives has been applied in several synthetic procedures.[1] For example, it can be used for the traceless removal of a blocking or directing group, or for the stereospecific installation of a proton at a chiral center.[1][2]
Summary of Key Parameters and Recommendations
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Base | Use milder, non-hydroxide bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). | Strong bases and high pH accelerate base-catalyzed protodeboronation.[2][3] |
| Solvent | Use anhydrous solvents and minimize water content. | Water acts as the proton source for the C-B bond cleavage.[7][8] |
| Temperature | Operate at the lowest effective temperature (typically 60-80 °C). | Higher temperatures increase the rate of the undesired side reaction.[3][8] |
| Catalyst | Employ a highly active catalyst system (e.g., Pd precatalyst with a bulky, electron-rich ligand). | A fast catalytic cycle consumes the boronate ester in the desired reaction before it can decompose.[1][3] |
| Boron Reagent | Consider using a more stable boronate ester (e.g., MIDA ester) for sensitive substrates. | MIDA esters are highly stable and offer a "slow-release" of the active boronic acid.[1] |
By carefully considering and optimizing these parameters, researchers can significantly suppress protodeboronation, leading to more efficient and reliable synthetic outcomes.
References
- Protodeboronation - Wikipedia.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2021). Journal of the American Chemical Society.
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
- Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). Semantic Scholar.
- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate.
- Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. PubMed.
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed.
- Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Account.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate.
- Liu, T., et al. (2018). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Research Explorer - The University of Manchester.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. CORE.
- Klotz, K. M., et al. (2024). A Water-Stable Boronate Ester Cage. Journal of the American Chemical Society.
- Ser, C. T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Ser, C. T., et al. (2025). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv.
- Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society.
- Growth rates and water stability of 2D boronate ester covalent organic frameworks. (2025). ResearchGate.
- Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate.
- Deshayes, S., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials.
- Klotz, K. M., et al. (2024). A Water-Stable Boronate Ester Cage. PubMed.
- Ser, C. T., et al. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. PubMed.
- Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
- Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate.
- Trouble purifying my boronate ester compound : r/Chempros - Reddit.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for Dioxaborinane Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the optimization of palladium catalyst loading for Suzuki-Miyaura cross-coupling reactions involving dioxaborinane reagents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst loading for dioxaborinane coupling reactions.
Q1: What is a standard starting catalyst loading for a Suzuki-Miyaura reaction with a dioxaborinane?
A typical starting point for palladium catalyst loading in many cross-coupling reactions is between 0.5 and 2.5 mol%.[1] For highly active and optimized catalyst systems, this loading can often be significantly reduced, which is beneficial for both economic and environmental reasons.[1] The optimal amount is highly dependent on the reactivity of your specific substrates (the aryl halide and the dioxaborinane) and the efficiency of the catalyst system you choose.[1]
Q2: My reaction is sluggish. Should I simply increase the catalyst loading?
Not necessarily. While increasing the catalyst loading can sometimes improve a slow reaction, excessively high concentrations can lead to undesirable side reactions, such as the homocoupling of your dioxaborinane reagent.[2][3] High catalyst loading also increases the cost and can complicate the purification of your final product due to residual palladium.[2] A systematic optimization is the best approach to find the most efficient catalyst concentration.
Q3: How does my choice of ligand impact the required catalyst loading?
The ligand is critical; it stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1][2] Bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) can significantly enhance the catalyst's stability and activity.[2][4] This enhanced performance often allows for the use of lower catalyst loadings, especially when dealing with challenging substrates like aryl chlorides or sterically hindered partners.[1][4] The optimal palladium-to-ligand ratio is typically between 1:1 and 1:2; a large excess of ligand can sometimes inhibit the reaction by forming less reactive catalyst species.[2][5]
Q4: When should I use a pre-catalyst versus generating the active catalyst in situ?
Pre-catalysts are well-defined, stable palladium complexes that provide a more reliable and reproducible generation of the active Pd(0) species needed for the reaction.[1][2] They are particularly advantageous for complex substrates or when consistent, reproducible results are critical, often permitting the use of lower catalyst loadings.[1][2] Generating the catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand offers more flexibility for screening different palladium-to-ligand ratios and can be more cost-effective.[1]
Q5: Dioxaborinanes are more stable than boronic acids. Does this affect my optimization strategy?
Yes, it does. Dioxaborinanes, like other boronic esters (e.g., pinacol esters), are generally more stable than their corresponding boronic acids.[6] This increased stability makes them less susceptible to protodeboronation, a major side reaction where the boron group is replaced by a hydrogen atom.[6][7] Because of this enhanced stability, you may be able to use slightly more forcing conditions (e.g., higher temperatures) or screen a wider range of bases without significant degradation of your starting material, giving you more flexibility in your optimization.
Part 2: Troubleshooting Guide for Low Yield & Side Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered during the optimization process.
Q6: My reaction has a very low yield, and I've recovered most of my starting material. What's the problem?
This scenario strongly suggests an issue with catalyst activity or the reaction conditions. Follow this workflow to diagnose the issue.
Troubleshooting Workflow for Inactive Reactions
Caption: The Suzuki-Miyaura catalytic cycle and common off-cycle pathways.
Part 3: Experimental Protocols & Best Practices
Protocol: Screening for Optimal Catalyst Loading
This protocol provides a general framework for efficiently determining the optimal catalyst loading for your specific dioxaborinane coupling. This is best performed on a small scale (e.g., 0.1 mmol).
1. Reagent Preparation:
-
To a series of oven-dried reaction vials equipped with magnetic stir bars, add the limiting aryl halide (0.1 mmol, 1.0 equiv), the dioxaborinane reagent (1.2 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
2. Inert Atmosphere Setup:
-
Seal the vials with septa caps.
-
Place the vials on a manifold and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [8] 3. Solvent and Catalyst Stock Solution Preparation:
-
Prepare a stock solution of your palladium pre-catalyst and ligand (if needed) in degassed solvent. This ensures accurate dispensing of small quantities.
-
Example: To make a 0.005 M solution for 1 mol% loading, dissolve the required mass of catalyst for 1 mmol of reaction in 200 mL of degassed solvent.
-
4. Reaction Setup:
-
Under a positive pressure of inert gas, add the degassed solvent to each vial to achieve the desired reaction concentration (typically 0.1-0.2 M).
-
Add the calculated volume of the catalyst stock solution to each vial to achieve the desired mol% (e.g., 2.5%, 1.0%, 0.5%, 0.1%, 0.05%).
-
Include a negative control vial with no catalyst.
5. Reaction and Monitoring:
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-100 °C). [7]* Monitor the reaction progress at set time points (e.g., 1h, 4h, 12h) by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS. [3] 6. Analysis:
-
Compare the conversion to product across the different catalyst loadings. The optimal loading is the lowest amount that provides a high yield in a reasonable amount of time.
Part 4: References
-
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem. [Online]. Available:
-
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates - Benchchem. [Online]. Available:
-
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions - Benchchem. [Online]. Available:
-
Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction - ResearchGate. [Online]. Available: [Link]
-
Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem. [Online]. Available:
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Online]. Available: [Link]
-
The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development - Benchchem. [Online]. Available:
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). [Online]. Available: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Online]. Available: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Online]. Available: [Link]
-
Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem. [Online]. Available:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Technical Support Center: Overcoming Slow Transmetalation with Boronate Esters in Suzuki-Miyaura Cross-Coupling
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with slow or inefficient transmetalation steps when using boronate esters. Here, we provide in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction using a boronate ester is giving low to no yield. What are the most common initial culprits?
A1: When a Suzuki-Miyaura coupling with a stable boronate ester fails, the issue often lies within the transmetalation step. The first parameters to investigate are:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the unwanted homocoupling of your boronate ester.[1][2] It is critical to ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1]
-
Base and Solvent Choice: The selection of base and solvent is highly interdependent and crucial for activating the boron species or the palladium complex. The base must be sufficiently strong and soluble in the reaction medium to facilitate transmetalation without causing degradation of your starting materials.[1]
Q2: Is it true that boronate esters must first hydrolyze to the corresponding boronic acid to undergo transmetalation?
A2: This was a long-held hypothesis, but recent mechanistic investigations have definitively shown that boronate esters can and do undergo transmetalation directly without prior hydrolysis.[3][4][5][6] In fact, for certain ester types, this direct pathway can be significantly faster than the pathway involving the corresponding boronic acid.[4][5][7] The key is selecting reaction conditions that favor this direct route.
Q3: How does the structure of the boronate ester (e.g., pinacol, neopentyl glycol, catechol) affect the reaction?
A3: The structure of the diol used to form the ester has a profound impact on the rate of transmetalation. Steric bulk around the boron center can hinder its approach to the palladium complex. For instance, the commonly used pinacol esters are very stable but can be sterically demanding, sometimes leading to slow reactions.[5][8] In contrast, less sterically hindered esters, such as those derived from ethylene glycol or dimethyl boronic esters, have been shown to transfer their aryl groups up to 23 times faster than the parent boronic acid in stoichiometric studies.[5][7]
Q4: What is the mechanistic role of the base in activating the boronate ester?
A4: The base plays a critical role, and its function is central to the two dominant mechanistic proposals for transmetalation.[9]
-
The Boronate Pathway: The base attacks the Lewis-acidic boron atom, forming a more nucleophilic, tetra-coordinate "ate" complex. This increased nucleophilicity facilitates the transfer of the organic group to the palladium center.[9][10]
-
The Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) displaces a halide on the L-Pd(II)-X complex to form a more reactive L-Pd(II)-OR intermediate. This intermediate then reacts with the neutral boronate ester.[9][10][11] Kinetic studies suggest that for many systems, the reaction of a palladium-hydroxo complex with the neutral boron species is the dominant and faster pathway.[11]
Troubleshooting Guides: From Low Yield to No Reaction
This section provides a structured approach to diagnosing and solving specific experimental problems.
Problem 1: Low to No Conversion of Starting Materials
Your reaction stalls with significant amounts of unreacted aryl halide and boronate ester. This is a classic symptom of a failed transmetalation step.
Caption: Troubleshooting workflow for low conversion.
-
Optimize the Base: For boronate esters, a strong base is often required. If you are using weaker bases like K₂CO₃, consider switching to K₃PO₄, Cs₂CO₃, or CsF. For challenging couplings, an organic-soluble base like potassium trimethylsilanolate (TMSOK) can be highly effective, especially under anhydrous conditions, as it promotes a homogeneous reaction environment.[4][12]
-
Re-evaluate the Ligand: The ligand on the palladium center is critical for creating an available coordination site for the transmetalation to occur.[3][13] Sterically bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) often accelerate the reaction by promoting the formation of the active, monoligated palladium species necessary for the catalytic cycle.
-
Change the Boronate Ester: If you are using a pinacol boronate ester (Bpin) and observing slow reaction rates, consider synthesizing or purchasing the neopentyl glycol or ethylene glycol equivalent. The reduced steric hindrance can lead to a dramatic increase in the transmetalation rate.[5][12]
-
Implement Anhydrous Conditions: Since boronate esters can transmetalate directly, running the reaction under strictly anhydrous conditions can be beneficial.[4][12] This approach prevents potential hydrolysis to the boronic acid, which might undergo side reactions, and leverages the enhanced transmetalation rates of certain esters.[12]
Problem 2: Significant Protodeboronation Side Product
You observe the formation of a byproduct where the boronate ester group has been replaced by a hydrogen atom.
Protodeboronation is a common side reaction, particularly with electron-rich or heteroaromatic boronate esters.[1] The primary cause is the presence of a proton source (often water) in combination with the base.
-
Use Milder Bases: Strong bases can accelerate this side reaction. Switching to a milder base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) can suppress protodeboronation.[1]
-
Employ "Slow-Release" Protecting Groups: Boronate esters derived from diethanolamine (DABO) or N-methyliminodiacetic acid (MIDA) are highly stable and can be used in a "slow-release" strategy.[2][14][15][16] Under the reaction conditions, the boronic acid is slowly liberated, keeping its instantaneous concentration low and thus minimizing the rate of decomposition while still allowing for efficient transmetalation.[14][15]
-
Strictly Anhydrous Conditions: The most direct way to prevent protodeboronation is to remove the proton source. Running the reaction with anhydrous solvents and reagents can significantly reduce or eliminate this side reaction.[1]
Mechanistic Deep Dive: The Transmetalation Step
Understanding the mechanism is key to rational troubleshooting. The transmetalation step is the transfer of the organic group from boron to palladium, which is often the rate-limiting step in the catalytic cycle.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ideals.illinois.edu [ideals.illinois.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. chirik.princeton.edu [chirik.princeton.edu]
- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Suzuki Couplings
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing and controlling exothermic events during the scale-up of Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate thermal hazards, ensuring safer and more robust chemical processes.
Section 1: Troubleshooting Guide - Real-Time Problem Solving
This section addresses specific issues you may encounter during your large-scale Suzuki coupling experiments. The format is designed to help you quickly identify your problem and implement a scientifically sound solution.
Issue 1: Unexpectedly Rapid and High-Temperature Exotherm Upon Catalyst Addition
Question: I've just added my palladium catalyst to the reaction mixture at the target temperature, and I'm observing a much faster and more intense exotherm than predicted by my small-scale experiments. The reactor temperature is rapidly approaching the solvent's boiling point. What's happening, and what should I do?
Answer:
This is a critical situation that points to a potential thermal runaway. The rapid exotherm upon catalyst addition suggests that the reaction kinetics are much faster than your cooling system can handle. Several factors could be at play:
-
Root Cause Analysis:
-
Mass Transfer vs. Kinetic Control: On a small scale, reactions are often limited by the rate of reagent mixing (mass transfer). On a larger scale, with more efficient agitation, the reaction can become kinetically controlled, leading to a much faster heat release.
-
Induction Period in Pre-catalyst Activation: Some palladium pre-catalysts require an activation step to form the active Pd(0) species. If this activation is rapid and coincides with the main catalytic cycle, a significant burst of heat can be released.
-
Impurity-Driven Catalysis: Trace impurities in starting materials or solvents, which were negligible on a small scale, can sometimes accelerate the reaction on a larger scale.
-
-
Immediate Corrective Actions:
-
Crash Cool: Immediately engage maximum cooling on the reactor jacket. If available, use an emergency quenching system.
-
Stop Reagent Addition: If you are adding a reagent, stop the feed immediately.
-
Increase Agitation (with caution): Increasing agitation can improve heat transfer to the reactor walls, but be cautious as it can also increase the reaction rate if mass transfer is still a limiting factor.
-
-
Long-Term Preventative Strategy:
-
Controlled Catalyst Addition: Instead of adding the catalyst all at once, consider adding it portion-wise or as a solution over a period of time. This allows the cooling system to keep pace with the heat generation.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) or heat flow calorimetry studies.[1][2][3] These experiments will provide crucial data on the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[1][3] If the MTSR exceeds the solvent's boiling point or the decomposition temperature of any component, a runaway reaction is a significant risk.[4][5]
-
Semi-Batch Process: Convert the process from a batch "all-in" addition to a semi-batch process where one of the reactants (often the boronic acid or base) is added gradually. This is a very effective method for controlling the rate of heat evolution.
-
Issue 2: A Delayed but Aggressive Exotherm Occurs Midway Through the Reaction.
Question: My reaction proceeded as expected for the first few hours, but then I observed a sudden and sharp temperature increase that was difficult to control. What could cause this delayed exotherm?
Answer:
A delayed exotherm often points to a change in the reaction mechanism, catalyst activity, or solubility of reagents over time.
-
Root Cause Analysis:
-
Catalyst Activation/Deactivation Pathway: The initial catalyst may be slowly converting to a more active species, leading to a sudden acceleration in the reaction rate. Conversely, an initial deactivation pathway may be overcome, leading to a surge in activity.
-
Solubility Changes: A reactant or the base might have limited solubility initially and is slowly dissolving, increasing its concentration in the solution and thus the reaction rate. This can be particularly relevant in biphasic systems.[6]
-
Product-Inhibited Reaction Overcome: In some cases, the product can temporarily inhibit the catalyst. As the reaction progresses, this inhibition might be overcome, leading to a rapid increase in rate.
-
-
Troubleshooting and Optimization:
-
In-Situ Monitoring: Employ in-situ monitoring techniques like ReactIR or Raman spectroscopy to track the concentration of reactants and products in real-time. This can help correlate the exotherm with specific chemical events. For biphasic reactions, novel sampling technologies can allow for online HPLC or flow NMR analysis.[6]
-
Pre-activation of the Catalyst: Consider pre-forming the active Pd(0) catalyst before adding it to the main reaction mixture. This can lead to a more controlled and predictable reaction profile.
-
Solvent and Base Screening: The choice of solvent and base is critical.[7] A solvent system that ensures all reagents are fully dissolved at the reaction temperature can prevent delayed exotherms due to solubility issues.[8] The base not only facilitates the transmetalation step but its solubility can significantly impact the reaction rate.[9]
-
Issue 3: My Reaction is Sluggish, and I'm Tempted to Increase the Temperature, but I'm Concerned About a Runaway Reaction.
Question: The reaction is not reaching completion at the planned temperature. I want to increase the heat to drive it to completion, but I'm worried about triggering an uncontrollable exotherm. How can I safely increase the reaction rate?
Answer:
This is a common dilemma in process development. Increasing the temperature will increase the reaction rate, but it will also increase the rate of heat generation. Here's a systematic approach to safely optimize the reaction:
-
Data-Driven Decision Making:
-
Differential Scanning Calorimetry (DSC): Before increasing the temperature, perform DSC analysis on the reaction mixture.[10][11] This will determine the onset temperature of any decomposition reactions. It is crucial to ensure that the proposed reaction temperature is well below the decomposition onset.
-
Adiabatic Calorimetry: For a more thorough safety assessment, adiabatic calorimetry can determine the "Temperature of No Return" (TNR) and the "Maximum Temperature of the Synthesis Reaction" (MTSR). This data is vital for defining safe operating temperature limits.
-
-
Optimization Strategies Beyond Temperature:
-
Catalyst and Ligand Choice: The ligand plays a crucial role in the Suzuki reaction.[12][13] Bulky, electron-donating phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly increase catalyst activity, potentially allowing the reaction to proceed at a lower temperature.[8][14]
-
Solvent Effects: The solvent can have a profound impact on reaction rate and even selectivity.[15][16][17][18][19] Screening different solvents or solvent mixtures may reveal conditions that provide a better rate without increasing the temperature. Polar aprotic solvents like DMF or DMSO are common, but their incompatibility with certain reagents and potential for decomposition must be considered.[1][5][20]
-
Base Selection: The strength and solubility of the base are critical.[8][9] Switching from a weaker base like potassium carbonate to a stronger one like potassium phosphate may increase the rate of the transmetalation step, which is often rate-limiting.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about managing exotherms in large-scale Suzuki couplings.
Q1: What are the primary sources of exotherms in a Suzuki coupling reaction?
The overall heat released in a Suzuki coupling is a combination of the heats of several individual steps in the catalytic cycle and any side reactions. The main contributors are:
-
The Catalytic Cycle: While the overall reaction is exothermic, the individual steps of oxidative addition, transmetalation, and reductive elimination each have their own enthalpy changes. The net result is a release of heat.
-
Acid-Base Neutralization: The reaction of the base with the boronic acid to form the boronate species is an acid-base reaction and is typically exothermic.
-
Side Reactions: Undesired side reactions, such as protodeboronation (hydrolysis of the boronic acid) or homocoupling of the boronic acid, can also contribute to the overall heat generation.[7]
Q2: How does the choice of boronic acid versus a boronic ester affect the reaction exotherm?
Boronic esters, such as pinacol esters (BPin), are often more stable than their corresponding boronic acids.[7][8] This increased stability can lead to a more controlled and sometimes slower reaction, which can be beneficial for managing the exotherm. Boronic acids can be more prone to protodeboronation, a side reaction that can contribute to the overall heat output and reduce yield.[8] Using more stable boronic esters can mitigate this issue.[8]
Q3: What role does water play in managing the exotherm of a Suzuki coupling?
Water can have a complex and sometimes contradictory role.
-
Potential for Increased Rate: In some cases, the presence of water can accelerate the reaction, leading to a more pronounced exotherm.[3][5] This is particularly true in biphasic systems where water can help dissolve the inorganic base and facilitate its interaction with the organometallic species.
-
Protodeboronation: As mentioned, water can lead to the hydrolysis of the boronic acid (protodeboronation), which is an undesirable side reaction that can generate heat and reduce the yield.[8]
-
Heat Sink: On a very large scale, the high heat capacity of water means it can act as a heat sink, helping to moderate temperature changes. However, this should not be relied upon as a primary means of exotherm control.
The decision to use anhydrous or aqueous conditions should be based on careful reaction optimization and safety assessment.
Q4: Can real-time monitoring help in managing reaction exotherms?
Absolutely. Real-time monitoring is a powerful tool for understanding and controlling reaction exotherms.
-
Calorimetry: As discussed, reaction calorimetry is essential for quantifying the heat of reaction and determining key safety parameters.[2][21][22] Continuous flow calorimetry is also emerging as a technique for safely studying fast, highly exothermic reactions.[2][21]
-
In-situ Spectroscopy: Techniques like ReactIR (FTIR), Raman, and NMR can provide real-time information on the concentration of reactants, intermediates, and products.[23] This allows for the direct correlation of heat release with specific chemical events, leading to a deeper understanding of the reaction kinetics and potential for improved control. Online monitoring of biphasic reactions is also becoming more accessible.[6]
Q5: What are the key considerations when choosing a solvent for a large-scale Suzuki coupling to manage the exotherm?
The choice of solvent is a critical process parameter.[17][18] Key considerations include:
-
Boiling Point: A solvent with a higher boiling point provides a larger operating window and can help prevent the reaction from reaching a boil in the event of a temperature excursion.
-
Heat Capacity and Thermal Conductivity: Solvents with higher heat capacities can absorb more heat for a given temperature rise, while those with higher thermal conductivity will transfer heat more efficiently to the reactor jacket.
-
Solubility: The solvent must effectively dissolve all reactants and the catalyst to ensure a homogeneous reaction and prevent issues with mass transfer limitations or delayed exotherms.[8]
-
Safety and Environmental Profile: The toxicity, flammability, and environmental impact of the solvent are crucial considerations, especially on a large scale. The use of greener solvents is an area of active research.[19]
-
Chemical Compatibility: The solvent must be inert to the reaction conditions and not participate in side reactions. For example, some solvents can act as ligands and influence the catalytic cycle.[15][16][19]
Section 3: Experimental Protocols & Data
Protocol 1: Basic Heat Flow Calorimetry Setup for Exotherm Characterization
This protocol outlines the general steps for using a heat flow calorimeter to assess the thermal risk of a Suzuki coupling reaction before scale-up.
-
System Calibration:
-
Perform a calibration of the calorimeter using a known electrical heat source to accurately determine the heat transfer coefficient (UA) of the reactor system.
-
-
Reagent Preparation:
-
Accurately weigh all reagents: aryl halide, boronic acid/ester, base, and solvent.
-
Prepare a solution of the palladium catalyst and ligand in a portion of the solvent.
-
-
Reaction Setup:
-
Charge the reactor with the aryl halide, boronic acid/ester, base, and the bulk of the solvent.
-
Establish an inert atmosphere (e.g., nitrogen or argon).[9]
-
Begin stirring and heat the mixture to the desired reaction temperature.
-
-
Initiation and Monitoring:
-
Once the reactor contents are at a stable temperature, add the catalyst solution via a syringe pump over a defined period.
-
The calorimeter will continuously measure the temperature difference between the reactor contents and the jacket, allowing for the calculation of the heat flow in real-time.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔH).
-
Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = (-ΔH) / (m * Cp), where m is the mass of the reaction mixture and Cp is its specific heat capacity.
-
Determine the Maximum Temperature of the Synthesis Reaction (MTSR) by adding the ΔTad to the initial reaction temperature.
-
Table 1: Representative Thermal Hazard Data for a Generic Suzuki Coupling
| Parameter | Value | Unit | Significance |
| Heat of Reaction (ΔH) | -150 | kJ/mol | The total amount of heat released per mole of limiting reagent. |
| Adiabatic Temperature Rise (ΔTad) | 85 | °C | The theoretical temperature increase if no heat is removed from the system.[1] |
| Specific Heat Capacity (Cp) | 1.8 | J/g·K | The amount of heat required to raise the temperature of the reaction mass. |
| MTSR (at 80 °C start temp) | 165 | °C | The maximum potential temperature of the reaction. This must be compared to the solvent boiling point and decomposition temperatures. |
Section 4: Visualizations
Diagram 1: Decision Workflow for Troubleshooting an Unexpected Exotherm
Caption: A decision tree for responding to and investigating unexpected exotherms.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The key steps in the Suzuki-Miyaura catalytic cycle.
References
- Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University - College of Engineering.
- Pharmaceutical Calorimeters. AZoM.com.
- Singleton, J. L., & Cheong, P. H.-Y. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409.
- Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho. (2020, August 11).
- Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering.
- Singleton, J. L., & Cheong, P. H.-Y. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Continuous Flow Calorimetry: Achieving the Impossible. Contract Pharma. (2018, October 10).
- Thermal analysis and calorimetry: latest developments. European Pharmaceutical Review. (2008, March 19).
- Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.
- Simultaneous monitoring of the Suzuki–Miyaura coupling reaction and... ResearchGate.
- Smith, C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608–2626.
- SUZUKI REACTION MONITORING. Advion.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate.
- Advances in Continuous Flow Calorimetry. Organic Process Research & Development.
- Suzuki reaction. Wikipedia.
- Smith, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2370-2389.
- Yang, Q., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-359.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. ResearchGate.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Delaware.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Fauske & Associates. (2020, September 18).
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. (2023, August 9).
- Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685-4696.
- Suzuki Coupling. Organic Chemistry Portal.
- Spencer, J. B., et al. (2021). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. Journal of the American Chemical Society, 143(31), 12049–12064.
- Diagnosing issues with a failed Suzuki coupling? Reddit. (2021, July 9).
- Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022, December 27).
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10).
Sources
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. vapourtec.com [vapourtec.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. veeprho.com [veeprho.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. contractpharma.com [contractpharma.com]
- 22. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 23. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Purification Strategies for 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
Welcome to the technical support center for the purification of aryl dioxaborinane products. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with isolating 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane and related boronic esters. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: I'm trying to purify my this compound product using standard silica gel chromatography, but my recovery is extremely low. My TLC shows the spot either staying at the baseline or streaking badly. What is happening?
A: This is the most common issue encountered with boronic esters. The root cause is the interaction between the electron-deficient (Lewis acidic) boron atom in your dioxaborinane and the lone pairs on the oxygen atoms of the silanol groups (-Si-OH) on the surface of the silica gel.[1] This strong, dative-bond-like interaction leads to irreversible adsorption or significant tailing, preventing the compound from eluting properly with standard solvent systems.[2][3]
Q2: My crude NMR shows my product is over 90% pure. Can I just use it in my next Suzuki-Miyaura coupling step without purification?
A: Possibly. If the major impurities are residual solvents or excess reagents from the borylation step that you know will not interfere with your subsequent reaction (e.g., pinacol from B2pin2), you might proceed.[4] However, be cautious. Unseen impurities, such as boronic acid formed from partial hydrolysis, or residual palladium catalyst, could negatively impact the yield and purity of your coupling reaction. A quick filtration through a small plug of deactivated silica or celite is often a wise compromise to remove baseline impurities.[4]
Q3: What are the typical impurities I should be looking for after synthesizing this compound?
A: Besides unreacted starting materials, the most common impurities include:
-
3,4-Dimethylphenylboronic acid: Formed from the hydrolysis of your ester product during the reaction workup or on the chromatography stationary phase.[5][6]
-
Boroxines: Cyclic anhydrides formed from the dehydration of the corresponding boronic acid.
-
Homocoupled Biaryl (3,3',4,4'-Tetramethyl-1,1'-biphenyl): A common side product in reactions forming the aryl-boron bond.
-
Diol/Protecting Group: Residual 1,3-propanediol used to form the ester.
Q4: My product seems to be decomposing on the TLC plate over time. Is this normal?
A: Yes, this can happen. Boronic esters, while more stable than their corresponding acids, are still susceptible to hydrolysis, especially on the acidic surface of a standard silica gel TLC plate that has been exposed to atmospheric moisture.[5][6] The new, more polar spot that appears at a lower Rf is likely the corresponding boronic acid. This observation is a strong indicator that standard silica gel chromatography will be problematic.
Q5: Is recrystallization a good primary purification method for this compound?
A: Absolutely. If your crude product is relatively clean (>85-90%), recrystallization is often the most efficient method to obtain highly pure material, completely avoiding the issues associated with chromatography.[4][7] The key is to perform a systematic solvent screen to find a solvent pair where the product has high solubility when hot and low solubility when cold.
Section 2: Troubleshooting Guide: Column Chromatography
Standard silica gel is often the first choice for purification, but for boronic esters, it frequently fails. This section provides solutions to common chromatographic problems.
Problem: Product is Irreversibly Adsorbed, Streaks, or Has Low Recovery
This indicates a strong interaction with the stationary phase. The goal is to passivate the active sites on the silica gel or switch to a more inert stationary phase.
Caption: Interaction of dioxaborinane with a standard silica gel surface.
Solution 1: Boric Acid-Treated Silica Gel Chromatography
This is a highly effective method that works by pre-saturating the Lewis basic sites on the silica with a sacrificial Lewis acid (boric acid). This minimizes the sites available to bind your valuable product, allowing for much cleaner elution and higher recovery.[2][3][8]
Experimental Protocol: Preparation and Use of Boric Acid-Treated Silica
-
Preparation:
-
In a large flask, prepare a 5% (w/v) solution of boric acid in ethanol. For 100 g of silica gel, you will need approximately 550 mL of this solution.
-
Add the 100 g of silica gel to the boric acid solution to create a slurry.
-
Gently agitate or shake the slurry for 1 hour at room temperature.
-
-
Washing and Drying:
-
Remove the solvent by filtration using a Buchner funnel.
-
Wash the treated silica gel thoroughly with pure ethanol (approx. 600 mL for 100 g of silica) to remove any unbound boric acid.
-
Dry the silica gel under vacuum at 60°C for at least 2 hours, or until it is a free-flowing powder.
-
-
Application:
-
Use this boric acid-treated silica (B-Silica) as you would normal silica for both TLC and column chromatography.
-
You will observe a significantly higher Rf value and a much-reduced tailing for your boronic ester product compared to untreated silica.
-
| Parameter | Untreated Silica | Boric Acid-Treated Silica |
| Recovery | Often <50%, can be 0% | Typically >90% |
| TLC Spot Shape | Tailing or stuck at baseline | Compact, well-defined spot |
| Elution | Requires highly polar solvent, if at all | Elutes with standard non-polar systems (e.g., Hexane/EtOAc) |
Solution 2: Base-Deactivated Silica Gel Chromatography
An alternative approach is to neutralize the acidic silanol groups with a base. Triethylamine (NEt3) is commonly used.
Experimental Protocol: Slurry Deactivation with Triethylamine
-
In a beaker, create a slurry of your silica gel in your chosen starting eluent (e.g., 95:5 Hexane/EtOAc).
-
While stirring, add triethylamine dropwise (approx. 1-2 mL of NEt3 per 100 g of silica).
-
Stir for 15-20 minutes.
-
Pack your column with this slurry as you normally would.
-
Crucially: Add the same percentage of triethylamine (e.g., 0.5-1% by volume) to your chromatography eluent to maintain the deactivation throughout the run.
Note: This method is effective but ensure that your target compound and any other components in your mixture are stable to basic conditions.
Solution 3: Switch to an Alternative Stationary Phase
If silica-based methods fail, consider a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can be an excellent alternative for purifying sensitive boronic esters.[7] Start with a Brockmann Grade II or III neutral alumina and screen for an appropriate solvent system.
-
Reversed-Phase Chromatography (HPLC): For analytical separation or small-scale purification, reversed-phase HPLC can be used. However, on-column hydrolysis is a significant risk in aqueous mobile phases.[5][6] Methods often require unconventional, highly basic mobile phases or aprotic diluents to prevent degradation.[6]
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is an ideal method for achieving high purity when the crude material is not heavily contaminated.
Problem: Product "Oils Out" Instead of Forming Crystals
This common issue occurs when the solution becomes supersaturated too quickly, causing the product to precipitate as a liquid phase rather than forming an ordered crystal lattice.
Possible Causes & Solutions:
-
Solution is too concentrated: The product's solubility limit was exceeded dramatically.
-
Fix: Re-heat the mixture to dissolve the oil, add a small amount (10-20%) of the "good" solvent to reduce the concentration, and allow it to cool more slowly.[9]
-
-
Cooling too rapidly: Placing the hot solution directly into an ice bath is a common mistake.
-
Fix: Allow the flask to cool slowly to room temperature on the benchtop, perhaps insulated with glass wool, before moving to a refrigerator or freezer. Slow cooling is critical for forming high-quality crystals.
-
-
High levels of impurities: Impurities can disrupt the crystal lattice formation.
-
Fix: If the oil persists, the material may be too impure for recrystallization. First, pass the crude product through a quick plug of boric acid-treated silica to remove baseline impurities, then attempt the recrystallization again.
-
Problem: No Crystals Form, Even After Extended Cooling
This indicates the solution is not sufficiently supersaturated, or nucleation has not occurred.
Possible Causes & Solutions:
-
Too much solvent was used: The product remains fully dissolved even at low temperatures.
-
Fix: Gently warm the solution and remove some of the solvent under a stream of nitrogen or by rotary evaporation. Then, attempt to cool again.
-
-
Lack of nucleation sites: A supersaturated solution can be stable without a point for crystal growth to initiate.
-
Fix 1 (Scratching): Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass can provide nucleation sites.[9]
-
Fix 2 (Seeding): If you have a pure crystal of your product, add a single, tiny crystal to the cold, supersaturated solution. This provides a perfect template for further crystal growth.[9][10]
-
Experimental Protocol: General Solvent Screening for Recrystallization
-
Place a small amount of your crude material (10-20 mg) into several small test tubes.
-
Add a single solvent (0.5 mL) to each tube. Test a range of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Ethanol, Water).
-
Observe solubility at room temperature. An ideal "single solvent" system will show poor solubility at room temperature.
-
Heat the tubes that showed poor solubility. If the compound dissolves completely when hot and precipitates upon cooling, you have found a good single solvent.
-
For a "two-solvent" system, find a "good" solvent that dissolves the compound completely at room temperature. Then, slowly add a "poor" (anti-solvent) in which the compound is insoluble until the solution becomes persistently cloudy. Gently heat until the solution is clear again, then allow it to cool slowly.
Section 4: Purification Decision Workflow
Use the following workflow to select the best initial purification strategy based on your crude product analysis.
Caption: Decision workflow for selecting a purification strategy.
References
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972–973. [Link]
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. CSJ Journals. [Link]
- Kumar, A., et al. (2015). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters.
- Leader, B. A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Reddit r/Chempros Discussion. (2023).
- ResearchGate Discussion. (2014). How to purify boronic acids/boronate esters?.
- Reddit r/Chempros Discussion. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
- ResearchGate Discussion. (2024). How to purify boronate esters?.
- Matsubara, S., et al. (1989). 2,5-Diaryl-1,3,2-dioxaborinanes: A New Series of Liquid Crystals. Chemistry Letters, 18(5), 767-770. [Link]
- Matteson, D. S. (2009). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 74(18), 6897–6911. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
- Che, C., et al. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
- Leny, F., & Berion, F. (2021).
- ResearchGate Publication. (2012). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane.
- Filo. (2025). The acid-catalyzed hydrolysis of 2-alkoxy-2-phenyl-1,3-dioxolane exhibits... Filo. [Link]
- ResearchGate Publication. (2012). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane.
- PubChem. (n.d.). 1,3,2-Dioxaborolane-4-methanol, 2-phenyl-.
- Wilson, C. (2022).
- Ge, Z., Lough, A. J., & Taylor, M. S. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids. TSpace (University of Toronto). [Link]
- Ahmad, M., et al. (1977).
- Chemdad Co., Ltd. (n.d.). 2-PHENYL-1,3,2-DIOXABORINANE. Chemdad. [Link]
- Google Patents. (1995). Purification of 1,4-dioxan-2-one by crystallization.
- Google Patents. (2008). An improved process for the preparation of substantially pure aripiprazole.
- Grant, S., et al. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides. Molecules, 25(21), 5174. [Link]
- Google Patents. (2013). Method for preparing high-purity 2,4'-difluorobenzophenone.
- Jozwiakowski, M. J., et al. (1996). Solubility behavior of lamivudine crystal forms in recrystallization solvents. Journal of Pharmaceutical Sciences, 85(2), 193-199. [Link]
- Google Patents. (2016). Method for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
- Google Patents. (1978). Process for the purification of diaminomaleonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5391768A - Purification of 1,4-dioxan-2-one by crystallization - Google Patents [patents.google.com]
Technical Support Center: Stability of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane in Aqueous Environments
Welcome to the dedicated technical support guide for 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile boronic ester in their synthetic workflows. We will address the critical factor affecting its utility: stability in the presence of water. This guide provides in-depth answers, troubleshooting protocols, and expert insights to help you mitigate degradation and ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common queries regarding the handling and stability of this compound.
Q1: What is this compound, and why is its stability a primary concern?
A1: this compound is a boronic acid ester, specifically the 1,3-propanediol ester of 3,4-dimethylphenylboronic acid. It is frequently employed as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] Its stability is a major concern because boronic esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond.[2] This degradation can significantly lower the available concentration of the active reagent, leading to reduced reaction yields and complicating product purification.
Q2: What are the primary degradation pathways for this compound when water is present?
A2: There are two main degradation pathways you must be aware of:
-
Hydrolysis: This is a reversible reaction where water attacks the boron center, cleaving the B-O bonds of the dioxaborinane ring to regenerate 3,4-dimethylphenylboronic acid and 1,3-propanediol.[2][3] While the ester form is generally more stable than the free boronic acid, this equilibrium can become significant, especially under non-anhydrous conditions.
-
Protodeboronation: This is a more problematic, irreversible side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[4] In this case, the product is 1,2-dimethylbenzene. This reaction is often catalyzed by the basic conditions and palladium catalysts used in Suzuki couplings, with water acting as the proton source.[5][6] Protodeboronation leads to the permanent loss of your starting material.
Q3: How does pH influence the stability of this compound?
A3: The stability of boronic acids and their esters is highly dependent on pH.[5] In Suzuki-Miyaura reactions, a base is essential for the transmetalation step.[7] However, these basic conditions can accelerate both hydrolysis and, more critically, base-catalyzed protodeboronation.[6] At a pH higher than the pKa of the corresponding boronic acid, the boronate anion forms, which can alter both stability and reactivity.[8] Therefore, the choice and concentration of the base are critical parameters to optimize for minimizing degradation.
Q4: Is this boronic ester stable enough for purification by column chromatography on standard silica gel?
A4: This is a common point of failure. Standard silica gel is acidic and contains adsorbed water, creating an environment that can actively promote the hydrolysis of the dioxaborinane ester back to the more polar boronic acid.[8] This can lead to streaking on the column, poor separation, and low recovery of the desired ester. It is highly recommended to either use an alternative purification method or to neutralize the silica gel before use.
Q5: How should I properly store this reagent to ensure its long-term stability?
A5: To maximize shelf-life, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[9] It is advisable to store it in a cool (2-8°C), dry environment, like a refrigerator or a desiccator, to minimize exposure to atmospheric moisture and heat, both of which can accelerate degradation.[9][10]
Section 2: Troubleshooting Guide
Encountering issues in your reaction? This guide helps diagnose and solve common problems related to the instability of this compound.
| Observed Issue | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or no yield in Suzuki-Miyaura coupling. | 1. Reagent Degradation: The boronic ester may have hydrolyzed to the boronic acid and/or undergone protodeboronation prior to or during the reaction.[5] 2. Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may be excessively promoting the protodeboronation side reaction over the desired coupling.[6] | Solution 1 (Verify Reagent): Before starting, run a quick ¹H or ¹¹B NMR on your starting material to confirm its integrity. Ensure you are using truly anhydrous solvents. Solution 2 (Optimize Conditions): Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Use degassed solvents to remove oxygen and water. Consider running the reaction at the lowest effective temperature to slow the rate of protodeboronation.[5] |
| Appearance of 1,2-dimethylbenzene byproduct in GC-MS or NMR. | Protodeboronation: This is the definitive sign that the C-B bond has been cleaved and replaced by a C-H bond. This is an irreversible loss of material.[4] | Mitigation: This side reaction is often accelerated by bulky phosphine ligands on the palladium catalyst and the presence of water and base.[6][11] • Reduce water content in the reaction mixture meticulously. • Consider a less hindered phosphine ligand or a different palladium precatalyst. • Lower the reaction temperature. |
| A new, more polar spot appears on TLC during the reaction or workup. | Hydrolysis: The boronic ester is likely hydrolyzing to the corresponding 3,4-dimethylphenylboronic acid, which is significantly more polar and will have a lower Rf value on silica gel. | Action: This indicates that excess water is present in your reaction or during your workup/analysis. • For workup, use brines and organic solvents that have been dried (e.g., with MgSO₄ or Na₂SO₄). • If this occurs during the reaction, it signals that your anhydrous technique needs to be more rigorous. |
| Difficulty purifying the product; streaking on silica gel column. | On-Column Degradation: The acidic nature of the silica gel is promoting hydrolysis of either your starting material or a boronic ester product.[8] | Solution: Prepare a slurry of your silica gel in the desired eluent and add ~1% triethylamine (or another non-nucleophilic base) to neutralize the acidic sites. Let it stand for 30 minutes before packing the column. This will create a less harsh environment for the boronic ester.[8] |
Section 3: Key Experimental Protocols
To ensure reproducibility and maximize success, follow these field-proven protocols for handling, using, and purifying this compound.
Protocol 1: Recommended Storage and Handling
-
Receiving: Upon receipt, immediately place the container in a desiccator or a refrigerator (2-8°C).
-
Inert Atmosphere: Always handle the solid reagent in an inert atmosphere glovebox or under a positive pressure of argon or nitrogen.
-
Weighing: For weighing, quickly transfer the required amount to a tared vial, seal it, and remove it from the inert atmosphere. This minimizes exposure time to ambient air.
-
Closing: Before returning the main container to storage, flush the headspace with argon or nitrogen gas and ensure the cap is tightly sealed.
-
Expert Insight: Even brief exposure to humid air can initiate hydrolysis on the surface of the solid. Never leave the container open on the bench.
-
Protocol 2: General Anhydrous Suzuki-Miyaura Coupling
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of argon.
-
Reagent Addition: To the reaction flask under a positive pressure of argon, add your aryl halide, this compound (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF) via cannula or a dry syringe.
-
Degassing: Sparge the resulting mixture with argon for 10-15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) to the flask.
-
Reaction: Heat the reaction to the desired temperature under the inert atmosphere and monitor by TLC or LC-MS.
-
Expert Insight: The order of addition is crucial. Adding the catalyst last to a fully prepared, deoxygenated mixture prevents premature catalyst degradation and side reactions.
-
Protocol 3: Purification via Neutralized Silica Gel Chromatography
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your column.
-
Solvent Addition: Add your starting eluent (e.g., 5% Ethyl Acetate in Hexanes) to create a slurry.
-
Neutralization: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
-
Equilibration: Stir the slurry for 20-30 minutes.
-
Packing: Pack your chromatography column with the neutralized slurry as you normally would.
-
Elution: Run the column with an eluent that also contains 0.5-1% triethylamine to maintain the neutral environment throughout the purification.
-
Expert Insight: This simple pre-treatment of the silica gel dramatically improves recovery and separation for acid-sensitive compounds like boronic esters.[8]
-
Section 4: Analytical Methods for Stability Assessment
Monitoring the integrity of your boronic ester is critical. The following table summarizes the recommended analytical techniques for assessing its stability and identifying degradation products.
| Technique | Application | What to Look For |
| ¹H NMR | Structural confirmation and purity assessment. | • Appearance of a broad singlet for the B-OH proton of the hydrolyzed boronic acid. • Emergence of signals for free 1,3-propanediol. • Appearance of sharp singlets for the methyl groups of 1,2-dimethylbenzene (protodeboronation product). |
| ¹¹B NMR | Direct observation of the boron environment.[12] | • A shift in the boron signal from the tetracoordinate boronate ester to the tricoordinate boronic acid. This provides a clear indication of hydrolysis. |
| HPLC-UV/PDA | Quantification of the parent compound and its degradation products.[12] | • Development of a stability-indicating method is crucial. • Decrease in the peak area of the parent ester over time. • Growth of new peaks corresponding to the more polar boronic acid and the non-polar 1,2-dimethylbenzene. |
| UPLC-MS | High-resolution separation and identification of degradants.[12] | • Provides accurate mass data to confirm the identity of low-level impurities and degradation products, such as the hydrolyzed boronic acid and the protodeboronated arene. |
Section 5: Visualizing Mechanisms and Workflows
To better understand the chemical transformations and decision-making processes, the following diagrams illustrate the key pathways and troubleshooting logic.
Diagram 1: Hydrolysis of this compound
Caption: Reversible hydrolysis of the boronic ester to its corresponding acid and diol.
Diagram 2: The Protodeboronation Side Reaction
Caption: Irreversible protodeboronation leading to the loss of the boronic moiety.
Diagram 3: Troubleshooting Workflow for Low Reaction Yield
Caption: A step-by-step decision tree for diagnosing and resolving low reaction yields.
References
- BenchChem. (2025).
- BenchChem. (2025). preventing protodeboronation in Suzuki reactions of bromo-naphthyridines.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(13), 3359-3363.
- Wikipedia.
- Dennis, J. M., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(34), 13634–13645.
- Li, G., et al. (2020). Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range. Journal of Materials Chemistry A, 8(23), 11754-11763.
- BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- ResearchGate. (2025).
- ChemRxiv. (2025).
- ResearchGate. (2025).
- Organic Chemistry Portal. Boronic acid synthesis by hydrolysis.
- Thermo Fisher Scientific. (2025).
- Eurofins. Analytical Method Summaries.
- ResearchGate. (2025).
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (2025). Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes: route to ??-keto amides and ??-enamino carboxamides.
- Cardiff University. (2024).
- ResearchGate. (2020). TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions.
- ResearchG
- ChemicalBook. This compound | 208390-39-0.
- Royal Society of Chemistry. (2025). Analytical Methods.
- MDPI. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)
- BenchChem. (2025).
- National Institutes of Health. (2014). Synthesis of 3,3-Disubstituted Thietane Dioxides.
- Chemsrc. (2024). CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane).
- WUR eDepot. (2022). Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H.
- PubChem. 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
- National Institutes of Health. (2020). Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring.
- TSpace. (2022). Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids.
- PubChem. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane.
- Royal Society of Chemistry. (1982). Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v)
- BLDpharm. 1188303-84-5|2-(4-Butylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
- Chemdad. 2-PHENYL-1,3,2-DIOXABORINANE.
- ResearchGate. (2013). Three-Step Synthesis of 2-(Diiodomethyl)
- Semantic Scholar. (1963). The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes.
- Google Patents. (2012). Synthesis of 2-(3,4-difluorophenyl)
- ResearchGate. (2009). Hydrolysis of 2,4-dithiophenobarbital.
- Google Patents. (2015). Process for preparing optically pure (r)-4-n-propyl-dihydrofuran-2(3h)-one.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 10. This compound | 208390-39-0 [amp.chemicalbook.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for Challenging Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this otherwise robust and versatile reaction. As a Senior Application Scientist, I've structured this guide to move beyond simple protocols and delve into the causality behind solvent selection, providing you with the expert insights needed to troubleshoot and optimize your most demanding transformations.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. Each solution is grounded in mechanistic principles to help you make informed decisions.
Q1: My reaction shows low to no conversion of the starting materials. Where do I start with solvent optimization?
A1: Initial Diagnosis & Solvent Screening Protocol
When a Suzuki reaction fails, the solvent system is a critical parameter to investigate, as it influences everything from reagent solubility to catalyst stability.[1][2] A common mistake is to stick to a single "standard" solvent like dioxane or toluene without considering the specific demands of the substrates.
Causality: The solvent's primary roles are to dissolve the reactants (aryl halide, boronic acid/ester, and base) and to stabilize the active palladium catalyst.[3] In challenging reactions, particularly with polar or sterically hindered substrates, poor solubility is a frequent cause of failure. Furthermore, the solvent can influence the speciation of the active catalyst; for instance, polar solvents may stabilize anionic palladium complexes, altering the catalytic cycle.[4][5]
Troubleshooting Protocol: Parallel Solvent Screen
A systematic solvent screen is the most effective way to identify a suitable medium. This protocol is designed to be self-validating by comparing several solvent classes simultaneously.
-
Setup: In an inert atmosphere glovebox or using Schlenk technique, prepare identical reaction vials. Each vial should contain the aryl halide (limiting reagent), boronic acid or ester (1.2-1.5 equiv.), a powdered, dry base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.), and a stir bar.
-
Catalyst Addition: Add your palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%) to each vial.[6]
-
Solvent Addition: To each vial, add a different degassed solvent. It is crucial to ensure solvents are properly degassed to prevent oxygen from causing catalyst decomposition or boronic acid homocoupling.[6] A typical reaction concentration is 0.1 M to 0.5 M.[6]
-
Solvent Selection for Screening: Choose a diverse set of solvents. A recommended starting panel is presented in the table below. The inclusion of a small amount of water is often essential for dissolving the inorganic base and facilitating the transmetalation step.[3][7]
-
Execution: Seal the vials and place them in a pre-heated reaction block. Stir vigorously, especially for biphasic systems, to ensure maximum interfacial contact.[8]
-
Monitoring: After a set time (e.g., 4, 12, and 24 hours), take a small aliquot from each vial for analysis by LC-MS or GC-MS to determine the conversion rate.
Table 1: Recommended Solvent Panel for Initial Screening
| Solvent System (v/v) | Solvent Class | Key Properties & Rationale |
| Toluene/H₂O (10:1) | Aromatic (Nonpolar) | Classic choice, good for nonpolar substrates. Water aids base dissolution. |
| 1,4-Dioxane/H₂O (10:1) | Ether (Polar Aprotic) | Traditional solvent, good general solubility.[3] |
| 2-MeTHF/H₂O (10:1) | Ether (Polar Aprotic) | Greener alternative to THF, can improve phase separation.[8] |
| Acetonitrile (MeCN) | Nitrile (Polar Aprotic) | Good for more polar substrates. Can alter selectivity in some cases.[4][8] |
| t-Amyl alcohol/H₂O (4:1) | Alcohol (Polar Protic) | A "green" solvent that can be effective for certain substrates, including heterocycles.[9] |
| DMF or DMAc | Amide (Polar Aprotic) | High boiling point, excellent for dissolving difficult substrates.[3][10] |
Q2: I'm observing significant protodeboronation of my boronic acid. How can the solvent system mitigate this?
A2: Minimizing the Proton Source
Protodeboronation, the undesired replacement of the C-B bond with a C-H bond, is a major side reaction, particularly with electron-rich or heterocyclic boronic acids.[6] The solvent system plays a direct role in this process.
Causality: Water is the primary proton source for this side reaction. While a small amount of water is often beneficial for the Suzuki reaction, an excess, especially in combination with a strong base and high temperatures, can accelerate protodeboronation.[6][7]
Troubleshooting Workflow:
The logical flow for addressing protodeboronation involves systematically reducing the availability of protons in the reaction medium.
Caption: The Suzuki cycle and key points of solvent influence.
References
- Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: N
- Title: Suzuki reaction Source: Wikipedia URL:[Link]
- Title: Green Solvent Selection for Suzuki–Miyaura Coupling of Amides Source: ACS Public
- Title: Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents Source: N
- Title: "Greening Up" the Suzuki Reaction Source: Green Chemistry Teaching and Learning Community (GCTLC) URL:[Link]
- Title: Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:[Link]
- Title: Suzuki coupling reactions in neat water as the solvent: where in the biphasic reaction mixture do the catalytic reaction steps occur? Source: PubMed URL:[Link]
- Title: Green Solvent Selection for Suzuki-Miyaura Coupling of Amides Source: Research With Rutgers URL:[Link]
- Title: Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions Source: Nanochemistry Research URL:[Link]
- Title: Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species Source: PubMed URL:[Link]
- Title: Green Solvent Selection for Suzuki–Miyaura Coupling of Amides Source: Figshare URL:[Link]
- Title: Green Solvent Selection for Suzuki–Miyaura Coupling of Amides Source: Sci-Hub URL:[Link]
- Title: Review on green chemistry — Suzuki cross coupling in aqueous media Source: Canadian Journal of Chemistry URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions Source: Wiley Online Library URL:[Link]
- Title: Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Source: ResearchG
- Title: Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide Source: Tenger Chemical URL:[Link]
- Title: Optimizing Suzuki Coupling Reactions Source: CovaSyn URL:[Link]
- Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit URL:[Link]
- Title: Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration Source: Royal Society of Chemistry URL:[Link]
- Title: Solvent effects in palladium catalysed cross-coupling reactions Source: Royal Society of Chemistry URL:[Link]
- Title: Roles of Water in Metal-Catalyzed Cross-Couplings Source: Anderson's Process Solutions URL:[Link]
- Title: Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.
- Title: Challenges In Suzuki Coupling Reaction Source: KCIL Chemofarbe Group URL:[Link]
- Title: Polar Protic and Aprotic Solvents Source: Chemistry Steps URL:[Link]
- Title: Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd Source: AIDIC URL:[Link]
- Title: Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?
- Title: Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
- Title: Nonpolar biphasic Suzuki coupling Source: ResearchG
- Title: Polar Protic and Aprotic Solvents Source: ChemTalk URL:[Link]
- Title: Protic vs. Aprotic Solvents: Difference in Organic Chemistry Source: Orango URL:[Link]
- Title: Highly Efficient Method for Suzuki Reactions in Aqueous Media Source: N
- Title: Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents Source: Beilstein Journals URL:[Link]
- Title: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: Wiley Online Library URL:[Link]
- Title: Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature W
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. reddit.com [reddit.com]
- 9. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
At the Crossroads of Coupling: A Comparative Analysis of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane and 3,4-Dimethylphenylboronic Acid in Suzuki-Miyaura Reactions
An In-Depth Comparative Guide for Researchers
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, a Nobel Prize-winning transformation that has become indispensable for the formation of carbon-carbon bonds.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its role in pharmaceutical discovery, materials science, and agrochemical development.[1][2] At the heart of this reaction lies the organoboron reagent, and the choice between using a free boronic acid or a protected boronic ester is a critical decision that profoundly impacts reaction efficiency, reproducibility, and workflow practicality.[3]
This guide provides an in-depth, data-driven comparison of two such reagents: 3,4-Dimethylphenylboronic acid and its cyclic propanediol ester, 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane . We will move beyond a simple list of pros and cons to explore the fundamental chemical principles governing their performance, offering field-proven insights and detailed experimental protocols to guide researchers in making the optimal choice for their specific synthetic challenge.
The Core Dichotomy: Reactivity vs. Stability
The central theme in the boronic acid versus boronic ester debate is the classic trade-off between chemical reactivity and shelf-life stability.[3][4][5] While boronic acids are often more reactive, this comes at the cost of inherent instability.[5] Conversely, boronic esters provide a robust and reliable alternative, though this stability can sometimes modulate reactivity.[4][5]
The Challenge of Boronic Acid Instability
3,4-Dimethylphenylboronic acid, like many of its counterparts, is susceptible to several degradation pathways that can compromise its purity, affect stoichiometry, and lead to inconsistent experimental results.[6][7]
-
Dehydration to Boroxines: Boronic acids readily undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium complicates accurate massing of the reagent, as the molecular weight changes, leading to stoichiometric errors.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where the boronic acid functional group is replaced by a hydrogen atom.[6] This process can be accelerated by heat or the presence of bases and palladium catalysts, directly reducing the amount of active reagent available for coupling.
-
Oxidation: The boronic acid moiety is vulnerable to oxidation, particularly in the presence of air, which converts it into the corresponding phenol (3,4-dimethylphenol) and boric acid.[6][8] This side reaction not only consumes the starting material but can also complicate purification. At physiological pH, this oxidation can occur at rates comparable to that of thiols.[6][8][9]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Boronate Esters: A Comparative Analysis of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane and Pinacol Boronate Esters in Cross-Coupling Applications
Introduction: Beyond the Boronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation, pivotal in pharmaceutical discovery and materials science.[1] While boronic acids are the archetypal nucleophilic partners in this reaction, their inherent challenges—such as difficult purification, potential for protodeboronation, and a tendency to form dehydrative trimers (boroxines)—often compel researchers to seek more stable and manageable alternatives.[2]
Boronate esters have emerged as the solution, serving as robust, well-behaved surrogates for their acid counterparts. Among these, pinacol boronate esters have become the most widely adopted protecting group, largely due to their accessibility via the popular Miyaura borylation.[3][4] However, the "gold standard" is not without its flaws. Pinacol esters are frequently oils or waxy solids, complicating purification and handling, and their steric bulk can sometimes temper reactivity.[2][5][6]
This guide presents an in-depth comparison between the conventional pinacol boronate esters and a compelling alternative: 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane, a representative neopentyl glycol-derived boronate ester. We will dissect their performance from synthesis to application, providing field-proven insights and experimental data to guide researchers in selecting the optimal reagent for their specific cross-coupling needs.
Molecular Structure and Synthesis Overview
The fundamental difference between these two classes of boronate esters lies in the diol used for protection. Pinacol esters are five-membered dioxaborolanes, while this compound is a six-membered ring formed with neopentyl glycol. This structural distinction has profound implications for their physical and chemical properties.
Figure 1: Chemical structures of a generic aryl pinacol boronate ester and this compound.
The synthetic routes to these esters are well-established. Pinacol esters are commonly synthesized directly from aryl halides or triflates using Miyaura borylation with bis(pinacolato)diboron (B₂pin₂).[4] In contrast, neopentyl glycol esters like this compound are typically prepared by the condensation of the corresponding boronic acid with neopentyl glycol, often with azeotropic removal of water.[7]
Figure 2: Common synthetic pathways to pinacol and neopentyl glycol boronate esters.
Comparative Performance Analysis
The choice of a boronate ester is dictated by its performance across several key metrics: stability, reactivity, and ease of handling. Here, we compare the two esters based on experimental evidence and established chemical principles.
Physical Properties and Handling
A significant practical advantage of many neopentyl glycol-derived boronates is their crystallinity. This compound is a solid with a reported melting point of 62-66 °C.[8] This is in stark contrast to many pinacol esters, which are often oils or low-melting solids that can be difficult to purify and handle accurately.[5][9] Crystalline solids are generally easier to weigh, store, and are often purer due to the ability to recrystallize them.
Stability: A Tale of Two Rings
Hydrolytic Stability: Boronate esters must be stable enough to survive storage, purification, and the reaction conditions leading up to the transmetalation step. Six-membered dioxaborinane rings are generally thermodynamically more stable than their five-membered dioxaborolane counterparts.[5] This increased stability can be attributed to reduced ring strain. However, pinacol esters benefit from kinetic stability imparted by the four methyl groups, which sterically shield the boron center from hydrolysis. While both are significantly more stable than the parent boronic acids, neopentyl glycol esters often provide a superior balance, offering high stability without compromising reactivity.[10]
Chromatographic Stability: A well-documented drawback of pinacol esters is their propensity to streak on silica gel or even hydrolyze during column chromatography.[3][6] This can lead to impure material and reduced yields. Researchers often resort to modified purification techniques, such as using silica gel treated with boric acid, to mitigate this issue.[3] The higher stability of the dioxaborinane ring system, combined with its typical solid-state nature, often allows for more straightforward chromatographic purification or simple recrystallization, bypassing chromatography altogether.
Reactivity in Suzuki-Miyaura Coupling
The critical step involving the boronate ester in the Suzuki-Miyaura cycle is transmetalation, where the organic group is transferred from boron to the palladium center.[11] The rate of this step is influenced by both electronic and steric factors.
It is a common misconception that the boronate ester must first hydrolyze to the boronic acid before transmetalation. While this can be a competing pathway, direct transmetalation from the ester is well-documented, particularly under anhydrous conditions.[2][4][7]
Kinetic and computational studies have shown that less sterically hindered boronate esters can exhibit faster transmetalation rates.[2] A competition experiment directly comparing a neopentyl glycol boronate with its corresponding pinacol ester found that the neopentyl derivative was consumed more rapidly, implying greater reactivity.[4] This suggests that while the pinacol ester's steric bulk enhances its kinetic stability against hydrolysis, it may slightly retard its desired reactivity in the catalytic cycle. The neopentyl glycol ester appears to occupy a "sweet spot," offering sufficient stability while remaining highly reactive for efficient cross-coupling.[7][10]
Quantitative Data Summary
| Feature | This compound | Aryl Pinacol Boronate Esters | Rationale & Causality |
| Typical Physical Form | Crystalline Solid[8] | Oil or Low-Melting Solid[5][6][9] | The symmetric neopentyl glycol backbone often promotes better crystal lattice packing compared to the more globular pinacol group. |
| Ease of Handling | High (Easy to weigh and transfer) | Moderate to Low (Viscous oils can be difficult to handle) | Crystalline solids are inherently easier to manage in a laboratory setting, leading to more accurate and reproducible experiments. |
| Purification | Often purified by recrystallization; generally stable on silica | Prone to streaking and hydrolysis on silica gel[3][6] | The higher stability of the 6-membered ring and solid nature of the dioxaborinane simplifies purification, often avoiding chromatography. |
| Relative Stability | Thermodynamically stable (6-membered ring)[5] | Kinetically stable (steric hindrance)[2] | The dioxaborinane's stability is inherent to its low-strain ring structure, while the pinacol ester relies on steric shielding. |
| Reactivity | Generally higher than pinacol esters[4] | Generally lower than neopentyl glycol esters[2][4] | The reduced steric bulk around the boron atom in the neopentyl glycol ester facilitates easier access for the palladium complex during transmetalation. |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult literature precedents for their specific substrates.
Protocol 1: Synthesis of 4-Tolylboronic Acid Neopentyl Ester
This protocol demonstrates the straightforward condensation reaction to form a neopentyl glycol-derived boronate ester.
Figure 3: Workflow for the synthesis of a neopentyl glycol boronate ester.
Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-tolylboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and toluene (approx. 0.2 M).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as the esterification proceeds.
-
Continue heating until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes) to yield the pure 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane as a crystalline solid.[12]
Protocol 2: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure to compare the performance of the two esters.
Methodology:
-
Reaction Setup: Prepare two identical reaction vessels. To each vessel under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 eq, e.g., 1-bromo-4-nitrobenzene), Pd(PPh₃)₄ (2 mol%), and a base such as K₂CO₃ (2.0 eq).
-
Boronate Ester Addition: To vessel A, add this compound (1.2 eq). To vessel B, add the corresponding 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) (1.2 eq).
-
Solvent and Heating: Add a suitable solvent mixture (e.g., Toluene/EtOH/H₂O 4:1:1) to each vessel. Heat both reactions to 85 °C.
-
Monitoring: Monitor the progress of both reactions simultaneously by TLC or GC/LC-MS at regular time intervals (e.g., every 30 minutes).
-
Analysis: Compare the reaction rates and final conversion/yields. The expectation, based on literature, is that the reaction with the neopentyl glycol ester (Vessel A) will proceed faster and may result in a higher isolated yield.[4][7]
-
Workup: Upon completion, cool the reactions, dilute with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Recommendations
For researchers engaged in drug development and complex molecule synthesis, the choice of reagent can significantly impact project timelines and success. While pinacol boronate esters are well-entrenched and supported by a vast body of literature, the evidence suggests that neopentyl glycol-derived esters, such as This compound , offer distinct and compelling advantages.
-
Recommendation: For new synthetic campaigns, particularly those involving multi-step sequences where reagent purity and handling are paramount, neopentyl glycol boronate esters should be strongly considered . Their superior physical properties (often crystalline), straightforward purification, and enhanced reactivity in Suzuki-Miyaura coupling can lead to more efficient, reproducible, and higher-yielding reactions.
The pinacol ester remains a viable option, especially when a specific pinacol-derived intermediate is commercially available at a low cost or when leveraging established, extensively optimized literature procedures. However, for optimizing reaction performance and simplifying downstream processing, the move towards more physically robust and reactive esters represents a logical and data-supported evolution in cross-coupling chemistry.
References
- Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermedi
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Transesterification of borate esters for producing secondary alcohols.
- Protecting Groups for Boronic Acids.
- A Comparative Guide to Boronate Esters in Suzuki-Miyaura Coupling: Dimethyl (2,4,6 - Benchchem. - BenchChem
- The mechanism of boronic acid esters transesterification.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters.
- Scheme 3-43: Transesterification of boronic esters. A: Suginome's...
- Boronic acid pinacol ester deprotection. - Reddit
- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. - Acme-Hardesty
- Selection of boron reagents for Suzuki–Miyaura coupling. - Royal Society of Chemistry
- Transition metal-free synthesis of alkyl pinacol boron
- Strategies for the analysis of highly reactive pinacolboron
- Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis. - Ningbo Inno Pharmchem Co.,Ltd.
- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Medi
- Chemistry Of Boronic Esters. - AA Blocks
- This compound. - ChemicalBook
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Isobutylboronic acid pinacol ester. - Organic Syntheses
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions.
- Order of thermodynamic stability of representative boronic esters.
- Stability of Boronic Esters to Hydrolysis : A Compar
- Boronate Derivatives of Functionally Diverse Catechols: Stability Studies.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- 2-(4-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. - PubChem
- Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
- Stereospecific Synthesis of Multi-Aryl Substituted Olefins and 1,3- Dienes via 1,4-Palladium Migr
- 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane. - PubChem
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. - Common Organic Chemistry
Sources
- 1. youtube.com [youtube.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. This compound | 208390-39-0 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane | C12H17BO2 | CID 23005406 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Arylboronate Esters in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. The choice of the boron reagent is critical to the success of this reaction, with arylboronate esters offering significant advantages over their corresponding boronic acids in terms of stability, handling, and purification. However, not all boronate esters are created equal. Their reactivity in the catalytic cycle can vary dramatically, influencing reaction efficiency, substrate scope, and overall yield.
This guide provides an in-depth comparison of the reactivity of commonly employed arylboronate esters, delving into the mechanistic underpinnings of their performance differences. We will explore the delicate balance between stability and reactivity, offering field-proven insights and supporting experimental data to empower you to make informed decisions for your specific synthetic challenges.
The Heart of the Matter: Understanding the Suzuki-Miyaura Catalytic Cycle
The reactivity of an arylboronate ester is intrinsically linked to its role in the key transmetalation step of the Suzuki-Miyaura catalytic cycle. A simplified representation of this cycle is crucial for understanding the subsequent discussion.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle. The reactivity of the arylboronate ester directly impacts the efficiency of the transmetalation step.
The transmetalation step, where the aryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. The structure of the diol used to form the boronate ester significantly influences the rate of this transfer.[1]
A Comparative Analysis of Common Arylboronate Esters
Let's dissect the performance of the most frequently used arylboronate esters: pinacol, neopentyl glycol, and N-methyliminodiacetic acid (MIDA) esters.
Pinacol Boronate Esters (ArB(pin))
Pinacol boronates are arguably the most popular choice due to their commercial availability, ease of preparation, and generally good stability.[2] They can often be purified by silica gel chromatography, although prolonged exposure can lead to hydrolysis and reduced recovery.[3]
However, their reactivity can be sluggish compared to the parent boronic acids, often necessitating longer reaction times or higher temperatures.[4][5] This reduced reactivity is attributed to the steric bulk of the pinacol group and the donation of electron density from the oxygen lone pairs into the vacant p-orbital of the boron, which reduces its Lewis acidity.[2]
Neopentyl Glycol Boronate Esters
Neopentyl glycol boronates strike a favorable balance between stability and reactivity.[6] They are generally more stable than the corresponding boronic acids but often exhibit reactivity comparable to or even exceeding that of pinacol esters.[6][7] This enhanced reactivity can be attributed to the reduced steric hindrance around the boron atom compared to the pinacol ester, facilitating the approach of the palladium complex during transmetalation.
N-Methyliminodiacetic Acid (MIDA) Boronate Esters
MIDA boronates represent a paradigm shift in Suzuki-Miyaura chemistry, acting as a robust protecting group for the boronic acid functionality.[3] The trivalent N-methyliminodiacetic acid ligand rehybridizes the boron center from sp² to a more stable sp³ configuration, effectively "masking" its reactivity.[3] This exceptional stability renders MIDA boronates inert to a wide range of reaction conditions, including other cross-coupling reactions like Stille, Heck, and Sonogashira, as well as Grignards reagents and strong oxidants.[2][8]
The boronic acid can be readily unmasked under mild aqueous basic conditions, allowing for its participation in a subsequent Suzuki-Miyaura coupling. This unique feature makes MIDA boronates ideal for multi-step syntheses where the boron functionality needs to be carried through several transformations.[9] While not typically used for direct coupling, their ability to be deprotected in situ allows for a "slow-release" of the reactive boronic acid, which can be advantageous in certain contexts.
Factors Influencing Reactivity: A Deeper Dive
The observed differences in reactivity can be rationalized by considering several key factors:
-
Steric Hindrance: The steric bulk of the diol backbone plays a crucial role. Less hindered esters, such as those derived from ethylene glycol or neopentyl glycol, generally exhibit faster transmetalation rates than more hindered esters like pinacolates.[10]
-
Electronic Effects: The electronic properties of the diol influence the Lewis acidity of the boron center. Electron-donating groups on the diol decrease the electrophilicity of the boron, potentially slowing down transmetalation. Conversely, electron-withdrawing groups can enhance reactivity.[11][12]
-
Ring Strain: The ring size of the dioxaborolane or dioxaborinane ring formed by the diol and the boron atom can impact reactivity. Esters derived from 1,2-diols (forming five-membered rings) and 1,4-diols often show different reactivity profiles compared to those from 1,3-diols (forming six-membered rings).[1]
-
Stability to Protodeboronation: A common side reaction in Suzuki-Miyaura coupling is protodeboronation, the cleavage of the C-B bond by a proton source. The stability of the boronate ester to this process is critical for achieving high yields, especially with heteroarylboronates. Some sterically encumbered esters have been designed to offer enhanced stability against protodeboronation.[13][14]
Quantitative Reactivity Comparison
The following table summarizes the relative performance of different arylboronate esters under specific, standardized Suzuki-Miyaura coupling conditions. The data is compiled from various literature sources to provide a comparative overview.
| Arylboronate Ester | Relative Reactivity | Stability to Chromatography | Key Advantages | Key Disadvantages |
| Arylboronic Acid | High | Low | High reactivity | Prone to protodeboronation, difficult to purify |
| Pinacol Ester | Moderate | Moderate | Good stability, commercially available | Can be sluggish in reactions |
| Neopentyl Glycol Ester | High | High | Good balance of stability and reactivity | |
| MIDA Ester | Low (requires deprotection) | Very High | Exceptional stability, orthogonal to many reactions | Requires a separate deprotection step |
| Ethylene Glycol Ester | Very High | Low | High reactivity | Prone to hydrolysis |
Experimental Protocols
To provide a practical context for the discussed concepts, here are detailed, step-by-step methodologies for a standard Suzuki-Miyaura coupling reaction using different boronate esters.
General Suzuki-Miyaura Coupling Protocol
Figure 2: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, arylboronate ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Note on MIDA Boronate Deprotection: For reactions involving MIDA boronates, a pre-deprotection step is required. This is typically achieved by stirring the MIDA boronate with a mild aqueous base (e.g., NaHCO₃ or 1 M NaOH) at room temperature for a short period before proceeding with the standard coupling protocol.
Conclusion
The selection of an arylboronate ester for a Suzuki-Miyaura coupling reaction is a critical decision that can significantly impact the outcome of the synthesis. While pinacol esters remain a workhorse in the field, neopentyl glycol esters often provide a superior balance of stability and reactivity. For complex, multi-step syntheses, the exceptional stability of MIDA boronates offers an unparalleled advantage, allowing for the late-stage introduction of the boronic acid functionality.
By understanding the interplay of steric, electronic, and stability factors, researchers can strategically choose the optimal arylboronate ester to overcome synthetic hurdles and efficiently access their target molecules. This guide serves as a foundational resource to aid in this selection process, empowering chemists to harness the full potential of the Suzuki-Miyaura cross-coupling reaction.
References
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link][11][12]
- Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry. [Link][1][10]
- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link][11][12]
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link][13][14]
- Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- Synthesis and stability study of isocyano aryl boronate esters and their synthetic applic
- Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. PubMed. [Link][4]
- Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link][5]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link][13][14]
- Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. Semantic Scholar. [Link][10]
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link][2]
- Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. NIH. [Link]
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
- NHC Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes. The Journal of Organic Chemistry. [Link]
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
- Copper-Catalyzed Suzuki–Miyaura Coupling of Arylboronate Esters: Transmetalation with (PN)
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymeriz
- Boronic acid/ester transmetallation r
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. [Link][8]
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Recent advances in the synthesis and reactivity of MIDA boronates.
- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol
- Something Unique or Methyl, Butyl, Futile? Born again Boron.
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PMC. [Link]
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. | Semantic Scholar [semanticscholar.org]
- 11. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Cross-Coupling Products by NMR Spectroscopy
For researchers, synthetic chemists, and professionals in drug development, the successful execution of a cross-coupling reaction is a pivotal moment. The creation of a new carbon-carbon or carbon-heteroatom bond is often a key step in the synthesis of complex molecules. However, the true measure of success lies not just in the reaction's completion, but in the rigorous and unambiguous validation of the desired product. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for this purpose, grounded in experimental data and established protocols.
The Central Role of NMR in Post-Coupling Analysis
While techniques like mass spectrometry (MS) and chromatography provide valuable data points, NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the cornerstone for the structural elucidation of cross-coupling products.[1] Its power lies in its ability to provide a detailed atomic-level map of the molecule, confirming not only the formation of the intended bond but also the overall structural integrity of the product.[2] This is a critical distinction, as MS can confirm the correct mass-to-charge ratio, and chromatography can indicate purity, but only NMR provides the definitive evidence of connectivity.[3][4]
A Comparative Analysis of Validation Techniques
A multi-technique approach often provides the most robust validation. However, understanding the strengths and limitations of each is crucial for efficient and accurate analysis.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Precise chemical environment of each proton, spin-spin coupling between neighboring protons, and the relative ratio of protons. | Provides detailed structural information for unambiguous identification. Quantitative nature allows for purity and yield assessment (qNMR).[1][5] | Can be complex to interpret for molecules with overlapping signals. Requires deuterated solvents.[1] |
| ¹³C NMR Spectroscopy | The number and electronic environment of unique carbon atoms in the molecule. | Confirms the carbon skeleton and the presence of key functional groups.[6] | Lower sensitivity compared to ¹H NMR, often requiring more sample or longer acquisition times.[7] |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between coupled nuclei (¹H-¹H, ¹H-¹³C), providing definitive connectivity information. | Unambiguously establishes bond formation and resolves complex structural questions.[8][9][10] | Requires more instrument time and expertise in data interpretation.[8] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of the parent molecule and its fragments. | High sensitivity, capable of detecting minute quantities of the product. High-resolution MS can provide the elemental formula.[11][12] | Does not provide direct information about the connectivity of atoms. Isomers are often indistinguishable.[11] |
| Gas/Liquid Chromatography (GC/LC) | Retention time, which can be used to identify and quantify the product against a known standard. | Excellent for assessing purity and quantifying product yield when coupled with a suitable detector.[13] | Identification is based on comparison to a standard; it does not provide structural information on its own.[13] |
The NMR Workflow for Cross-Coupling Product Validation
A systematic approach to NMR analysis ensures comprehensive and reliable validation. The following workflow is a field-proven methodology.
Caption: A typical workflow for the validation of cross-coupling products using NMR spectroscopy.
Step-by-Step Experimental Protocol for NMR Sample Preparation
-
Aliquot Collection: After the reaction is deemed complete by thin-layer chromatography (TLC) or another monitoring technique, take a representative aliquot of the crude reaction mixture.[14]
-
Mini-Workup: To obtain a cleaner spectrum, perform a quick workup. This may involve filtering the aliquot through a small plug of silica or celite to remove solid catalysts and salts.[14][15] For reactions in a volatile solvent, the solvent can be removed under a stream of nitrogen or by rotary evaporation.[14]
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is critical; it must dissolve the sample and its residual peaks should not overlap with key signals of the product.[7] For most ¹H NMR experiments, 5-20 mg of the crude material in 0.6-0.7 mL of solvent is sufficient.[7][16]
-
Transfer and Filtration: Transfer the solution to a clean NMR tube. To remove any remaining particulate matter which can degrade spectral quality, it is best practice to filter the solution through a pipette containing a small plug of glass wool.[15]
-
Internal Standard (for qNMR): For quantitative analysis, a known amount of an internal standard is added. The standard should be stable, not react with the sample, and have a signal in a clear region of the spectrum.[17][18]
Interpreting the Spectra: The Hallmarks of a Successful Cross-Coupling
The key to validating a cross-coupling reaction lies in identifying specific changes in the NMR spectrum that are consistent with the formation of the new bond.
¹H NMR Analysis: A Case Study of a Suzuki Coupling
Consider the Suzuki coupling of a generic aryl bromide with an arylboronic acid.
-
Disappearance of Starting Material Signals: The signals corresponding to the protons on the starting materials should diminish or disappear.
-
Appearance of New Aromatic Signals: The formation of the biaryl product will result in a new set of signals in the aromatic region (typically 6.5-8.5 ppm).[19][20] The chemical shifts and coupling patterns of these new signals will be different from those of the starting materials due to the new electronic environment.[21]
-
Changes in Multiplicity and Coupling Constants: Protons adjacent to the newly formed C-C bond will exhibit different splitting patterns and coupling constants compared to the starting materials.
Caption: Logical flow for confirming a Suzuki coupling reaction via ¹H NMR.
¹³C NMR Analysis: Unambiguous Confirmation
While ¹H NMR is often sufficient, ¹³C NMR provides complementary and confirmatory data.
-
Shift of the Carbon at the Coupling Site: The carbon atom to which the halogen was attached in the starting material will experience a significant upfield or downfield shift upon formation of the new C-C bond.[6][22]
-
Appearance of New Quaternary Carbon Signals: In many cross-coupling reactions, the newly formed bond connects two quaternary carbons, which will appear as new signals in the ¹³C NMR spectrum.
Advanced 2D NMR Techniques for Complex Structures
For complex molecules where 1D spectra are crowded or ambiguous, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, helping to piece together molecular fragments.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.[9]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the new C-C bond by observing a correlation between a proton on one aryl ring and a carbon on the other.[8][9]
Quantitative NMR (qNMR) for Yield and Purity Determination
Beyond structural confirmation, NMR can be a powerful tool for quantification.[23] By comparing the integral of a product signal to that of a known amount of an internal standard, the absolute yield and purity of the cross-coupling product can be determined without the need for response factors, as is the case with chromatographic methods.[5][18][24]
Key Considerations for Accurate qNMR:
-
Full Relaxation of Nuclei: A sufficiently long relaxation delay (D1) must be used to ensure all signals are fully relaxed before the next pulse.
-
Signal Selection: Use well-resolved signals for both the analyte and the standard that are free from overlap with other signals.[18]
-
Known Purity of the Standard: The accuracy of the qNMR measurement is directly dependent on the purity of the internal standard.[18]
Identifying Common Impurities and Side Products
A crude NMR spectrum can also provide valuable information about the efficiency of the reaction and the presence of impurities. Common impurities in cross-coupling reactions include:
-
Residual Solvents: Signals from common laboratory solvents are well-documented and can be easily identified.[25][26]
-
Unreacted Starting Materials: The presence of starting material signals indicates an incomplete reaction.
-
Homocoupling Products: The formation of biaryl products from the coupling of two molecules of the same starting material is a common side reaction.
-
Protodeboronation Products: In Suzuki couplings, the boronic acid can be replaced by a proton from the solvent or trace water.
Conclusion
The validation of a cross-coupling product is a critical step that demands a rigorous and reliable analytical approach. While a suite of techniques can be employed, NMR spectroscopy stands out for its ability to provide unambiguous structural confirmation, detailed insights into reaction success, and quantitative data from a single, non-destructive experiment. By following a systematic workflow and understanding the key spectral features to look for, researchers can confidently and efficiently validate their synthetic achievements.
References
- Journal of the American Chemical Society. Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. [Link]
- The Royal Society of Chemistry. Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. [Link]
- ResearchGate. Fig. S1 1 H NMR spectrum for the Suzuki-Miyaura cross-coupling.... [Link]
- University of York.
- ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling?
- The Royal Society of Chemistry. Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]
- PubMed.
- EMBL-EBI. Comparison of NMR and MS | Metabolomics. [Link]
- Reddit.
- Aijiren. How To Prepare And Run An NMR Sample. [Link]
- Emery Pharma.
- ResearchGate. Structural analysis of the C-C bond evolution in reaction of 1a. (A).... [Link]
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
- SlidePlayer.
- Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. [Link]
- Organic Chemistry Frontiers (RSC Publishing).
- Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- ResearchGate.
- Organic Process Research & Development. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
- The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- YouTube. How to Prepare an NMR Sample. [Link]
- JoVE.
- Chemistry LibreTexts. 14.21: Two-Dimensional NMR Spectroscopy. [Link]
- OpenOChem Learn. Interpreting. [Link]
- ResearchGate. (PDF) In situ NMR studies of the mechanism of homogeneously and heterogeneously catalysed Heck reactions of aryl chlorides and bromides. [Link]
- Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
- ePrints Soton. INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES GRAHAM RAYNER. [Link]
- MDPI.
- Nature Structural & Molecular Biology. Direct detection of N-H[...]O=C hydrogen bonds in biomolecules by NMR spectroscopy. [Link]
- Asian Journal of Chemistry.
- Patsnap.
- National Institutes of Health.
- PubMed. Magnetic anisotropy of the C-C single bond. [Link]
- PubMed Central.
- PubMed. A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction. [Link]
- The Analytical Scientist. MS and NMR - the Perfect Couple?. [Link]
- ACS Omega.
- Nanalysis. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. [Link]
- Filo. These questions are based on Palladium catalyzed Suzuki Cross Coupling Reaction.. [Link]
- JEOL.
- ResearchGate. Reaction profile for the NMR conversion of the cross-coupling reaction.... [Link]
- ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
- YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 12. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 13. mdpi.com [mdpi.com]
- 14. reddit.com [reddit.com]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. emerypharma.com [emerypharma.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. These questions are based on Palladium catalyzed Suzuki Cross Coupling Re.. [askfilo.com]
- 22. Magnetic anisotropy of the C-C single bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ethz.ch [ethz.ch]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Guide to Boronic Esters in Suzuki-Miyaura Reactions: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, reproducibility, and scalability of this transformation. While boronic acids have historically been the workhorses of this reaction, their inherent instability often presents significant challenges. This has led to the widespread adoption of boronic esters, which offer a compelling balance of stability and reactivity.
This guide provides an in-depth comparative analysis of the most commonly employed boronic esters—pinacol (Bpin), neopentyl glycol (Bneo), and N-methyliminodiacetic acid (MIDA) esters—in the context of the Suzuki-Miyaura reaction. By delving into the mechanistic nuances and providing practical, data-driven insights, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
The Enduring Trade-Off: Reactivity vs. Stability
The fundamental choice between a boronic acid and a boronic ester hinges on a delicate balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this reactivity comes at the cost of stability. Many boronic acids, particularly heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can compromise their shelf-life and lead to diminished reaction yields.[1][3]
Conversely, boronate esters provide a significant enhancement in stability.[1][3] They are frequently crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This robustness makes them particularly advantageous for multi-step syntheses and high-throughput screening applications where reagent integrity is paramount. The trade-off for this stability is often a moderation in reaction rate compared to the parent boronic acid.[1] While it has been a subject of debate, substantial evidence suggests that boronic esters can undergo direct transmetalation without prior hydrolysis to the boronic acid, particularly under anhydrous conditions.[4][5]
A Head-to-Head Comparison of Common Boronic Esters
The selection of the appropriate boronic ester is a nuanced decision that can significantly impact the outcome of a Suzuki-Miyaura reaction. The following sections provide a detailed comparison of the most prevalent classes of boronic esters.
Pinacol Boronic Esters (Bpin)
Pinacol boronic esters are arguably the most widely used boronic acid surrogates due to their commercial availability and general ease of preparation, often through the Miyaura borylation reaction.[3]
-
Structure and Stability: The cyclic structure and the presence of four methyl groups on the pinacol backbone afford Bpin esters considerable steric bulk, which contributes to their high stability. They are generally stable to air, moisture, and column chromatography, making them straightforward to handle and purify.[3]
-
Reactivity: While their stability is a major advantage, the steric hindrance of the pinacol group can sometimes impede the transmetalation step, leading to slower reaction rates compared to less hindered esters or the parent boronic acid.[4] In some cases, more forcing reaction conditions, such as higher temperatures or more active catalyst systems, may be required to achieve efficient coupling.
-
Practical Considerations: The high crystallinity of many Bpin esters simplifies their isolation and purification. Their widespread availability and the extensive literature on their use make them a reliable first choice for many applications.
Neopentyl Glycol Boronic Esters (Bneo)
Neopentyl glycol boronic esters have emerged as a popular alternative to pinacol esters, offering a favorable combination of stability and reactivity.[6]
-
Structure and Stability: Bneo esters possess a six-membered ring structure which imparts significant thermodynamic stability.[3] Like Bpin esters, they are generally stable to chromatographic purification and prolonged storage.
-
Reactivity: Competition experiments have suggested that neopentyl glycol esters can exhibit greater reactivity than their pinacol counterparts in some systems.[3] This is attributed to the reduced steric bulk around the boron atom, which can facilitate the formation of the pre-transmetalation intermediate.[4]
-
Practical Considerations: Bneo esters often provide a "best of both worlds" scenario, combining the operational simplicity of stable boronic esters with reactivity that can approach that of boronic acids, especially under anhydrous conditions.[6]
MIDA Boronic Esters (B(MIDA))
N-methyliminodiacetic acid (MIDA) boronate esters represent a significant advancement in the field, offering unparalleled stability and the unique ability to participate in iterative cross-coupling reactions.[7][8]
-
Structure and Stability: The trivalent N-methyliminodiacetic acid ligand forms a dative bond with the boron atom, resulting in a tetracoordinate boron center.[7] This structural feature renders MIDA boronates exceptionally stable; they are benchtop stable indefinitely, compatible with a wide range of reaction conditions, and unreactive in anhydrous cross-coupling reactions even at elevated temperatures.[7]
-
Reactivity and Controlled Release: The exceptional stability of MIDA boronates allows for a "slow release" of the corresponding boronic acid under mild aqueous basic conditions.[7] This controlled release mechanism is particularly valuable when working with unstable boronic acids or in complex, multi-step syntheses where the boron functionality needs to be masked until the desired coupling step. This property has been revolutionary for the development of iterative cross-coupling strategies for the synthesis of complex molecules.[8]
-
Practical Considerations: While highly effective, the preparation of MIDA boronates adds an extra synthetic step. However, for complex syntheses or when dealing with particularly challenging substrates, the enhanced stability and control offered by MIDA esters often justify the additional effort.[9]
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of different boronic esters under identical conditions are not always readily available in the literature. However, by compiling data from various studies, we can discern general trends in their performance.
| Boronic Ester Type | Relative Reactivity | General Yields | Key Advantages | Key Disadvantages |
| Pinacol (Bpin) | Moderate | Good to Excellent | High stability, commercially available, well-documented. | Can be less reactive due to steric hindrance. |
| Neopentyl Glycol (Bneo) | Moderate to High | Good to Excellent | Excellent balance of stability and reactivity. | May be less commercially available than Bpin. |
| MIDA (B(MIDA)) | Low (requires deprotection) | Good to Excellent | Exceptional stability, enables iterative cross-coupling. | Requires a separate deprotection step, adding complexity. |
Note: Reactivity and yields are highly substrate- and condition-dependent. This table provides a generalized comparison based on literature reports.
Mechanistic Insights: The Critical Role of the Boronic Ester in Transmetalation
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic ester directly influences the critical transmetalation step, where the organic group is transferred from the boron atom to the palladium center.
The transmetalation process is initiated by the formation of a palladium-boronate "ate" complex. The facility of this step is influenced by both electronic and steric factors of the boronic ester. Electron-donating groups on the diol backbone of the ester can increase the nucleophilicity of the organic group being transferred, thus accelerating the rate of transmetalation.[4][5] Conversely, sterically bulky diols, such as pinacol, can hinder the approach of the palladium complex, potentially slowing down the reaction.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Framework for Comparative Analysis
To objectively compare the performance of different boronic esters, a standardized experimental protocol is essential. The following procedure provides a general framework for the Suzuki-Miyaura coupling of an aryl bromide with various boronic esters.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Boronic ester (Pinacol, Neopentyl Glycol, or MIDA) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide, boronic ester, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Note for MIDA Esters: For MIDA boronate esters, a pre-reaction deprotection step under mild aqueous basic conditions at room temperature is typically required before the addition of the palladium catalyst and aryl halide.[7]
Caption: A decision-making workflow for selecting the appropriate boron reagent.
Conclusion and Recommendations
The choice of boronic ester in a Suzuki-Miyaura reaction is a critical decision that should be guided by the specific demands of the synthesis.
-
For routine applications and when working with relatively stable substrates, pinacol boronic esters (Bpin) remain a robust and reliable choice due to their high stability and commercial availability.
-
When enhanced reactivity is desired without compromising stability, neopentyl glycol boronic esters (Bneo) offer an excellent alternative, often providing higher reaction rates.
-
For complex, multi-step syntheses, particularly those involving unstable boronic acids or requiring iterative cross-coupling, MIDA boronate esters are the reagent of choice, providing unparalleled stability and controlled reactivity.
By understanding the inherent properties of each class of boronic ester and the mechanistic underpinnings of the Suzuki-Miyaura reaction, researchers can strategically select the optimal reagent to achieve their synthetic goals with greater efficiency and success.
References
- Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. PMC. [Link]
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons.
- Recent Advances in the Synthesis and Reactivity of MIDA Boron
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Comparison of reactivity of different boron reagents (a) The predicted...
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MIDA Boronates [sigmaaldrich.cn]
- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
For researchers, medicinal chemists, and professionals in drug development, the purity of key intermediates is paramount to the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of methodologies for assessing the purity of synthesized 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane, a valuable boronic ester intermediate. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the trustworthiness and reproducibility of your purity assessment.
Introduction to this compound and the Imperative of Purity
This compound is an important building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of impurities, which can include unreacted starting materials, byproducts, or residual solvents, can significantly impact the yield, purity, and overall success of these sensitive transformations. Therefore, a robust and multi-faceted analytical approach is essential to confirm the purity of this intermediate before its use in downstream applications.
This guide will compare and contrast the most effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will also touch upon Gas Chromatography-Mass Spectrometry (GC-MS) as a complementary technique.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific information required, the nature of potential impurities, and the available instrumentation. A combination of these methods often provides the most comprehensive purity profile.
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| ¹H and ¹³C NMR | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | Provides detailed structural information. Quantitative (qNMR) with an internal standard. Non-destructive. | Lower sensitivity compared to MS. Signal overlap can complicate analysis. | Primary method for structural confirmation and identification of major impurities. |
| LC-MS | Molecular weight confirmation, detection of non-volatile impurities. | High sensitivity and selectivity. Can be coupled with HPLC for separation and identification. | Ionization efficiency can vary between compounds. May not be suitable for thermally labile compounds. | Detection of trace impurities and confirmation of molecular weight. |
| HPLC-UV | Separation and quantification of UV-active impurities. | Robust and widely available. Excellent for quantitative analysis of known impurities. | Requires impurities to have a UV chromophore. Co-elution can be an issue. | Routine purity checks and quantification of known UV-active impurities. |
| GC-MS | Separation and identification of volatile impurities and byproducts. | Excellent for analyzing volatile and thermally stable compounds. Provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Analysis of residual solvents and volatile byproducts. |
Synthesis and Purification of this compound: A Brief Overview
A common and efficient method for the synthesis of 2-aryl-1,3,2-dioxaborinanes is the esterification of the corresponding boronic acid with 1,3-propanediol. An alternative, and increasingly popular, approach is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent.[1][2]
Regardless of the synthetic route, purification is a critical step. The two most common methods are recrystallization and column chromatography.
-
Recrystallization: This technique is effective if the desired product is a solid and the impurities have different solubility profiles. It is a cost-effective method for large-scale purification.
-
Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the desired product from a wide range of impurities.[3]
Diagram of the Synthetic Workflow
Caption: General synthetic and purification workflow for this compound.
Experimental Protocols for Purity Assessment
The following are detailed, step-by-step methodologies for the key analytical techniques used to assess the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the cornerstone of structural elucidation and purity assessment. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton. By comparing the obtained spectra with expected chemical shifts and looking for unexpected signals, one can identify and often quantify impurities.
Expected ¹H NMR Spectral Data (based on analogs):
-
Aromatic Protons: Signals in the range of 7.2-7.8 ppm. The specific splitting pattern will depend on the substitution. For a 3,4-dimethylphenyl group, one would expect a singlet, a doublet, and another doublet.
-
Dioxaborinane Protons (CH₂O): A triplet around 4.1-4.3 ppm.
-
Dioxaborinane Protons (CH₂): A quintet around 2.0-2.2 ppm.
-
Methyl Protons (Aromatic): Two singlets around 2.2-2.4 ppm.
Expected ¹³C NMR Spectral Data (based on analogs):
-
Aromatic Carbons: Signals between 125-140 ppm. The carbon attached to boron will be broad and may not be observed.
-
Dioxaborinane Carbons (C-O): A signal around 62 ppm.
-
Dioxaborinane Carbon (C-C-C): A signal around 27 ppm.
-
Methyl Carbons (Aromatic): Signals around 19-21 ppm.
Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet in a clear region of the spectrum.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and integrate the signals. Compare the chemical shifts and coupling constants with expected values. The presence of unexpected peaks indicates impurities. For qNMR, the purity can be calculated by comparing the integral of a product peak to the integral of the internal standard peak.
Diagram of NMR Purity Assessment Workflow
Caption: Workflow for purity assessment using NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale: HPLC is a powerful technique for separating components of a mixture. When coupled with a UV detector, it allows for the quantification of impurities that possess a UV chromophore. The aromatic ring in this compound makes it suitable for UV detection.
Protocol:
-
Sample Preparation: Prepare a stock solution of the synthesized product in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity checks.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Analyze the chromatogram for the presence of impurity peaks. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.
Diagram of HPLC-UV Purity Assessment Workflow
Caption: Workflow for purity assessment using HPLC-UV.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight of the compound and its impurities. It is an extremely sensitive technique capable of detecting trace-level impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it combines the separation capabilities of HPLC with the detection power of MS.
Protocol (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
LC-MS Conditions:
-
Use similar HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used.
-
Ionization Mode: Positive ion mode is typically effective for boronic esters.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).
-
-
Data Analysis: Examine the mass spectrum for the [M+H]⁺ or [M+Na]⁺ ion of the target compound (expected m/z for C₁₁H₁₅BO₂ is 190.12). Look for other ions that may correspond to impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is ideal for the analysis of volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., toluene, hexanes, ethyl acetate). It can also be used to analyze the boronic ester itself if it is sufficiently volatile and thermally stable.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) for peaks corresponding to the product and any impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification.
Comparison with an Alternative: 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)
A common alternative to the 1,3,2-dioxaborinane is the corresponding pinacol ester. The choice between these two protecting groups for the boronic acid can influence the stability, reactivity, and purification of the compound.
| Property | This compound | 2-(3,4-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Rationale for Choice |
| Stability | Generally stable, but can be susceptible to hydrolysis. | Typically more stable and less prone to hydrolysis. | For reactions requiring extended storage or harsh conditions, the pinacol ester may be preferred. |
| Purification | Can often be purified by recrystallization or column chromatography. | Often purified by column chromatography. Recrystallization can be more challenging due to its higher solubility in organic solvents. | The choice may depend on the scale of the synthesis and the nature of the impurities. |
| Reactivity in Suzuki Coupling | Generally highly reactive. | Also highly reactive, though sometimes slightly slower than the dioxaborinane. | Both are excellent coupling partners. The choice is often based on commercial availability and cost of the diol. |
| Analytical Profile | Distinct NMR signals for the 1,3-propanediol moiety. | Characteristic singlet for the four methyl groups in the ¹H NMR spectrum. | The simpler NMR spectrum of the pinacol ester can sometimes make impurity analysis easier. |
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a multi-pronged analytical approach. NMR spectroscopy provides invaluable structural confirmation and is a powerful tool for identifying and quantifying major impurities. HPLC-UV is a robust method for routine purity checks and the quantification of UV-active impurities. LC-MS offers high sensitivity for detecting trace impurities, while GC-MS is essential for analyzing residual solvents and other volatile components. By employing these techniques in a complementary fashion, researchers can ensure the high purity of this critical synthetic intermediate, leading to more reliable and reproducible results in their drug discovery and development endeavors.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483. [Link]
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001, 40 (24), 4544–4568. [Link]
- Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry1995, 60 (23), 7508–7510. [Link]
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Miyaura Borylation Reaction. In Organometallics in Synthesis; Wiley-VCH Verlag GmbH & Co. KGaA, 2014; pp 1–40. [Link]
- D'hooghe, M.; Törnroos, K. W.; De Kimpe, N. Synthesis of and Suzuki cross-coupling reactions with 2- and 3-borylated aziridines. The Journal of Organic Chemistry2006, 71 (21), 8251–8254. [Link]
- Purity of Organic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry; Wiley-VCH Verlag GmbH & Co. KGaA, 2000. [Link]
- Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry1978, 43 (14), 2923–2925. [Link]
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014. [Link]
- Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons, 2010. [Link]
- Hoffmann, E. d.; Stroobant, V. Mass Spectrometry: Principles and Applications, 3rd ed.; John Wiley & Sons, 2007. [Link]
Sources
A Comparative Performance Guide: 2-(Aryl)-1,3,2-dioxaborinanes vs. Potassium Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling
This guide provides a detailed, evidence-based comparison between two prominent classes of organoboron reagents used as alternatives to traditional boronic acids in Suzuki-Miyaura cross-coupling reactions: 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane, a cyclic boronic ester, and potassium aryltrifluoroborate salts. The choice of organoboron reagent is critical, directly impacting reaction efficiency, substrate scope, and operational simplicity. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies by understanding the nuanced performance differences between these reagents.
Introduction: The Need for Boronic Acid Surrogates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for its power in forming carbon-carbon bonds.[1][2][3] While arylboronic acids are the most common nucleophilic partners, they suffer from inherent limitations. Many are waxy solids that are difficult to purify and exist in equilibrium with their cyclic trimer anhydrides (boroxines).[4] More critically, they are often susceptible to protodeboronation, especially electron-deficient heteroarylboronic acids, which compromises their stability and shelf-life.[4]
This has driven the development of more robust boronic acid surrogates. Among these, boronic esters, such as this compound, and potassium organotrifluoroborate salts have emerged as leading alternatives.[5][6] They offer enhanced stability while retaining the essential reactivity for catalysis. This guide dissects their respective strengths and weaknesses through the lens of stability, handling, and performance in the catalytic cycle.
Caption: General structures of the two compared organoboron reagents.
Chemical Stability and Handling: A Critical Divide
The most significant differentiator between these two classes of reagents is their stability. This property dictates storage requirements, handling procedures, and ultimately, the reliability of synthetic outcomes.
Potassium Trifluoroborate Salts: Exceptional Robustness
Potassium organotrifluoroborates are widely recognized for their exceptional stability.[7][8]
-
Physical State: They are typically free-flowing, crystalline solids that are easy to handle and weigh accurately.
-
Air and Moisture Stability: Most organotrifluoroborates are indefinitely stable to both air and moisture, allowing them to be stored on the benchtop at room temperature for extended periods without degradation.[7][8][9][10] This remarkable stability is due to the tetracoordinate nature of the boron atom, which masks the inherent reactivity of the carbon-boron bond.[11]
-
Purification: They are readily purified by recrystallization, a significant advantage over many boronic acids.[9]
-
Chemical Inertness: The trifluoroborate moiety is stable to a wide range of reagents, allowing for functional group manipulation on other parts of the molecule while the C-B bond remains intact.[5]
2-(Aryl)-1,3,2-dioxaborinanes: Conditional Stability
As a class of boronic esters, dioxaborinanes offer improved stability over their corresponding boronic acids but are not as robust as trifluoroborates.
-
Physical State: They are often crystalline solids with defined melting points.[12]
-
Air and Moisture Stability: While more stable than boronic acids, they are susceptible to hydrolysis back to the boronic acid and diol, particularly in the presence of acid or base. Their handling requires care to avoid exposure to moisture over long periods.
-
Storage: It is common practice to store dioxaborinanes and other boronic esters under anhydrous conditions, often refrigerated, to prevent gradual hydrolysis.[12]
-
Chemical Compatibility: They can be sensitive to strong acids, bases, and oxidizing agents.[13]
In-Field Insight: The superior stability of potassium trifluoroborates is not merely a matter of convenience. It translates to greater reproducibility in the lab. A trifluoroborate salt that has been stored for months will behave identically to a freshly prepared batch, which is not always the case for boronic acids or their esters, where cryptic degradation can lead to inconsistent reaction yields.
Performance in Suzuki-Miyaura Cross-Coupling
The ultimate measure of these reagents is their performance in the catalytic cycle. While both are competent coupling partners, their mechanism of activation and resulting reactivity profiles differ.
Mechanism and Activation
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][14] The critical transmetalation step requires an activated trivalent organoboron species.
-
Trifluoroborate Activation: Potassium organotrifluoroborates enter the reaction as a stable, tetracoordinate "pro-reagent." Under the basic aqueous conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[15] This boronic acid is then activated by the base (e.g., carbonate, phosphate) to form a boronate species, which is the active component for transmetalation.[6] The slow, controlled release of the active species can suppress side reactions associated with high concentrations of boronic acid.
-
Dioxaborinane Activation: Boronic esters like dioxaborinanes are also activated by base. The base facilitates hydrolysis or direct reaction to form the reactive boronate species required for transmetalation. In some cases, the rate of this activation can be slower compared to boronic acids, potentially making it the rate-limiting step of the overall cycle.[11]
Caption: Simplified Suzuki-Miyaura cycle showing the distinct activation pathways.
Reactivity and Substrate Scope
Extensive studies have demonstrated that potassium trifluoroborates are highly versatile and effective coupling partners for a wide array of electrophiles.
-
Trifluoroborates: They couple efficiently with aryl and heteroaryl chlorides, bromides, iodides, and triflates.[9][16][17] Their enhanced stability makes them particularly suitable for coupling with sensitive or electron-deficient heteroaryl systems where the corresponding boronic acids would rapidly decompose.[4] Conditions have been developed for primary and secondary alkyltrifluoroborates, enabling challenging sp³-sp² couplings.[2][7]
-
Dioxaborinanes: As boronic esters, they are reliable coupling partners, particularly for aryl bromides and iodides. Their reactivity with less reactive electrophiles like aryl chlorides may require more forceful conditions or highly active catalyst systems. While generally effective, their performance can be more substrate-dependent than trifluoroborates.
Comparative Performance Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides, highlighting the robust performance of potassium aryltrifluoroborates under optimized conditions. Direct, side-by-side comparative data for this compound is less prevalent in the literature, so data for boronic esters is discussed generally.
| Electrophile | Organoboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Chloroacetophenone | K-(n-propyl)trifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 95 | [2] |
| 3-Chloropyridine | K-(4-benzoyloxybutyl)trifluoroborate | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 91 | [2] |
| 4-Bromobenzonitrile | K-(furan-2-yl)trifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 91 | [9] |
| 4-Bromoanisole | K-(vinyl)trifluoroborate | PdCl₂ / PPh₃ | Cs₂CO₃ | THF/H₂O | 72 | [16] |
| Aryl Bromide | Aryl-Neopentylglycolboronate | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 80-95 | General Conditions |
Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of each reagent and its subsequent use in a representative Suzuki-Miyaura cross-coupling are provided below.
Workflow Overview
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | 208390-39-0 [amp.chemicalbook.com]
- 13. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to LC-MS Methods for Monitoring Suzuki Reaction Progress
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.[1][2][3] Its efficiency in forming carbon-carbon bonds is pivotal in the creation of complex molecules, from pharmaceuticals to advanced materials.[1][3] However, achieving optimal reaction outcomes—maximizing yield and minimizing impurities—necessitates careful monitoring of the reaction's progress. Real-time or near-real-time analysis allows for precise determination of reaction endpoints, elucidation of kinetics, and rapid optimization of reaction conditions.[4][5][6]
This guide provides an in-depth comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) and other mass spectrometry-based methods for monitoring the Suzuki reaction. We will delve into the technical nuances of each approach, from established conventional LC-MS protocols to cutting-edge high-throughput techniques, providing the insights needed to select the most appropriate method for your specific research and development needs.
The Imperative of Reaction Monitoring in Suzuki Couplings
The Suzuki reaction, while robust, involves a complex catalytic cycle with multiple intermediates.[7][8] Factors such as catalyst activity, substrate reactivity, base strength, and temperature can significantly influence the reaction rate and the formation of byproducts.[9][10] Monitoring the consumption of reactants and the formation of the desired product over time provides invaluable data for:
-
Reaction Optimization: Quickly screen different catalysts, ligands, bases, and solvents to find the optimal conditions.[9][10]
-
Kinetic Studies: Understand the reaction mechanism and the factors influencing the reaction rate.[11]
-
Process Development: Ensure reproducibility and scalability of the synthesis.
-
Impurity Profiling: Identify and track the formation of byproducts, aiding in downstream purification efforts.
Conventional LC-MS: The Reliable Workhorse
Conventional LC-MS remains a staple for monitoring Suzuki reactions due to its high resolution, sensitivity, and ability to separate complex mixtures. It provides confidence in the identification and quantification of reactants, products, and impurities.
The Causality Behind the Method
The core principle of LC-MS for reaction monitoring is the chromatographic separation of the reaction mixture components prior to their detection by the mass spectrometer. This separation is crucial for several reasons:
-
Isomer Separation: Distinguishing between structurally similar isomers that cannot be differentiated by mass alone.
-
Matrix Effect Mitigation: Separating analytes from reaction matrix components that could suppress or enhance their ionization in the MS source.
-
Quantitative Accuracy: Ensuring that the measured ion intensity is directly proportional to the concentration of the analyte of interest.
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for LC-MS analysis. This also stops the catalytic process.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
-
-
LC Separation:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 5 µm particle size) is a common choice for the nonpolar to moderately polar compounds often involved in Suzuki reactions.[4]
-
Mobile Phase: A gradient elution is typically employed to effectively separate compounds with a range of polarities.
-
Mobile Phase A: Water with 0.1% formic acid (to aid in protonation for positive ion mode ESI).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95-100% B over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical scale columns.[4]
-
Injection Volume: 1-5 µL.
-
-
MS Detection:
-
Ionization Source: Electrospray Ionization (ESI) is the most common source for Suzuki reaction components, typically operated in positive ion mode to detect protonated molecules [M+H]⁺.
-
Mass Analyzer: A single quadrupole or triple quadrupole mass spectrometer is sufficient for monitoring the masses of known reactants and products. High-resolution mass spectrometry (HRMS) on instruments like TOF or Orbitrap analyzers can be invaluable for identifying unknown byproducts.
-
Data Acquisition: Monitor the extracted ion chromatograms (EICs) for the m/z values corresponding to the starting materials and the expected product.
-
Workflow Diagram
Sources
- 1. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. advion.com [advion.com]
- 5. advion.com [advion.com]
- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 7. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction (2018) | Lars P. E. Yunker | 57 Citations [scispace.com]
- 9. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Confirming the Structure of Biaryl Products: A Senior Application Scientist's Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized biaryl products is a critical step in advancing promising candidates from the bench to preclinical trials. The unique three-dimensional arrangement of biaryl compounds, often leading to atropisomerism, presents a significant analytical challenge. While nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for elucidating detailed molecular architecture, mass spectrometry (MS) offers unparalleled sensitivity, speed, and the ability to provide orthogonal structural information, making it an indispensable tool in the modern pharmaceutical laboratory.[1][2][]
This guide provides an in-depth comparison of mass spectrometric techniques for the structural confirmation of biaryl products. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, empowering you to select and implement the most effective MS strategies for your specific analytical needs.
The Analytical Challenge of Biaryls: More Than Just Mass
Biaryl scaffolds are prevalent in many biologically active molecules. Their synthesis can result in a variety of structurally related species, including positional isomers and atropisomers (isomers arising from hindered rotation around a single bond). Distinguishing between these closely related compounds is paramount, as subtle structural differences can lead to profound changes in pharmacological activity and toxicity.
Mass spectrometry is adept at determining the molecular weight of a compound, but its true power in structural elucidation lies in the analysis of fragment ions generated through tandem mass spectrometry (MS/MS).[4][5] By carefully controlling the ionization and fragmentation processes, we can generate a unique "fingerprint" for a molecule, revealing key structural motifs and connectivity.
A Comparative Analysis of Ionization Techniques for Biaryl Products
The first step in any mass spectrometry experiment is the ionization of the analyte. The choice of ionization technique is critical as it dictates the type of ions generated and, consequently, the nature of the information that can be obtained. For biaryl compounds, the most relevant ionization methods are Electrospray Ionization (ESI), Electron Ionization (EI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Suitability for Biaryls | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution by applying a high voltage to create an aerosol. | High | Excellent for polar and thermally labile biaryls, readily coupled with liquid chromatography (LC).[6] | May not be suitable for non-polar biaryls; can form adducts that complicate spectral interpretation. |
| Electron Ionization (EI) | Hard ionization technique where high-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. | Moderate | Provides rich fragmentation patterns useful for structural elucidation of volatile and thermally stable biaryls.[5][7] | Often leads to the absence of a molecular ion peak, making molecular weight determination difficult; not suitable for non-volatile or thermally labile compounds.[5] |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte. | Low to Moderate | Useful for analyzing less soluble biaryls and for high-throughput screening. | Can have low-mass interferences from the matrix, complicating the analysis of smaller biaryl molecules.[8] |
Expert Insight: For the majority of biaryl drug candidates, which typically possess some degree of polarity and are analyzed by LC-MS, Electrospray Ionization (ESI) is the workhorse technique.[2] Its soft nature ensures the generation of an abundant protonated molecule ([M+H]⁺), which is essential for confirming the molecular weight and serving as the precursor ion for subsequent fragmentation analysis.
Unraveling the Biaryl Structure: A Head-to-Head Comparison of Fragmentation Techniques
Once the biaryl molecule is ionized, tandem mass spectrometry (MS/MS) is employed to induce fragmentation and generate structurally informative product ions. The two most common fragmentation techniques in modern pharmaceutical analysis are Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD).
| Fragmentation Technique | Principle | Key Characteristics for Biaryl Analysis |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation.[9][10] | A "slow heating" process that often favors the cleavage of the most labile bonds. For biaryls, this can provide information about substituent groups.[11] |
| Higher-energy Collisional Dissociation (HCD) | A beam-type CID technique where ions are fragmented in a collision cell before detection.[9][12] | A more energetic and "fast heating" process that can induce a wider range of fragmentations, potentially revealing more detailed structural information about the biaryl core.[11] |
Expert Insight: The choice between CID and HCD is not always straightforward and can be analyte-dependent. For initial structural confirmation, HCD often provides a more comprehensive fragmentation pattern, which can be beneficial for elucidating the structure of an unknown biaryl.[13][14] However, CID can be advantageous for targeted fragmentation experiments where the goal is to probe specific, weaker bonds within the molecule. In practice, acquiring data with both techniques can provide complementary information for a more confident structural assignment.
The Next Frontier: Ion Mobility-Mass Spectrometry for Atropisomer Separation
A significant challenge in biaryl analysis is the differentiation of atropisomers, which have the same mass and often produce very similar fragmentation patterns. Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that adds another dimension of separation based on the size, shape, and charge of the ion.[15] In IM-MS, ions are drifted through a gas-filled cell under the influence of an electric field. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster than more elongated isomers. This allows for the separation of atropisomers prior to mass analysis.
Recent advancements in ion mobility technology, such as Structures for Lossless Ion Manipulations (SLIM), offer very high-resolution separations, enabling the distinction of even very similar lipid isomers, a capability that is directly translatable to the separation of biaryl atropisomers.[16]
Experimental Protocol: A Step-by-Step Workflow for LC-MS/MS Analysis of a Biaryl Product
This protocol outlines a general workflow for the structural confirmation of a novel biaryl compound using LC-MS/MS.
1. Sample Preparation:
-
Objective: To prepare a clean sample solution suitable for LC-MS analysis.
-
Protocol:
-
Accurately weigh approximately 1 mg of the biaryl product.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to a working concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
2. Liquid Chromatography:
-
Objective: To achieve chromatographic separation of the biaryl product from any impurities.
-
Typical Conditions:
-
Column: A reversed-phase C18 or biphenyl column is often a good starting point.[17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 10-15 minutes).
-
Flow Rate: 0.2-0.5 mL/min for a standard 2.1 mm ID column.[17]
-
Column Temperature: 30-40 °C.
-
3. Mass Spectrometry:
-
Objective: To acquire high-resolution mass spectra for molecular weight confirmation and tandem mass spectra for structural elucidation.
-
Typical Parameters (for a Q-TOF or Orbitrap instrument):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
MS1 Acquisition: Scan range of m/z 100-1000 with a high resolution setting (>20,000).
-
MS/MS Acquisition (Data-Dependent):
-
Select the top 3-5 most intense ions from the MS1 scan for fragmentation.
-
CID: Use a collision energy ramp (e.g., 10-40 eV) to obtain a range of fragment ions.
-
HCD: Use a normalized collision energy (NCE) of 20-30%.[18]
-
-
Visualizing the Workflow and Fragmentation
To better illustrate the experimental process and the information it yields, the following diagrams are provided.
Caption: A generalized fragmentation pathway for a protonated biaryl molecule in MS/MS.
Conclusion: An Integrated Approach for Confident Structure Confirmation
Mass spectrometry provides a powerful and versatile suite of tools for the structural confirmation of biaryl products. While ESI-MS is the cornerstone for determining molecular weight, the detailed structural insights are gleaned from tandem mass spectrometry techniques like CID and HCD. For the challenging task of differentiating atropisomers, ion mobility-mass spectrometry is emerging as a game-changing technology.
As a Senior Application Scientist, my recommendation is to employ an integrated approach. Start with high-resolution LC-MS using ESI to confirm the molecular formula. Then, leverage both CID and HCD to generate comprehensive fragmentation data. When atropisomerism is a possibility, the additional resolving power of IM-MS is invaluable. By understanding the principles behind each technique and thoughtfully designing your experiments, you can confidently and efficiently confirm the structure of your biaryl products, accelerating your journey from discovery to development.
References
- Gillespie, T. A., & Winger, B. E. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass spectrometry reviews, 30(3), 479-490. [Link]
- Li, Y., & Li, W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review, 18(6). [Link]
- Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]
- Kumar, P., et al. (2021). A review on benefits of mass spectrometry for the small molecule drug discovery. Journal of Medicinal Plants Research, 15(10), 453-462. [Link]
- Liu, Y., et al. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. TrAC Trends in Analytical Chemistry, 121, 115686. [Link]
- Pharma Focus America. (n.d.).
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]
- ResearchGate. (2025). Mass spectrometry in small molecule drug development. [Link]
- ResearchGate. (2021).
- Olsen, J. V., et al. (2021). CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation. Journal of proteome research, 20(4), 1951-1965. [Link]
- Dong, Y., & Needham, S. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Spudeit, D. A., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Chirality, 26(6), 300-309. [Link]
- Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of proteome research, 10(2), 549-558. [Link]
- Letzel, M. C., et al. (2007). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemosphere, 68(9), 1731-1740. [Link]
- Li, W. (Ed.). (2021). Sample Preparation in LC-MS Bioanalysis. John Wiley & Sons. [Link]
- Stack Exchange. (2019).
- Wikipedia. (n.d.).
- Thevis, M., et al. (2011). Comparison of higher energy collisional dissociation and collision-induced dissociation MS/MS sequencing methods for identification of naturally occurring peptides in human urine.
- Phenomenex. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]
- Dioxin 20XX International Symposium. (n.d.).
- Semantic Scholar. (2020).
- YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]
- ResearchGate. (2025).
- Li, A., et al. (2018). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 32(11), 876-884. [Link]
- Frontiers. (n.d.).
- Eckert-Maksić, M., & Maksić, Z. B. (1998). Absolute proton affinities of biphenyl and its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 2635-2641. [Link]
- LGC Group. (n.d.).
- Gucinski, A. C., & Reid, G. E. (2012). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 23(11), 1965-1976. [Link]
- Organic & Biomolecular Chemistry. (n.d.).
- Analyst. (n.d.).
- May, J. C., et al. (2014). Ion Mobility Separations of Isomers based upon Long Path Length Structures for Lossless Ion Manipulations Combined with Mass Spectrometry. Analytical chemistry, 86(4), 2107-2116. [Link]
- RSC Publishing. (2015).
- Wu, H., et al. (2021). Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms. Molecular & Cellular Proteomics, 20, 100088. [Link]
- MOBILion Systems. (n.d.).
- YouTube. (2024).
- Wysocki, V. H., et al. (2005). Collision-induced dissociation (CID) of peptides and proteins. Methods in enzymology, 402, 128-161. [Link]
- Zhang, Y., et al. (2014). Statistical characterization of HCD fragmentation patterns of tryptic peptides on an LTQ Orbitrap Velos mass spectrometer. Journal of proteomics, 109, 1-11. [Link]
- ResearchGate. (2024). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". [Link]
- PubMed. (2014). Statistical characterization of HCD fragmentation patterns of tryptic peptides on an LTQ Orbitrap Velos mass spectrometer. [Link]
- Wiley Analytical Science. (2010). Development of LC/MS methods for the quantitative analysis of herbal medicine in biological fluids: a review. [Link]
- University of Oxford. (n.d.). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. scispace.com [scispace.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 10. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Dissociation Technique Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Statistical characterization of HCD fragmentation patterns of tryptic peptides on an LTQ Orbitrap Velos mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ion Mobility Separations of Isomers based upon Long Path Length Structures for Lossless Ion Manipulations Combined with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leveraging Advancements in Ion Mobility Technology for Lipid Applications | MOBILion Systems [mobilionsystems.com]
- 17. youtube.com [youtube.com]
- 18. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane. As a member of the boronic ester family, this compound is a valuable reagent in modern synthetic chemistry, particularly in cross-coupling reactions. However, its reactivity and potential hazards necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and drug development professionals to ensure that safety and regulatory compliance are maintained at every stage of the chemical lifecycle.
The procedures outlined herein are grounded in established principles of laboratory safety and chemical waste management, adhering to guidelines set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Assessment and Risk Mitigation: A Proactive Stance
Known and Potential Hazards:
-
Skin Irritation: Boronic acid derivatives are known to cause skin irritation.
-
Serious Eye Irritation: Direct contact can cause serious damage to the eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Mutagenicity Concerns: Recent studies have raised concerns about the potential mutagenic activity of some boronic acids, reinforcing the need for cautious handling.[2]
Due to these hazards, this compound and any associated waste must be treated as hazardous.
Personal Protective Equipment (PPE) and Engineering Controls
Adherence to proper PPE and engineering controls is non-negotiable. The causality is simple: create barriers between the chemical and the researcher.
-
Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood. This is the primary line of defense to minimize inhalation risk.[3]
-
Eye and Face Protection: Wear safety glasses with side shields or, preferably, a face shield for maximum protection against splashes.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves as hazardous waste.[1]
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[1]
| Hazard Class | GHS Pictogram | Precautionary Measures |
| Skin Irritation (Category 2) | Exclamation Mark | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation (Category 2) | Exclamation Mark | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | Exclamation Mark | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
The Core Principles of Chemical Waste Management
Proper disposal is a systematic process governed by principles that ensure safety and regulatory compliance. These principles apply to the pure substance, reaction mixtures, and all contaminated materials.
-
Characterize and Segregate: All waste containing this compound must be classified as hazardous waste.[3] It is crucial to segregate this waste stream from others, particularly from incompatible materials like strong acids or oxidizers, to prevent dangerous reactions.[4]
-
Containment: Use only designated, leak-proof, and chemically compatible containers for waste collection. Containers must be kept closed except when adding waste.[4]
-
Labeling: Every waste container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards.[3]
-
Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[3]
Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for handling different forms of waste generated from the use of this compound.
Disposal of Solid Waste
This category includes unused or expired reagents, contaminated consumables (e.g., weighing paper, gloves, silica gel), and spill cleanup materials.
Methodology:
-
Work Area Preparation: Perform all operations inside a chemical fume hood.
-
Container Preparation: Select a solid waste container with a secure lid, appropriate for hazardous solids. Ensure it is correctly labeled.
-
Waste Transfer: Carefully transfer the solid waste into the container using a scoop or spatula. Avoid creating dust. If disposing of the original reagent bottle, it must first be decontaminated (see Section 3.3).
-
Silica Gel: Boronic esters are known to be sensitive and can sometimes be difficult to elute from silica gel.[5] Therefore, any silica gel used in the purification of this compound must be considered contaminated and disposed of as solid hazardous waste.
-
Sealing and Storage: Securely close the container. Wipe the exterior to remove any contamination and place it in the designated satellite accumulation area.
Disposal of Liquid Waste
This includes reaction mixtures, mother liquors from crystallizations, and solvent rinses used for cleaning glassware.
Methodology:
-
Work Area Preparation: Conduct all transfers within a chemical fume hood.
-
Container Selection: Choose a chemically compatible, shatter-resistant container (e.g., coated glass or polyethylene) with a screw cap. Ensure the container is properly labeled for liquid hazardous waste.
-
Waste Transfer: Using a funnel, carefully pour the liquid waste into the container. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Segregation: Do not mix this boronic ester waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sealing and Storage: Tightly seal the container. Clean the exterior and move it to the designated satellite accumulation area for collection.
Decontamination and Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded or recycled to remove residual chemicals.[3]
Methodology:
-
Initial Rinse (Hazardous Waste Collection): Inside a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethyl acetate). Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste as described in Section 3.2.[3]
-
Subsequent Rinses: Depending on institutional policy, the second and third rinses may also need to be collected as hazardous waste. Always consult your EHS office for specific guidance.[3]
-
Drying: Allow the rinsed container to air dry completely in the fume hood.
-
Final Disposal: Once the container is fully dry and decontaminated, deface or remove the original label. The container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per institutional guidelines.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste related to this compound.
Caption: Decision workflow for segregating and handling different waste streams.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or generates significant dust.
-
Contain and Clean: For a small spill, cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials. Carefully sweep or scoop the material into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS office, following all required procedures.
Adherence to these detailed procedures will ensure that your laboratory remains a safe, compliant, and productive environment for groundbreaking research. Always prioritize safety and consult your institution's specific chemical hygiene plan and EHS professionals as the ultimate authority.
References
- OSHA Compliance For Laboratories. US Bio-Clean.
- boronic esters. Organic Syntheses Procedure.
- Safety Data Sheet. Angene Chemical.
- SAFETY DATA SHEET. Covestro Solution Center.
- Safety Data Sheet SECTION 1. Source not specified.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Source not specified.
- The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories. DTIC.
- Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Chemical Society.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. EPA.
- How to purify boronic acids/boronate esters?. ResearchGate.
- Hazardous Waste. US EPA.
- Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
Sources
Personal protective equipment for handling 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
An In-Depth Guide to the Safe Handling of 2-(3,4-Dimethylphenyl)-1,3,2-dioxaborinane
As a Senior Application Scientist, my primary objective extends beyond providing superior chemical reagents; it is to ensure you can utilize them with the utmost confidence and safety. This guide provides essential, field-proven safety and handling protocols for this compound (CAS No. 208390-39-0). The procedures outlined here are designed to create a self-validating system of safety, empowering you, the researcher, to mitigate risks effectively in your critical work.
Section 1: Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the logical foundation for any safety protocol. This compound is a boronic acid ester, and while a valuable synthetic intermediate, it presents several potential health risks that necessitate careful handling. The primary routes of exposure are inhalation, skin contact, and ingestion.[1][2]
The compound is classified with the signal word "Warning" and is associated with the following hazards:
| Hazard Class | GHS Hazard Statement | Rationale for Precaution |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. Accidental ingestion is a risk without proper hygiene practices.[3] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic effects. Intact skin is not an impermeable barrier.[3] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | As a solid with a melting point of 62-66°C, it can form dust, which, if inhaled, can be harmful.[3] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to local inflammation, redness, and discomfort.[4][5][6] |
| Eye Irritation | H319: Causes serious eye irritation | Ocular exposure to dust or splashes can result in significant and potentially painful irritation.[5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhaled dust can irritate the mucous membranes of the respiratory tract.[5][7] |
Furthermore, thermal decomposition can produce hazardous gases, including carbon oxides and oxides of boron.[1][8][9] This risk underscores the importance of controlled temperatures and avoiding ignition sources.
Section 2: Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment itself must be engineered for safety. Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.
-
Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted within a properly functioning chemical fume hood.[10] This is critical to prevent the inhalation of airborne dust particles and to contain any potential spills.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][11]
-
Accessible Safety Equipment: An eyewash station and a safety shower must be readily accessible and unobstructed in the immediate vicinity of the workstation.[1][12] Their locations should be clearly marked.
Section 3: Mandatory Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between you and the chemical hazard. The following PPE is mandatory when handling this compound. Compromise is not an option.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[12] | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation (H319).[12] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact, which can cause irritation (H315) and systemic harm (H312).[12] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[11][12] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin on the body and arms from accidental spills and contact.[8][11][12] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask). | Required when handling the solid compound, especially outside of a fume hood, to prevent the inhalation of dust particles, which is harmful (H332) and may cause respiratory tract irritation (H335).[1][12] |
Section 4: Procedural Guide to Safe Handling
A systematic workflow minimizes error and reinforces safety at every stage. The following procedure integrates the necessary engineering controls and PPE for a secure handling process.
Step-by-Step Handling Procedure
-
Preparation:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Verify the accessibility and functionality of the nearest eyewash station and safety shower.[11]
-
Clear the work area of any unnecessary clutter.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood to minimize movement in and out of the containment area.
-
-
Donning PPE: Put on all required PPE in the correct sequence before entering the laboratory area where the chemical is handled. The sequence is critical to ensure complete protection.
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not actively in use.[4][10][11]
-
To prevent dust generation, transfer the solid gently using appropriate tools like a spatula.[12] Avoid scooping or pouring in a manner that creates airborne particles.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling:
-
Thoroughly clean the work area, including the balance and the fume hood surface, to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1]
-
-
Doffing PPE: Remove PPE carefully in the designated area to avoid cross-contamination. The sequence of removal is just as important as the donning sequence.
Visualization: PPE Donning & Doffing Workflow
The following diagram illustrates the critical sequence for putting on and removing PPE to prevent cross-contamination.
Caption: Fig 1. PPE Donning and Doffing Sequence.
Section 5: Emergency Response & First Aid
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][9]
-
Skin Contact: Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes.[1][11] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[6]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][11] If breathing is difficult or they feel unwell, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Call a POISON CENTER or doctor immediately if you feel unwell.[1][3]
For all exposures, ensure that responding medical personnel are aware of the material involved to protect themselves.[8][11]
Section 6: Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Decontamination: All surfaces and equipment that have come into contact with the chemical should be decontaminated. Use a suitable solvent (e.g., acetone, ethanol) followed by soap and water, ensuring all cleaning materials are collected as hazardous waste.
-
Waste Disposal:
-
All solid waste, contaminated PPE (gloves, weigh boats), and cleaning materials must be collected in a designated, labeled hazardous waste container.
-
Unused or waste this compound must be disposed of as hazardous chemical waste.
-
Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[1][7] Do not dispose of this chemical down the drain or in general trash.
-
By adhering to these integrated safety protocols, you establish a robust framework for protecting yourself, your colleagues, and your research.
References
- BenchChem. (2025). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Aminoindan.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-[(Ethoxycarbonyl)methyl]-1H-pyrazole-4-boronic acid pinacol ester.
- BenchChem. (2025). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - 3-Pyridinylboronic acid pinacol ester.
- Formerra. (n.d.). Guide to Product Handling.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester.
- INDOFINE Chemical Company, Inc. (2015). SAFETY DATA SHEET - BIS(NEOPENTYL GLYCOLATO)DIBORON.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - (-)-DIOP.
- Fluorochem. (2024). Safety Data Sheet - 2-(2-Vinylphenyl)-1,3,2-dioxaborinane.
- ChemicalBook. (n.d.). This compound(208390-39-0).
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Chemsrc. (2024). CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane).
- 3M. (2023). Safety Data Sheet IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Bis(neopentyl glycolato)diboron.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Bis(neopentyl Glycolato)diboron.
Sources
- 1. fishersci.com [fishersci.com]
- 2. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]
- 3. This compound | 208390-39-0 [amp.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. aksci.com [aksci.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
